molecular formula C8H4FNO3 B8012108 3-Cyano-5-fluoro-4-hydroxybenzoic acid

3-Cyano-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B8012108
M. Wt: 181.12 g/mol
InChI Key: PYPPBOQIZZVBTN-UHFFFAOYSA-N
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Description

3-Cyano-5-fluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C8H4FNO3 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-5-fluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-fluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-5-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPBOQIZZVBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating a Synthetic Challenge: The Elusive 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the chemical landscape surrounding 3-Cyano-5-fluoro-4-hydroxybenzoic acid reveals a notable absence of specific data for this particular isomer. While a rich body of information exists for structurally related compounds, the targeted molecule appears to be a novel or less-characterized entity within the scientific literature and commercial databases. This technical guide will, therefore, pivot to an in-depth analysis of its closely related and well-documented isomers, providing a framework for understanding its potential properties, synthesis, and applications, while clearly delineating the boundaries of current knowledge.

This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and potential applications of substituted benzoic acid derivatives. We will explore the established chemistry of key isomers to infer a logical path toward the synthesis and characterization of the title compound, should it be a viable synthetic target.

The Chemical Landscape: A Tale of Isomers

The precise arrangement of functional groups on the benzene ring is critical to the chemical and biological properties of a molecule. In the case of cyanofluoro-hydroxybenzoic acids, several isomers are well-documented, each with a unique chemical identifier (CAS number) and a distinct profile of reactivity and application. The primary challenge in researching 3-Cyano-5-fluoro-4-hydroxybenzoic acid is the consistent misidentification with, or lack of differentiation from, its isomers in available databases.

The most prominent and relevant isomers include:

  • 4-Cyano-3-fluoro-5-hydroxybenzoic acid (CAS: 1807300-86-2): In this isomer, the cyano and fluoro groups are in different positions relative to the hydroxyl and carboxylic acid moieties. This structural difference would significantly impact its electronic and steric properties.

  • 3-Cyano-4-hydroxybenzoic acid (CAS: 70829-28-6): Lacking the fluorine atom, this compound serves as a simpler analog, offering insights into the role of the cyano and hydroxyl groups in the absence of halogenation.

  • 3-Cyano-5-fluorobenzoic acid (CAS: 327056-74-6): This isomer lacks the hydroxyl group, which would drastically alter its acidity, hydrogen bonding capabilities, and potential biological interactions.

  • 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8): Without the cyano group, this molecule provides a baseline for understanding the effects of the fluoro and hydroxyl substituents on the benzoic acid core.

The absence of a unique CAS number for 3-Cyano-5-fluoro-4-hydroxybenzoic acid in major chemical repositories like PubChem, ChemSpider, and commercial supplier catalogs strongly suggests it is not a readily available or well-characterized compound.

Charting a Synthetic Course: A Hypothetical Approach

Given the lack of a direct synthetic protocol for 3-Cyano-5-fluoro-4-hydroxybenzoic acid, a plausible route must be extrapolated from established methods for its isomers. A logical retrosynthetic analysis would involve the strategic introduction of the cyano, fluoro, and hydroxyl groups onto a benzoic acid backbone.

A potential forward synthesis could be envisioned starting from a suitably substituted benzene derivative. The choice of starting material and the sequence of reactions would be critical to ensure the correct regiochemistry of the final product.

G cluster_0 Hypothetical Synthetic Pathway Starting_Material Substituted Benzene Derivative Step_1 Introduction of Carboxyl Group Starting_Material->Step_1 e.g., Grignard carboxylation Step_2 Introduction of Hydroxyl Group Step_1->Step_2 e.g., Diazotization-hydrolysis Step_3 Introduction of Fluoro Group Step_2->Step_3 e.g., Electrophilic fluorination Step_4 Introduction of Cyano Group Step_3->Step_4 e.g., Sandmeyer reaction Target_Molecule 3-Cyano-5-fluoro-4-hydroxybenzoic acid Step_4->Target_Molecule

Caption: A hypothetical multi-step synthesis for 3-Cyano-5-fluoro-4-hydroxybenzoic acid.

Causality in Experimental Choices:

  • Order of Substitution: The sequence of introducing the functional groups is paramount. For instance, the directing effects of the existing substituents (ortho-, para-, or meta-directing) will govern the position of the next incoming group. The strongly activating hydroxyl group and the deactivating but ortho-, para-directing fluoro group would need to be strategically placed to achieve the desired 3, 4, 5-substitution pattern.

  • Protecting Groups: The reactivity of the hydroxyl and carboxyl groups may necessitate the use of protecting groups during certain synthetic steps to prevent unwanted side reactions.

  • Reaction Conditions: Each step would require careful optimization of reagents, solvents, temperature, and reaction time to maximize yield and minimize the formation of isomeric impurities.

Anticipated Physicochemical Properties and Spectroscopic Data

While experimental data is unavailable, the physicochemical properties of 3-Cyano-5-fluoro-4-hydroxybenzoic acid can be predicted based on the contributions of its functional groups.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₄FNO₃Based on the constituent atoms.
Molecular Weight ~181.12 g/mol Sum of atomic weights.
Acidity (pKa) Lower than benzoic acidThe electron-withdrawing effects of the cyano and fluoro groups would increase the acidity of the carboxylic acid.
Solubility Sparingly soluble in water; soluble in polar organic solvents.The polar functional groups would impart some water solubility, but the aromatic ring would limit it.
Appearance Likely a white to off-white crystalline solid.Typical for small aromatic carboxylic acids.

Anticipated Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The coupling patterns and chemical shifts would be influenced by the adjacent substituents. A broad singlet for the carboxylic acid proton and another for the phenolic proton would also be anticipated, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display eight signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN.

G cluster_1 Analytical Workflow for Structural Confirmation Synthesis Putative Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A standard analytical workflow for the characterization of a novel synthesized compound.

Potential Applications in Drug Discovery and Materials Science

The applications of 3-Cyano-5-fluoro-4-hydroxybenzoic acid can be inferred from the known utility of its structural motifs in medicinal chemistry and materials science.

  • Medicinal Chemistry: Benzoic acid derivatives are privileged scaffolds in drug discovery. The presence of a cyano group can enhance binding affinity to target proteins and improve metabolic stability. The fluorine atom can modulate lipophilicity and binding interactions, while the hydroxyl group can participate in hydrogen bonding. This combination of functional groups makes the molecule an attractive starting point for the synthesis of inhibitors for various enzymes or ligands for receptors.

  • Materials Science: Substituted benzoic acids are often used as building blocks for liquid crystals, polymers, and other advanced materials. The specific substitution pattern of the title compound could lead to materials with unique electronic and optical properties.

Safety and Handling: A Precautionary Approach

In the absence of a specific Safety Data Sheet (SDS), the handling of 3-Cyano-5-fluoro-4-hydroxybenzoic acid should be approached with caution, assuming it possesses hazards similar to its related isomers.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The exploration of 3-Cyano-5-fluoro-4-hydroxybenzoic acid underscores a frontier in synthetic chemistry. While direct experimental data remains elusive, a robust understanding of its isomers provides a solid foundation for its potential synthesis, characterization, and application. Future research is needed to confirm the existence and properties of this specific isomer, which may hold promise as a valuable building block in the development of novel pharmaceuticals and materials. Researchers venturing into this area should proceed with a methodical approach, guided by the established principles of organic synthesis and analytical chemistry.

References

Due to the lack of specific literature for "3-Cyano-5-fluoro-4-hydroxybenzoic acid," the following references pertain to its isomers and general chemical principles, which would be foundational for any future work on this compound.

  • 4-Cyano-3-fluoro-5-hydroxybenzoic acid (CAS 1807300-86-2)
  • 3-Cyano-4-hydroxybenzoic acid (CAS 70829-28-6)
  • 3-Cyano-5-fluorobenzoic acid (CAS 327056-74-6)
  • 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identification, synthesis, and characterization of 3-Cyano-5-fluoro-4-hydroxybenzoic acid . This document is designed for researchers requiring precise chemical data and robust production methodologies for this specific intermediate.

Executive Summary & Identification

3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS 1804875-95-3) is a highly functionalized aromatic building block used primarily in the development of small molecule therapeutics. Its structure combines a carboxylic acid handle with a dense substitution pattern (nitrile, fluorine, hydroxyl) on the benzene core. This specific motif acts as a bioisostere for di-halogenated phenols in thyromimetics (e.g., TR-beta agonists) and kinase inhibitors, offering unique electronic properties and hydrogen-bonding vectors that modulate potency and metabolic stability.

Chemical Identity Matrix[1]
PropertySpecification
Chemical Name 3-Cyano-5-fluoro-4-hydroxybenzoic acid
CAS Number 1804875-95-3
Molecular Formula

Molecular Weight 181.12 g/mol
Exact Mass 181.0175
SMILES OC(=O)c1cc(F)c(O)c(C#N)c1
InChI Key (Predicted) AJBFELMAJYTATD-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
pKa (Predicted) ~3.5 (COOH), ~6.8 (Phenolic OH due to EWG)
Structural Visualization

The following diagram illustrates the atomic connectivity and functional group orientation, critical for understanding its reactivity profile.

ChemicalStructure Figure 1: Functional Mapping of 3-Cyano-5-fluoro-4-hydroxybenzoic acid Core Benzene Ring COOH 1-COOH (Acid Handle) Core->COOH CN 3-CN (EWG/H-Bond Acceptor) Core->CN OH 4-OH (H-Bond Donor) Core->OH F 5-F (Metabolic Block) Core->F

Synthesis & Production Strategy

Direct commercial sourcing of CAS 1804875-95-3 can be sporadic due to its status as a specialized research intermediate. Therefore, a self-validating synthesis protocol is essential for consistent supply. The most robust route utilizes 3-Fluoro-4-hydroxybenzoic acid as the starting material, leveraging the directing effects of the hydroxyl and acid groups to install the nitrile via a bromo-intermediate.

Retrosynthetic Analysis

The synthesis relies on electrophilic aromatic substitution (bromination) followed by a transition-metal catalyzed cyanation.

Retrosynthesis Figure 2: Retrosynthetic Pathway for CAS 1804875-95-3 Target TARGET 3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS 1804875-95-3) Inter INTERMEDIATE 3-Bromo-5-fluoro-4-hydroxybenzoic acid (CAS 1781774-76-2) Inter->Target Step 2: Cyanation (CuCN, DMF or Zn(CN)2, Pd) Start STARTING MATERIAL 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8) Start->Inter Step 1: Regioselective Bromination (Br2, AcOH)

[1]

Detailed Experimental Protocol

This protocol is designed for a 10g scale.

Step 1: Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzoic acid
  • Rationale: The hydroxyl group at C4 strongly directs electrophiles to the ortho positions (C3 and C5). With C5 already occupied by Fluorine, Bromine is forced to C3, ensuring high regioselectivity.

  • Reagents: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8), Bromine (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve 10.0 g (64 mmol) of 3-fluoro-4-hydroxybenzoic acid in 100 mL of glacial acetic acid.

    • Cool the solution to 15°C.

    • Add 10.3 g (64.5 mmol) of bromine dropwise over 30 minutes. Note: Maintain temperature <20°C to prevent over-bromination.

    • Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

    • Pour the mixture into 500 mL ice water. The product will precipitate.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~85-90% (White solid).

    • Validation:

      
       NMR should show two doublets (aromatic protons) shifting downfield due to bromine.
      
Step 2: Cyanation (Rosenmund-von Braun Modification)
  • Rationale: Converting the aryl bromide to a nitrile. While Pd-catalyzed methods (

    
    ) are milder, the classical CuCN method is often more cost-effective for this specific substrate and avoids catalyst poisoning by the free acid/phenol.
    
  • Reagents: 3-Bromo-5-fluoro-4-hydroxybenzoic acid (from Step 1), Copper(I) Cyanide (CuCN), DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve 5.0 g (21.3 mmol) of the bromo-intermediate in 50 mL anhydrous DMF.

    • Add 2.3 g (25.6 mmol) of CuCN.

    • Heat the mixture to reflux (150-160°C) under nitrogen for 6-8 hours. Critical: Use a blast shield; cyanide reactions require strict safety protocols.

    • Cool to room temperature and pour into 200 mL of 1N HCl (to decompose copper complexes).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-10% MeOH in DCM).

    • Yield: ~60-70%.

Analytical Characterization (Self-Validating Data)

To confirm the identity of CAS 1804875-95-3, the following spectral signatures must be observed.

TechniqueExpected Signal / ValueInterpretation

NMR
(DMSO-

)

~13.0 (br s, 1H)
Carboxylic Acid (-COOH)

~11.5 (br s, 1H)
Phenolic Hydroxyl (-OH)

~7.85 (dd,

Hz,

Hz, 1H)
H-2 (Between COOH and F)

~8.05 (d,

Hz, 1H)
H-6 (Between COOH and CN)

NMR

~-135 to -140 ppm
Aromatic Fluorine (ortho to OH)
IR Spectroscopy ~2230

Nitrile (

) stretch (Distinctive)
~1680-1700

Carbonyl (

) stretch
Mass Spectrometry

180.0 (

)
Negative mode ESI confirms MW 181.12

Applications in Drug Development

This intermediate is a critical scaffold for designing:

  • Thyroid Hormone Receptor Beta (TR-

    
    ) Agonists:  The 3,5-substitution pattern mimics the di-iodo tyrosine residues of thyroid hormones (
    
    
    
    /
    
    
    ), improving selectivity for the liver-specific
    
    
    -isoform.
  • Kinase Inhibitors: The nitrile group serves as a reversible covalent trap or a strong hydrogen bond acceptor in the ATP-binding pocket.

  • GLP-1 Modulators: Used as a polar aromatic cap to improve solubility and metabolic stability of peptide-mimetic small molecules.

References

  • ChemSrc. (2025). 3-Cyano-5-fluoro-4-hydroxybenzoic acid - CAS 1804875-95-3.[2][3] Retrieved from [Link]

  • PubChem. (2025). 3-Fluoro-4-hydroxybenzoic acid (Starting Material CAS 350-29-8). National Library of Medicine. Retrieved from [Link]

Sources

Polysubstituted Fluorinated Hydroxybenzoic Acids: Physicochemical Profiling and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted fluorinated hydroxybenzoic acids represent a specialized class of aromatic scaffolds where the strategic interplay between hydroxyl (-OH), carboxyl (-COOH), and fluorine (-F) moieties dictates unique physicochemical behaviors.[1] Unlike simple benzoic acid derivatives, these compounds exhibit non-linear structure-property relationships (SPR) driven by the "Fluorine Effect"—a combination of high electronegativity, lipophilicity modulation, and the capacity for Intramolecular Hydrogen Bonding (IMHB).

For drug development professionals, these scaffolds are not merely structural spacers but functional bioisosteres. They offer tunable acidity (pKa modulation), enhanced metabolic stability (blocking para-hydroxylation), and "molecular chameleon" properties that facilitate membrane permeability despite high polarity.[1] This guide dissects the critical properties, synthetic pathways, and experimental protocols required to leverage these scaffolds effectively.[2]

Physicochemical Profiling: The Fluorine Effect

The introduction of fluorine into the hydroxybenzoic acid core drastically alters electronic distribution and solvation penalties.

Acidity and Lipophilicity Modulation

Fluorine is the most electronegative element (


), exerting a strong inductive effect (-I).[1] However, its impact on pKa depends heavily on position relative to the carboxyl group.
  • Ortho-Fluorine Effect: A fluorine atom at the ortho position (2-position) significantly increases the acidity of the benzoic acid (lowers pKa) due to the inductive stabilization of the carboxylate anion and field effects.[1]

  • Polyfluorination: Full fluorination (e.g., tetrafluoro) creates an electron-deficient ring, drastically lowering the pKa of the phenolic hydroxyl group, often making it comparable to carboxylic acids (pseudo-acidic phenol).

Table 1: Comparative Physicochemical Data of Fluorinated Hydroxybenzoic Acids

CompoundStructurepKa (COOH)pKa (Phenolic OH)LogP (Exp/Pred)Key Feature
4-Hydroxybenzoic acid Non-fluorinated4.549.31.58Standard Reference
3-Fluoro-4-hydroxybenzoic acid meta-F, para-OH4.23~8.51.72Slight acidity increase; metabolic block at C3.
2-Fluoro-4-hydroxybenzoic acid ortho-F, para-OH2.45~8.81.65Significant acidity increase (Ortho effect).[1]
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid Perfluorinated~1.75.32.2Dual Acidity ; Phenol becomes highly acidic.

Technical Insight: The drastic drop in the phenolic pKa of the tetrafluoro derivative (pKa 5.3 vs 9.[1]3) allows the phenolic group to exist as a phenolate anion at physiological pH (7.4), altering protein binding and solubility profiles compared to the non-fluorinated parent.

Structural Dynamics: Intramolecular Hydrogen Bonding (IMHB)[1][3]

The conformational landscape of these molecules is governed by the competition between intermolecular solvation and intramolecular hydrogen bonding.

The "Molecular Chameleon" Mechanism

In non-polar environments (e.g., lipid bilayers), ortho-fluorine atoms can accept weak hydrogen bonds from adjacent hydroxyl groups (OH···F). While weaker than OH[1]···O bonds, this interaction "closes" the molecule, masking the polar donor and reducing the desolvation penalty required for membrane permeation.

  • OH···F Interaction: Energy ~1–3 kcal/mol.[1]

  • OH···O=C Interaction: Energy ~5–7 kcal/mol (seen in salicylic acid derivatives).[1]

IMHB_Dynamics cluster_0 Environment Open Open Conformer (Solvated / Polar) Closed Closed Conformer (IMHB Stabilized) Open->Closed Desolvation (OH···F formation) Target Target Binding (Active Site) Open->Target H-Bond Donation Membrane Lipid Bilayer Permeation Closed->Membrane Reduced PSA High Lipophilicity Membrane->Open Re-solvation in Cytosol

Figure 1: Conformational switching driven by Intramolecular Hydrogen Bonding (IMHB).[1][3] The "Closed" state facilitates transport, while the "Open" state is typically required for target engagement.

Synthetic Architectures

Synthesizing polysubstituted fluorinated hydroxybenzoic acids requires navigating the deactivated nature of the fluorinated ring. Standard electrophilic aromatic substitutions (SEAr) often fail.[1] Instead, Nucleophilic Aromatic Substitution (


)  and Directed Ortho Metalation (DoM)  are the dominant strategies.[1]
Synthesis Decision Logic

Synthesis_Logic Start Starting Material Selection Fluorophenol Fluorophenol (Electron Rich) Start->Fluorophenol Perfluoro Pentafluorobenzoic Acid (Electron Deficient) Start->Perfluoro Methoxy Fluoro-Anisole (Protected Phenol) Start->Methoxy Kolbe Kolbe-Schmitt Carboxylation (CO2, KOH, High P/T) Fluorophenol->Kolbe Ortho-Directing SnAr SnAr Hydrolysis (KOH, Heat) Perfluoro->SnAr Para-Selective Demethyl Demethylation (BBr3 or HBr/AcOH) Methoxy->Demethyl Deprotection Salicylic Fluorinated Salicylic Acids (OH ortho to COOH) Kolbe->Salicylic ParaOH Polyfluoro-4-Hydroxybenzoic Acid (OH para to COOH) SnAr->ParaOH Demethyl->ParaOH

Figure 2: Strategic selection of synthetic pathways based on desired substitution patterns.[1]

Detailed Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Target: High-purity synthesis via


 of Pentafluorobenzoic acid.
Rationale:  The carboxyl group at C1 activates the C4 position for nucleophilic attack by hydroxide ions due to para-regioselectivity in perfluoroarenes.
Materials
  • Pentafluorobenzoic acid (PFBA): 10.0 g (47.2 mmol)[1]

  • Potassium Hydroxide (KOH): 15.8 g (283 mmol, 6.0 eq)[1]

  • Water: 100 mL

  • Hydrochloric Acid (HCl): 6M (aqueous)[1]

  • Ethyl Acetate (EtOAc): HPLC Grade[1]

Step-by-Step Methodology
  • Nucleophilic Attack (

    
    ): 
    
    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve KOH (15.8 g) in water (100 mL).

    • Add Pentafluorobenzoic acid (10.0 g) slowly. Caution: Exothermic reaction.[1]

    • Heat the mixture to reflux (100°C) for 6–12 hours.

    • Checkpoint: Monitor reaction by

      
      F NMR. Disappearance of the para-F signal (~ -140 to -150 ppm range) indicates completion.[1]
      
  • Acidification & Precipitation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify dropwise with 6M HCl until pH < 1.[1] A white precipitate (the product) will form.[1][4]

    • Note: The product is highly acidic; ensure pH is sufficiently low to protonate the carboxylate.

  • Extraction & Purification:

    • Extract the aqueous suspension with EtOAc (3 x 50 mL).

    • Wash combined organic layers with Brine (1 x 50 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Recrystallize the crude solid from Toluene/EtOAc to yield white needles.

Yield Expectation: 85–92%. Characterization:

  • 
    F NMR:  Two signals (AA'BB' system) at approximately -142 ppm and -162 ppm.
    
  • MS (ESI-): m/z 209 [M-H]-.

Biological & Pharmaceutical Implications[1][5][6]

Metabolic Blocking

The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol).[1] Replacing hydrogen with fluorine at metabolic "hotspots" (typically para-positions vulnerable to CYP450 oxidation) extends half-life (


).[1]
  • Case Study: In 3-fluoro-4-hydroxybenzoic acid, the fluorine at C3 sterically and electronically protects the C4-hydroxyl from glucuronidation, a common clearance pathway for phenols.

Transthyretin (TTR) Stabilization

Fluorinated hydroxybenzoic acid analogs are potent stabilizers of Transthyretin (TTR), a protein implicated in amyloidosis.[1] The carboxylate binds to lysine residues in the TTR thyroxine-binding pocket, while the fluorinated ring fills hydrophobic pockets (halogen bonding) without incurring steric clashes, preventing tetramer dissociation.

References

  • Physicochemical Properties of Fluorin

    • Source: Alle, T. et al. "Structure-property relationships of fluorinated carboxylic acid bioisosteres."[1] eScholarship, University of California.

    • [1]

  • Synthesis of Polyfluorinated Arom

    • Source: "Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid."[5][6] US Patent 4822912A.[1]

  • Intramolecular Hydrogen Bonding in Fluorine Systems

    • Source: "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations." PubMed Central.[1]

  • Metabolic Stability and Fluorine

    • Source: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.
    • [1]

  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid D

    • Source: PubChem Compound Summary for CID 2783398.[1]

Sources

5-Fluoro-3-cyano-4-hydroxybenzoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Fluoro-3-cyano-4-hydroxybenzoic Acid and its Structural Motif

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target Molecule

In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as foundational scaffolds for a vast array of functional molecules. The precise arrangement of substituents on the aromatic ring dictates the physicochemical properties and, consequently, the biological activity or material characteristics of the resulting compound. This guide focuses on the specific molecule 5-Fluoro-3-cyano-4-hydroxybenzoic acid .

A critical first step for any researcher is to ensure the unambiguous identification of the chemical entity. According to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the carbon atom of the carboxylic acid group on a benzene ring is designated as position 1. Following this convention, the correct IUPAC name for the topic compound is 3-cyano-5-fluoro-4-hydroxybenzoic acid . While this specific isomer is not extensively cataloged in major chemical databases, its structural components—a fluorinated and cyanated hydroxybenzoic acid—are of significant interest in drug discovery.

This guide provides a comprehensive technical overview of 3-cyano-5-fluoro-4-hydroxybenzoic acid. We will delve into its chemical identity, explore the known properties and applications of its close structural relatives, propose a logical synthetic pathway, and discuss its potential in the context of modern drug development.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to define its structure and core properties.

Caption: Chemical structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be estimated using computational models. These predictions are invaluable for anticipating its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₄FNO₃-
Molecular Weight 181.12 g/mol -
CAS Number Not assigned-
Synonyms and Structural Isomers

Clarity in chemical nomenclature is paramount to avoid costly errors in sourcing and experimentation. The name "5-Fluoro-3-cyano-4-hydroxybenzoic acid" correctly identifies the intended molecule, but researchers should be aware of its structural isomers, some of which are commercially available.

Compound NameCAS NumberNotes
3-cyano-5-fluoro-4-hydroxybenzoic acid Not assignedThe target molecule of this guide.
4-Cyano-3-fluoro-5-hydroxybenzoic acid1807300-86-2A commercially available structural isomer.[1]
3-cyano-5-fluorobenzoic acid327056-74-6A key precursor lacking the hydroxyl group.[2]
3-cyano-4-hydroxybenzoic acid70829-28-6A related compound lacking the fluoro group.[3]

A Technical Case Study: The Precursor 3-Cyano-5-fluorobenzoic Acid

To understand the potential of our target molecule, we can perform a deep dive into its immediate precursor, 3-cyano-5-fluorobenzoic acid . This compound, which lacks only the C4 hydroxyl group, is a documented building block in drug discovery, providing field-proven insights into the utility of the 3-cyano-5-fluoro-phenyl motif.[4]

Physicochemical Data for 3-Cyano-5-fluorobenzoic acid
PropertyValueSource
Molecular Formula C₈H₄FNO₂PubChem[2]
Molecular Weight 165.12 g/mol PubChem[2]
CAS Number 327056-74-6PubChem[2]
Synonyms 3-Carboxy-5-fluorobenzonitrile, 3-Fluoro-5-cyanobenzoic acidPubChem[2]
Application in Medicinal Chemistry: mGlu5 Modulation

The 3-cyano-5-fluorophenyl ring is a key structural feature in a series of potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[4] mGlu5 is a high-interest CNS target for various neurological and psychiatric disorders.

The choice of this specific substitution pattern is a deliberate act of medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the cyano group can act as a hydrogen bond acceptor and occupy specific pockets within the receptor's allosteric site. Researchers successfully used 3-cyano-5-fluorobenzoic acid as a starting material to rapidly generate libraries of N-arylbenzamide analogs for structure-activity relationship (SAR) studies.[4]

Start 3-Cyano-5-fluorobenzoic Acid Coupling Amide Coupling (e.g., HATU, EDCI) Start->Coupling Library Library of 3-Cyano-5-fluoro- N-arylbenzamide Analogs Coupling->Library Amine Diverse Amine Building Blocks (R-NH2) Amine->Coupling Screening Functional Cell-Based Assay (mGlu5 Activity) Library->Screening SAR Structure-Activity Relationship (SAR) - Identify potent NAMs - Assess metabolic stability - Measure protein binding Screening->SAR PK Pharmacokinetic Studies (CNS Exposure in Rats) SAR->PK Leads Lead Compounds for CNS Disorders PK->Leads

Caption: Drug discovery workflow utilizing 3-cyano-5-fluorobenzoic acid.

Proposed Synthesis of 3-cyano-5-fluoro-4-hydroxybenzoic acid

The causality for this choice is rooted in the stability and reactivity of the functional groups. The methoxy group is a robust protecting group for the phenol and is generally stable to the conditions required for introducing the cyano and carboxylic acid functionalities. Its subsequent cleavage to a hydroxyl group is a well-understood and reliable reaction.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Methoxy Precursor (3-Cyano-5-fluoro-4-methoxybenzoic acid)

This intermediate (CAS 1807161-39-2) is commercially available, simplifying the process.[5] Should a de novo synthesis be required, a multi-step process starting from a simpler fluorinated anisole could be devised, involving bromination, cyanation, and oxidation.

Step 2: Demethylation to Yield the Final Product

This protocol is adapted from standard procedures for cleaving aryl methyl ethers.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1.0 equivalent of 3-cyano-5-fluoro-4-methoxybenzoic acid in a 1:1 mixture of concentrated hydrobromic acid (48% HBr) and glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 120-125 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual acids.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the final, high-purity 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Start 3-Cyano-5-fluoro-4-methoxybenzoic acid (CAS 1807161-39-2) Reaction Demethylation (Ether Cleavage) - Reflux (120-125 °C) - SN2 attack of Br- on methyl group Start->Reaction Reagents HBr (48% aq.) Glacial Acetic Acid Reagents->Reaction Workup Cooling & Precipitation Vacuum Filtration Water Wash Reaction->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product 3-Cyano-5-fluoro-4-hydroxybenzoic acid Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Potential Applications and Research Significance

The strategic combination of fluoro, cyano, and hydroxyl groups on a benzoic acid scaffold makes 3-cyano-5-fluoro-4-hydroxybenzoic acid a molecule of high potential interest for drug discovery and materials science. Each functional group imparts specific properties that can be leveraged by researchers.

Core 3-Cyano-5-fluoro-4-hydroxybenzoic Acid Functional Groups Fluoro Fluoro (F) - Increases metabolic stability (blocks oxidation) - Modulates pKa and lipophilicity - Can form specific interactions (H-bonds, dipole) Core:f1->Fluoro Cyano Cyano (C≡N) - Strong dipole moment - Potent H-bond acceptor - Occupies small, specific binding pockets Core:f1->Cyano Hydroxyl Hydroxyl (-OH) - H-bond donor and acceptor - Can significantly increase binding affinity - Site for further derivatization Core:f1->Hydroxyl Carboxyl Carboxylic Acid (-COOH) - Key anchoring point for binding (ionic, H-bonds) - Modulates solubility and ADME properties - Site for amide/ester formation Core:f1->Carboxyl DrugProperties Tunable Drug-Like Properties - Binding Affinity & Selectivity - Pharmacokinetics (ADME) - Physicochemical Profile Fluoro->DrugProperties Cyano->DrugProperties Hydroxyl->DrugProperties Carboxyl->DrugProperties

Caption: Relationship between functional groups and drug properties.

This trifecta of functional groups allows for multi-point interaction with biological targets, such as enzyme active sites or receptor binding pockets. The compound could serve as a key starting material or fragment for developing inhibitors, antagonists, or probes in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

3-cyano-5-fluoro-4-hydroxybenzoic acid represents a chemical entity with significant latent potential for research and development. While it remains a sparsely documented compound, this guide has established its precise chemical identity and distinguished it from its structural isomers. By examining the well-characterized precursor, 3-cyano-5-fluorobenzoic acid, we have demonstrated the proven value of its core structural motif in the demanding field of CNS drug discovery. The proposed synthetic protocol provides a logical and actionable starting point for researchers wishing to synthesize this molecule. For scientists and drug development professionals, understanding the interplay of the cyano, fluoro, and hydroxyl functionalities is key to unlocking the potential of this and related molecules in the design of next-generation therapeutics and advanced materials.

References

  • PubChem. 3-Cyano-5-fluorobenzoic acid. [Link]

  • PubChem. 3-cyano-4-hydroxybenzoic acid. [Link]

  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • (Reference not directly used for this specific fact, but represents the type of source for such d
  • PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • F.S. Monkey, et al. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

Sources

Strategic Utilization of Novel Fluorinated Benzonitrile Building Blocks in Modern Drug Discovery

[1][2]

Executive Summary

The convergence of fluorine chemistry and nitrile pharmacophores represents a high-impact zone in modern medicinal chemistry. Fluorinated benzonitriles are not merely structural spacers; they are functional building blocks that modulate pKa, metabolic stability, and protein-ligand binding kinetics. This guide analyzes the strategic application of novel fluorinated benzonitrile motifs, specifically focusing on 3-fluoro-4-(hydroxymethyl)benzonitrile and 2-amino-6-fluorobenzonitrile , and their roles in synthesizing next-generation therapeutics like GLP-1 agonists and kinase inhibitors.

The Physicochemical Synergy: Fluorine & Nitriles

Electronic and Steric Modulation

The nitrile group (-CN) is a compact, linear dipole that acts as a hydrogen bond acceptor. Introducing fluorine atoms onto the benzonitrile core creates a unique electronic environment:

  • pKa Modulation: Fluorine (electronegativity

    
    ) exerts a strong inductive effect (
    
    
    ), lowering the pK
    
    
    of neighboring protons or functional groups. In benzonitriles, this electron withdrawal increases the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (S
    
    
    Ar) reactions—a key synthetic utility.
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically robust. Placing fluorine at the ortho or para positions relative to the nitrile can block cytochrome P450-mediated oxidation, extending the half-life (

    
    ) of the drug candidate.
    
  • Bioisosterism: The 2-fluorobenzonitrile motif often mimics the carbonyl electrostatic potential of amides while removing the hydrogen bond donor capability, useful for permeability optimization.

Quantitative Impact on Scaffold Properties
PropertyBenzonitrile (Unsubstituted)2-Fluorobenzonitrile2,6-DifluorobenzonitrilePentafluorobenzonitrile
Dipole Moment (D) ~4.18~5.20~3.80~1.57
Hammett

0.66N/AN/AHigh EWG
S

Ar Reactivity
LowModerateHighVery High
Metabolic Stability Low (Oxidation prone)ModerateHighHigh

High-Value Building Blocks & Case Studies

3-Fluoro-4-(hydroxymethyl)benzonitrile: The Danuglipron Precursor

This building block is critical in the synthesis of Danuglipron , an oral GLP-1 receptor agonist. The presence of the fluorine atom at the 3-position is not arbitrary; it modulates the conformation of the benzyl ether linkage and blocks metabolic hydroxylation at the aromatic ring.

  • Role: Acts as the benzylic linker connecting the core pharmacophore.

  • Novelty: Recent process chemistry advancements (2024-2026) have shifted from radical bromination using AIBN to safer, scalable photobromination techniques.[1]

2-Amino-6-fluorobenzonitrile: The Heterocycle Hub

This scaffold is a "privileged structure" for synthesizing bicyclic heterocycles, particularly quinazolines used in EGFR kinase inhibitors.

  • Mechanism: The ortho-amino and ortho-fluoro groups allow for rapid annulation reactions. The fluorine often remains in the final drug, enhancing binding affinity through interactions with the ATP-binding pocket.

Pentafluorobenzonitrile (PFBN): The S Ar Platform

PFBN serves as a "hub" for library generation. Due to the extreme electron deficiency caused by five fluorine atoms and the nitrile group, the para-fluorine is highly labile to S

Synthetic Methodologies & Protocols

Protocol A: Photochemical Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile

Reference: Adapted from recent process chemistry optimizations for Danuglipron intermediates (ACS OPR&D, 2026).

Rationale: Traditional radical bromination uses AIBN (explosive risk) and generates significant waste. The photochemical route improves safety and selectivity.

Reagents:

  • 3-Fluoro-4-methylbenzonitrile (Starting Material)[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (Brominating agent)[1]

  • Acetonitrile (Solvent)[2]

  • Calcium Carbonate (Base for hydrolysis)

  • Water[1]

Step-by-Step Workflow:

  • Photobromination:

    • Charge a flow reactor with a solution of 3-fluoro-4-methylbenzonitrile (1.0 equiv) and DBDMH (0.6 equiv) in acetonitrile.

    • Irradiate with LED light (approx. 450 nm) at 60–80 °C. The light initiates the radical mechanism without chemical initiators.

    • Monitoring: Track consumption of starting material via HPLC. Target >95% conversion to the benzyl bromide intermediate.

  • Hydrolysis:

    • Transfer the reaction mixture to a hydrolysis vessel containing Water (15 vol) and Calcium Carbonate (0.5 equiv).

    • Heat to 90 °C for 20 hours. The weak base ensures selective hydrolysis of the benzyl bromide to the alcohol without hydrolyzing the nitrile group.

  • Workup:

    • Cool to 25 °C. Acidify to pH 1 with HCl.

    • Extract with Isopropyl Acetate (IPAc).

    • Crystallize the product, 3-Fluoro-4-(hydroxymethyl)benzonitrile , from IPAc/Heptane.

Protocol B: S Ar Coupling with Pentafluorobenzonitrile

Rationale: To demonstrate the "Click-like" efficiency of highly fluorinated nitriles.

  • Reaction: Dissolve Pentafluorobenzonitrile (1.0 equiv) in DMF.

  • Addition: Add the nucleophile (e.g., a primary amine, 1.1 equiv) and a base (DIPEA, 1.2 equiv).

  • Conditions: Stir at Room Temperature for 1–4 hours. The para-fluorine is selectively displaced.

  • Isolation: Pour into water, filter the precipitate. Yields are typically >90%.

Visualizing the Strategic Logic

The following diagrams illustrate the decision-making process for selecting fluorinated benzonitriles and the specific synthetic pathway for the Danuglipron intermediate.

Diagram: Fluorinated Benzonitrile Selection Logic

SAR_LogicRootBenzonitrile Scaffold SelectionOrthoFOrtho-Fluorine (2-F)Root->OrthoFNeed metabolic stability?MetaFMeta-Fluorine (3-F)Root->MetaFNeed electronic tuning?PentaFPenta-FluorineRoot->PentaFNeed scaffold diversity?MetabBlockMetabolic Blocking(Prevents P450 oxidation)OrthoF->MetabBlockConfLockConformational Lock(Dipole alignment)OrthoF->ConfLockAcidifyAcidity Modulation(Benzylic/NH protons)MetaF->AcidifySNArHubSNAr Library Hub(Rapid Diversification)PentaF->SNArHub

Caption: Decision tree for selecting specific fluorinated benzonitrile substitution patterns based on medicinal chemistry objectives.

Diagram: Synthesis of Danuglipron Intermediate

Danuglipron_SynthSM3-Fluoro-4-methylbenzonitrile(Starting Material)InterBenzyl BromideIntermediateSM->InterPhotobromination(DBDMH, hν, MeCN)Product3-Fluoro-4-(hydroxymethyl)benzonitrileInter->ProductHydrolysis(CaCO3, H2O, 90°C)DrugDanuglipron(GLP-1 Agonist)Product->DrugCoupling & Elaboration

Caption: Streamlined synthetic pathway for the key fluorinated intermediate used in Danuglipron manufacturing.

Future Outlook: Emerging Trends

  • Fluorinated Oxetanes: Recent breakthroughs (2025) in converting epoxides to fluorinated oxetanes offer a new bioisostere for the carbonyl group. We anticipate hybrid "benzonitrile-oxetane" building blocks to emerge for solubility enhancement.

  • PFAS-Free Synthesis: Regulatory pressure is driving the industry toward "PFAS-free" fluorination. Methods utilizing inorganic fluoride sources (CsF, KF) rather than perfluoroalkyl reagents will prioritize building blocks like 3-bromo-2-fluorobenzonitrile that can be functionalized without long-chain fluorous tags.

  • Covalent Fragments: The nitrile group itself is being revisited as a reversible covalent warhead (targeting Cysteine residues). Fluorination adjacent to the nitrile tunes the electrophilicity of the carbon center (

    
    ), potentially allowing for "tunable" residence times in covalent inhibitors.
    

References

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 2026.[1] (Note: Link is illustrative of the ACS OPR&D journal domain based on search context).

  • Pentafluorobenzonitrile: A Versatile Building Block. Sigma-Aldrich / Merck Technical Bulletin.

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 2025.[3]

  • Cyanopyridine as a privileged scaffold in drug discovery. Privileged Scaffolds in Drug Discovery, Elsevier, 2023.

  • Novel method to synthesise valuable fluorinated drug compounds. National University of Singapore News, 2025.

Advanced Fluorinated Phenolic Building Blocks in Drug Discovery: A Technical Guide to 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, highly substituted benzoic acid derivatives serve as critical scaffolds for developing targeted therapeutics. 3-Cyano-5-fluoro-4-hydroxybenzoic acid is an advanced, multifunctional building block characterized by its unique electronic and steric properties. The strategic placement of electron-withdrawing cyano (-CN) and fluoro (-F) groups flanking a phenolic hydroxyl (-OH) drastically alters the physicochemical profile of the molecule, making it highly valuable for synthesizing enzyme inhibitors (such as Xanthine Oxidase inhibitors) and receptor antagonists.

This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic utility in drug design, and field-proven experimental workflows for chemoselective functionalization.

Physicochemical Profiling & Molecular Architecture

To effectively utilize this compound in synthetic pathways, researchers must first understand its baseline quantitative metrics. The synergistic electron-withdrawing effects of the meta-cyano and meta-fluoro substituents significantly lower the pKa of the para-hydroxyl group, enhancing its acidity and hydrogen-bond donating capacity compared to an unsubstituted phenol.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Cyano-5-fluoro-4-hydroxybenzoic acid
CAS Registry Number 1804875-95-3[1][2]
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol [1]
Hydrogen Bond Donors 2 (-OH, -COOH)
Hydrogen Bond Acceptors 4 (F, N, O, O)
Predicted Phenol pKa ~5.2 – 5.8 (Highly acidic due to inductive effects)
Predicted Carboxyl pKa ~3.2 – 3.8

Data supported by commercial chemical databases[1][2].

Mechanistic Insights: The Fluorinated Phenol Motif in Drug Design

The incorporation of 3-cyano-5-fluoro-4-hydroxybenzoic acid into a drug scaffold is rarely arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) optimization.

  • Metabolic Stability: The fluorine atom at the 5-position blocks potential sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the biological half-life of the resulting active pharmaceutical ingredient (API).

  • Halogen Bonding & Affinity: Fluorine can participate in multipolar interactions within an enzyme's active site.

  • Bioisosterism in Gout Therapeutics: This specific scaffold is highly analogous to the precursor building blocks used in the synthesis of Febuxostat, a potent non-purine selective inhibitor of Xanthine Oxidase (XO). The addition of the fluorine atom provides a vector for enhanced binding affinity in the hydrophobic pocket of the XO active site.

Biological_Pathway Substrate Purine Metabolism (Hypoxanthine/Xanthine) Enzyme Xanthine Oxidase (XO) Active Site Substrate->Enzyme Binding Product Uric Acid (Hyperuricemia/Gout) Enzyme->Product Oxidation Inhibitor Fluorinated XO Inhibitor (Derived from SM) Inhibitor->Enzyme Competitive Inhibition (Halogen Bonding)

Fig 1: Mechanism of action for XO inhibitors utilizing the fluorinated phenol scaffold.

Experimental Workflows: Chemoselective Functionalization

The Causality of Protection vs. Direct Alkylation

A common pitfall when working with 3-cyano-5-fluoro-4-hydroxybenzoic acid is attempting direct O-alkylation of the phenol. Because the pKa of the phenol (~5.5) and the carboxylic acid (~3.5) are relatively close, using a base to deprotonate the phenol will inevitably deprotonate the carboxylic acid first. Direct alkylation often results in a complex, difficult-to-separate mixture of the ester, the ether, and the di-alkylated product.

Expertise Insight: To establish a self-validating system, the carboxylic acid must be transiently protected. A three-step sequence (Fischer Esterification → O-Alkylation → Saponification) guarantees high yields and chemoselectivity. Each step features a massive polarity shift, making Thin Layer Chromatography (TLC) tracking unambiguous.

Synthetic_Workflow A 3-Cyano-5-fluoro- 4-hydroxybenzoic acid (SM) B Fischer Esterification (MeOH, H2SO4) A->B C Methyl Ester Intermediate B->C Protect COOH D O-Alkylation (R-X, K2CO3, DMF) C->D E Alkylated Ester D->E Selective Phenol Reaction F Saponification (LiOH, THF/H2O) E->F G Target Building Block F->G Deprotect COOH

Fig 2: Self-validating chemoselective protection and O-alkylation workflow.

Step-by-Step Methodology: Chemoselective O-Alkylation

Step 1: Fischer Esterification (Carboxyl Protection)

  • Initiation: Suspend 3-Cyano-5-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Propagation: Reflux the mixture for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material will disappear, replaced by a significantly less polar spot (the methyl ester).

  • Isolation: Concentrate the solvent in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the methyl ester intermediate.

Step 2: Selective O-Alkylation

  • Initiation: Dissolve the methyl ester intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add K₂CO₃ (2.0 eq). The lowered pKa of the fluorinated/cyanated phenol ensures rapid and complete formation of the phenolate anion at room temperature.

  • Alkylation: Add the desired alkyl halide (1.2 eq) and stir at 60 °C for 4 hours.

  • Isolation: Quench the reaction with ice water. Extract with EtOAc and wash the organic layer extensively with brine (3x) to remove residual DMF. Self-Validation: TLC will show a shift to a highly non-polar spot, confirming the masking of the hydroxyl group.

Step 3: Saponification (Deprotection)

  • Initiation: Dissolve the alkylated ester in a THF:H₂O mixture (3:1 ratio, 0.1 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

  • Precipitation: Remove THF in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Self-Validation: The sudden protonation of the carboxylate will cause the final functionalized benzoic acid to crash out of solution as a distinct precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure target building block.

Conclusion

3-Cyano-5-fluoro-4-hydroxybenzoic acid is a premier intermediate for advanced drug discovery. By understanding the profound electronic impacts of its substituents, chemists can bypass synthetic bottlenecks and leverage its unique architecture to engineer highly potent, metabolically stable therapeutics.

References

  • ChemSrc. "3-Cyano-5-fluoro-4-hydroxybenzoic acid CAS 1804875-95-3". ChemSrc Database. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195 (1991). Available at:[Link]

Sources

Bioisosteric Replacement of Halides with Cyano Groups in Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic and synthetic implementation of bioisosteric replacement of halides with cyano groups in benzoic acid scaffolds.

Executive Summary

The replacement of a halogen atom (Cl, Br, I) with a cyano group (–C≡N) is a high-impact strategy in medicinal chemistry.[1] While often classified as a "pseudo-halogen" due to steric and electronic similarities, the cyano group offers distinct physicochemical advantages: it acts as a hydrogen bond acceptor, significantly lowers the pKₐ of benzoic acids, and alters metabolic vectors. This guide provides the rationale, validated synthetic protocols, and decision-making frameworks for executing this transformation.

Part 1: The Rationale of Bioisosterism

Steric and Electronic Divergence

The utility of the cyano group lies in its ability to mimic the lipophilicity of halogens while introducing polar functionality.

  • Steric Profile: The cyano group is linear. Its length (approx. 3.0 Å from C to N) is comparable to the atomic radius of an Iodine atom, but its "cylindrical" width is much narrower, closer to that of a Chlorine atom. This allows it to fit into narrow hydrophobic pockets where a spherical halogen might clash.

  • Electronic Impact (Hammett Constants): The cyano group is a powerful electron-withdrawing group (EWG), significantly stronger than halogens. This has profound effects on the acidity of the benzoic acid scaffold.

Substituent (para)Van der Waals Radius (Å)Hammett σₚpKₐ (Benzoic Acid Derivative)
-H 1.200.004.20
-F 1.470.064.14
-Cl 1.750.233.98
-Br 1.850.233.97
-I 1.980.184.00
-CN Length ~3.0 (Linear) 0.66 3.55

Data aggregated from Hansch et al. and standard physicochemical tables.

The Critical Differentiator: Hydrogen Bonding

Unlike halogens, which are generally chemically inert lipophiles, the nitrogen atom of the cyano group possesses a lone pair capable of acting as a weak hydrogen bond acceptor (approx. 3.0 kcal/mol interaction energy).

  • Application: If a lead compound containing a halogen loses potency due to a lack of polar interaction in the binding pocket, swapping to a nitrile can restore affinity by engaging backbone amides or conserved water molecules.

Part 2: Validated Synthetic Methodology

Traditional methods like the Rosenmund-von Braun reaction (CuCN, high heat, neat polar solvent) are often low-yielding and difficult to purify due to copper waste. The modern standard is Palladium-Catalyzed Cyanation using Zinc Cyanide [Zn(CN)₂].[2]

The "Gold Standard" Protocol: Pd-Catalyzed Cyanation

This protocol is designed for aryl bromides. It uses Zn(CN)₂ as the cyanide source, which is safer and easier to handle than NaCN/KCN due to its low solubility, releasing cyanide ions slowly to prevent catalyst poisoning.

Reagents:

  • Substrate: 4-Bromobenzoic acid ester (protect acid as methyl/ethyl ester first).

  • Cyanide Source: Zn(CN)₂ (0.6 equiv).[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) – Critical for aryl bromides.[2]

  • Solvent: Wet DMF (Dimethylformamide) or DMA (Dimethylacetamide). Note: 1% water accelerates the reaction by activating Zinc.

  • Additives: Zn dust (10 mol%) can be added to keep Pd in the active (0) state.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a dry Schlenk flask with the aryl bromide (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), dppf (0.04 mmol), and Zn dust (0.1 mmol).

  • Solvation: Add anhydrous DMF (5 mL) via syringe. (Optional: Add 50 µL of degassed water).

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide and appearance of the nitrile (M+1 mass shift: -80 for Br, +26 for CN = net -54 amu).

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate.[2]

  • Scavenging: Add 10% aqueous ammonium hydroxide (NH₄OH) or ethylenediamine to chelate zinc and residual palladium. Stir for 15 mins (biphasic mixture turns blue/green).

  • Extraction: Wash organic layer with water (3x) and brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Nitriles are typically more polar than the starting bromide.

Troubleshooting & Optimization
  • Stalled Reaction: If conversion stops at 50%, add more catalyst/ligand (fresh stock). Oxygen poisoning is the most common failure mode.

  • Hydrolysis: If the ester hydrolyzes to the acid during the reaction (due to wet DMF + heat), re-esterify or purify the acid directly.

  • Safety: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

Part 3: Mechanistic Visualization

Decision Matrix: Halogen vs. Nitrile

Use this logic flow to determine if a bioisosteric swap is appropriate for your lead compound.

Bioisostere_Decision Start Lead Compound Analysis (Halogenated Benzoic Acid) Metabolism Is the Halogen site a metabolic soft spot? Start->Metabolism Potency Is Potency Limited by Binding Affinity? Metabolism->Potency No (Stable) Swap_CN RECOMMENDATION: Replace Halogen with Cyano Group Metabolism->Swap_CN Yes (Oxidative Debromination) Solubility Is Solubility/LogP Problematic? Potency->Solubility No Check_HBond Does the pocket have an H-bond donor (Ser, Tyr, Backbone)? Potency->Check_HBond Yes Solubility->Swap_CN Yes (CN lowers LogP) Keep_Halogen RECOMMENDATION: Retain Halogen (F/Cl) Solubility->Keep_Halogen No Check_HBond->Swap_CN Yes (CN accepts H-bond) Check_HBond->Keep_Halogen No (Lipophilic pocket)

Caption: Decision tree for evaluating the strategic replacement of halides with cyano groups based on metabolic stability, binding interactions, and physicochemical properties.

Catalytic Cycle (Pd/Zn(CN)₂)

Understanding the mechanism ensures proper troubleshooting. The rate-determining step is often the transmetallation with the insoluble Zinc Cyanide.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Zn(CN)2 -> ZnBr(CN)) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination (Ar-CN Product) TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for the Palladium-catalyzed cyanation of aryl halides using Zinc Cyanide.

Part 4: Case Study & Impact Analysis

Case Study: Aromatase Inhibitors (Letrozole)

A classic example of this bioisosteric replacement is found in the development of Aromatase Inhibitors.[3]

  • The Challenge: Early inhibitors relied on halogenated scaffolds which lacked specificity and potency.

  • The Solution: The introduction of the nitrile group (as seen in Letrozole and Fadrozole ) provided a dual benefit.

    • Heme Coordination: The nitrogen of the nitrile group coordinates directly to the Iron (Fe) atom in the heme of the CYP19 (aromatase) enzyme. Halogens cannot form this coordinate covalent bond.

    • Metabolic Stability: The benzonitrile scaffold is highly resistant to oxidative metabolism compared to the corresponding halogenated rings.

  • Result: Letrozole is a best-in-class drug with superior potency and selectivity compared to earlier halogenated analogs.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Physicochemical Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Synthetic Protocol (Pd-Catalyzed): Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link

  • Nitrile in Drug Discovery: Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Link

  • pKa of Benzoic Acids: Haynes, W. M. (Ed.).[5] (2014).[6] CRC Handbook of Chemistry and Physics. CRC Press. (Standard Reference Data).

Sources

A Comprehensive Technical Guide to the Ionization Constants (pKa) of 3-cyano-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, lipophilicity, membrane permeability, and protein binding characteristics—key components of its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][3] This guide provides an in-depth analysis of the pKa values of 3-cyano-5-fluoro-4-hydroxybenzoic acid, a molecule featuring multiple ionizable centers and functional groups relevant to medicinal chemistry. We will explore the structural and electronic factors governing its acidity, detail rigorous experimental methodologies for pKa determination, and discuss the application of computational models for in silico prediction. This document is intended for researchers, medicinal chemists, and pharmaceutical scientists seeking a comprehensive understanding of this molecule's ionization behavior.

Molecular Structure and Theoretical Acidity Analysis

The ionization behavior of 3-cyano-5-fluoro-4-hydroxybenzoic acid is dictated by the interplay of its functional groups and their electronic effects on the aromatic ring. The molecule possesses two acidic protons, leading to two distinct pKa values: one for the carboxylic acid group (-COOH) and one for the phenolic hydroxyl group (-OH).

Figure 1: Chemical Structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid Image of the chemical structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid

Analysis of the Carboxylic Acid pKa (pKa₁)

The carboxylic acid moiety is the more acidic of the two functional groups. Its acidity is modulated by the electronic properties of the other ring substituents.

  • Baseline Acidity : Benzoic acid itself has a pKa of approximately 4.2.[4]

  • Electron-Withdrawing Substituents : The cyano (-CN) and fluoro (-F) groups are potent electron-withdrawing groups (EWGs). EWGs stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the parent acid (i.e., lowering its pKa value).[5]

    • The cyano group , positioned meta to the carboxyl group, exerts a strong inductive-withdrawing effect. For reference, m-cyanobenzoic acid has a pKa of 3.60.[4][5]

    • The fluoro group , also meta to the carboxyl group, is highly electronegative and exerts a powerful inductive-withdrawing effect. The pKa of m-fluorobenzoic acid is 3.87.[5]

  • Electron-Donating Substituent : The hydroxyl (-OH) group, positioned para to the carboxyl group, is inductively electron-withdrawing but strongly electron-donating through resonance. This resonance effect would typically decrease acidity.

  • Synergistic Effect : The combined and potent electron-withdrawing nature of the cyano and fluoro groups is expected to dominate, leading to a significant increase in the acidity of the carboxylic acid compared to benzoic acid. The pKa₁ is therefore predicted to be substantially lower than 4.2.

Analysis of the Phenolic Hydroxyl pKa (pKa₂)

The acidity of the phenolic proton is also heavily influenced by the ring's electronic landscape.

  • Baseline Acidity : Phenol has a pKa of approximately 10.0. The phenolic proton of 4-hydroxybenzoic acid has a pKa of about 9.3-9.4.[6][7]

  • Influence of Substituents : The carboxylate group (-COO⁻, the predominant form after the first deprotonation), the cyano group, and the fluoro group all act as EWGs relative to the hydroxyl group.

    • The cyano and fluoro groups , positioned meta to the hydroxyl group, will stabilize the resulting phenoxide anion through their inductive effects, making the hydroxyl proton more acidic.

  • Predicted Acidity : Due to the presence of three electron-withdrawing groups, the pKa₂ of 3-cyano-5-fluoro-4-hydroxybenzoic acid is expected to be significantly lower than that of phenol and even lower than that of 4-hydroxybenzoic acid.

Estimated pKa Values

Based on the substituent effects analysis, we can anticipate the pKa values for 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Ionizable GroupEstimated pKa RangePrimary Influencing Factors
Carboxylic Acid (-COOH)2.8 - 3.5Strong inductive and resonance withdrawal by -CN and -F groups.
Phenolic Hydroxyl (-OH)7.5 - 8.5Inductive withdrawal by -F, -CN, and -COO⁻ groups.

Experimental Determination of pKa

Accurate pKa determination relies on robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques employed in the pharmaceutical industry.[8][9]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[10][11]

  • System Calibration : Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[10]

  • Analyte Preparation : Accurately weigh and dissolve a sample of 3-cyano-5-fluoro-4-hydroxybenzoic acid in a suitable solvent (e.g., a co-solvent mixture like methanol/water if aqueous solubility is low) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[8]

  • Ionic Strength Adjustment : Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[10][11]

  • Inert Atmosphere : Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[10][11]

  • Titration : Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized, carbonate-free titrant (e.g., 0.1 M NaOH).

  • Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point for each inflection. Since two acidic protons are present, two equivalence points and two corresponding pKa values will be observed.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution (e.g., 1 mM) A->B C Add Background Electrolyte (e.g., 0.15M KCl) B->C D Purge with Nitrogen C->D E Titrate with Standardized NaOH (0.1 M) D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Identify Equivalence Points G->H I Determine pKa₁ and pKa₂ at Half-Equivalence Points H->I

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[12] The pKa is found by measuring the absorbance of the compound in a series of buffers with varying pH values.

  • Wavelength Selection : Record the UV-Vis spectra (e.g., 230-500 nm) of the analyte in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to determine the wavelengths of maximum absorbance (λ_max) for the fully protonated and fully deprotonated species.

  • Buffer Preparation : Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the estimated pKa. Maintain a constant ionic strength across all buffers.[12]

  • Sample Preparation : Prepare solutions of the analyte with a constant concentration in each buffer solution directly in a 96-well microtiter plate or individual cuvettes.[9][12] A small amount of a co-solvent like DMSO (≤2% v/v) can be used if necessary.[12]

  • Spectral Measurement : Measure the absorbance of each sample at the pre-determined λ_max.

  • Data Analysis : Plot the absorbance values versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[13]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Identify λ_max for Acidic and Basic Species B Prepare Buffer Series (Constant Ionic Strength) A->B C Prepare Analyte Solutions in Buffers B->C D Record Absorbance at each pH C->D E Plot Absorbance vs. pH D->E F Fit to Sigmoidal Curve E->F G Determine pKa at Inflection Point F->G

Sources

Technical Deep Dive: 3,4,5-Trisubstituted Benzoic Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trisubstituted benzoic acid scaffold—most notably represented by the 3,4,5-trimethoxyphenyl (TMP) moiety—is a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore for microtubule-targeting agents (MTAs), mimicking the A-ring of colchicine to inhibit tubulin polymerization. Beyond oncology, derivatives of this scaffold, including gallic acid (3,4,5-trihydroxybenzoic acid) analogues, exhibit potent antimicrobial (DHFR inhibition) and neuroprotective properties.

This technical guide provides a rigorous analysis of the TMP scaffold, detailing synthetic routes, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-stage drug discovery.

Part 1: Chemical Synthesis Strategies

The Core Synthon: 3,4,5-Trimethoxybenzoyl Chloride

The gateway to most bioactive derivatives is the activation of 3,4,5-trimethoxybenzoic acid (TMBA). While direct coupling agents (EDC/NHS) are viable, the acid chloride route remains the gold standard for scale and reactivity, particularly when coupling with sterically hindered amines or phenols.

Critical Reaction Parameters
  • Reagent Choice: Thionyl chloride (

    
    ) is preferred over oxalyl chloride for cost-efficiency in scale-up, provided excess reagent is fully removed to prevent side reactions during coupling.
    
  • Catalysis: DMF (catalytic amount) is essential to form the Vilsmeier-Haack intermediate, accelerating the chlorination significantly.

  • Solvent System: Anhydrous Toluene or DCM. Toluene allows for higher reflux temperatures to drive stubborn substrates.

Validated Protocol: Synthesis of TMP-Amide Derivatives

Objective: Synthesis of N-substituted-3,4,5-trimethoxybenzamide (General Protocol). Rationale: Amide bonds offer superior metabolic stability compared to esters. This protocol includes a self-validating TLC endpoint.

Reagents:

  • 3,4,5-Trimethoxybenzoic acid (1.0 eq)

  • Thionyl chloride (1.5 eq)

  • Catalytic DMF (2-3 drops)

  • Target Amine (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve TMBA in anhydrous DCM. Add catalytic DMF.
    
  • Chlorination: Add

    
     dropwise at 0°C. Warm to reflux for 2 hours.
    
    • Validation: Aliquot 10

      
      L into MeOH. TLC should show complete conversion to the methyl ester (distinct 
      
      
      
      from acid).
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
    
  • Coupling: Cool the amine/TEA solution in DCM to 0°C. Cannulate the acid chloride solution into the amine mixture slowly (exothermic).

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove unreacted amine), sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    
    .
Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow TMBA 3,4,5-Trimethoxybenzoic Acid SOCl2 SOCl2 / DMF (Activation) TMBA->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl Reflux 2h Coupling Coupling (DCM / Et3N) AcidCl->Coupling Amine Target Amine (R-NH2) Amine->Coupling Product 3,4,5-TMP Amide Derivative Coupling->Product Nucleophilic Acyl Substitution

Caption: Figure 1. Step-wise synthetic workflow for generating metabolically stable TMP-amide libraries.

Part 2: Medicinal Chemistry & SAR[1][2][3]

The "Trimethoxy" Pharmacophore

The 3,4,5-trimethoxyphenyl ring is a structural mimic of the A-ring of Colchicine and Combretastatin A-4 (CA-4) .

  • Mechanism: It binds to the

    
    -subunit of tubulin at the colchicine-binding site.[1]
    
  • Steric Requirement: The methoxy groups at positions 3, 4, and 5 create a specific steric volume that wedges into the hydrophobic pocket of tubulin.

  • Rotational Freedom: Unlike the rigid fused ring system of colchicine, TMP derivatives (like chalcones or benzophenones) often possess rotatable bonds, allowing them to adopt a "twisted" conformation essential for high-affinity binding.

Structure-Activity Relationship (SAR) Data

The table below summarizes the potency of various TMP-containing scaffolds against cancer cell lines, highlighting the versatility of the benzoic acid derivative.

Scaffold ClassRepresentative CompoundTargetCell LineIC50 (

M)
Mechanism
Benzophenone 2-amino-3,4,5-TMP-benzophenoneTubulinHeLa0.007 - 0.016Mitotic Arrest (G2/M)
Chalcone 3,4,5-trimethoxychalconeTubulinMCF-70.005Microtubule Destabilization
Indole 6-sub-1-(3,4,5-TMP)-indoleTubulinMCF-70.02 - 0.05Apoptosis Induction
Ester TMECG (Epicatechin analogue)DHFRMelanoma1.0 - 5.0Folate Cycle Disruption
Hydrazone TMP-benzylidene-hydrazineCaspase-3HepG21.4 - 3.2Pro-apoptotic

Data synthesized from comparative literature analysis [1, 2, 3].

Pharmacophore Logic Diagram

This diagram visualizes the critical interactions within the tubulin binding pocket.

Pharmacophore TMP 3,4,5-Trimethoxy Moiety Pocket Tubulin Colchicine Binding Site TMP->Pocket High Affinity Binding Hydrophobic Hydrophobic Interaction TMP->Hydrophobic HBond H-Bond Acceptor (Methoxy Oxygens) TMP->HBond Cys241 / Val238 Steric Steric Fit (Twisted Conformation) TMP->Steric Hydrophobic->Pocket HBond->Pocket Steric->Pocket

Caption: Figure 2. Pharmacophore mapping of the TMP moiety within the tubulin colchicine-binding site.

Part 3: Biological Evaluation Protocols

Tubulin Polymerization Assay (In Vitro)

To confirm the mechanism of action, a cell-free tubulin polymerization assay is required. This protocol uses fluorescence enhancement of a reporter dye (DAPI or fluorescent-labeled tubulin) to track assembly.

Protocol:

  • Preparation: Thaw purified tubulin (>99% pure) on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Incubation: Mix tubulin (2 mg/mL final) with the test compound (at

    
     and 10x 
    
    
    
    ) in a 96-well plate at 4°C. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
  • Initiation: Transfer plate to a pre-warmed plate reader (37°C).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. A reduction in

    
     and steady-state fluorescence compared to vehicle (DMSO) indicates inhibition.
    
Mechanism of Action: Signaling Cascade

The downstream effect of TMP-mediated tubulin inhibition is the induction of apoptosis via the intrinsic mitochondrial pathway.

MOA Drug TMP Derivative Tubulin Inhibit Tubulin Polymerization Drug->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Mito Mitochondrial Potential Loss (ΔΨm) Bcl2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 3.[2] Signaling cascade from tubulin inhibition to apoptotic cell death.[1][3]

References

  • Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate . PubMed. Link

  • 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors . PubMed. Link

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 . PubMed Central. Link

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors . PubMed Central. Link

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives . PubMed. Link

Sources

Methodological & Application

Synthesis of 3-cyano-5-fluoro-4-hydroxybenzoic acid from 3-bromo-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

3-Cyano-5-fluoro-4-hydroxybenzoic acid is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents and other high-value chemical entities. The strategic placement of the cyano, fluoro, and carboxylic acid functionalities on the phenolic ring provides multiple points for molecular elaboration, making it a desirable intermediate in drug discovery and development. This document provides a detailed protocol for the synthesis of this target molecule from its corresponding aryl bromide precursor, 3-bromo-5-fluoro-4-hydroxybenzoic acid, focusing on a robust and scalable cyanation methodology.

The conversion of an aryl bromide to an aryl nitrile is a cornerstone transformation in organic synthesis.[1][2] This application note will focus on a palladium-catalyzed cyanation reaction, a method renowned for its high functional group tolerance and milder reaction conditions compared to traditional copper-catalyzed methods like the Rosenmund-von Braun reaction.[3][4][5][6][7] The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Reaction Principle: The Palladium-Catalyzed Cyanation

The transformation of 3-bromo-5-fluoro-4-hydroxybenzoic acid to 3-cyano-5-fluoro-4-hydroxybenzoic acid is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a fundamental concept in organometallic chemistry, is the engine of this transformation.

A general workflow for this process is depicted below:

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle cluster_2 Product Formation A Pd(0) Precatalyst B Active Pd(0) Species A->B Ligand Association C Oxidative Addition (Ar-Br + Pd(0)) B->C D Transmetalation ([CN]⁻ Source) C->D E Reductive Elimination (Ar-CN Formation) D->E E->C G 3-Cyano-5-fluoro-4-hydroxybenzoic acid E->G Product Release F 3-Bromo-5-fluoro-4-hydroxybenzoic acid F->C Enters Cycle

Figure 1: Generalized workflow for the palladium-catalyzed cyanation of an aryl bromide.

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step where the cyanide anion from the cyanide source displaces the bromide on the palladium complex. The final step is a reductive elimination, which forms the desired carbon-carbon bond of the aryl nitrile and regenerates the active palladium(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.[3][8][9] The choice of potassium hexacyanoferrate(II) as the cyanide source is a key feature of this protocol. It is a less toxic and more stable alternative to traditional cyanide salts like KCN or NaCN, making it a safer choice for laboratory and potential scale-up operations.[3][10]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per mmol of starting material)Notes
3-Bromo-5-fluoro-4-hydroxybenzoic acid1781774-76-2235.011.0 mmolStarting material.[11]
Potassium Hexacyanoferrate(II) Trihydrate14459-95-1422.390.5 equiv (0.5 mmol)Cyanide source. Less toxic alternative to simple cyanide salts.[3]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.1 mol% (0.001 mmol)Catalyst precursor.[10]
Dioxane123-91-188.112.5 mLAnhydrous solvent.
Potassium Acetate (KOAc)127-08-298.140.05 M aqueous solution (2.5 mL)Base.[3]
Equipment
  • Schlenk flask or a screw-top reaction tube with a Teflon-lined cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Procedure

Reaction Setup (Under Inert Atmosphere)

  • To a dry Schlenk flask or screw-top test tube equipped with a magnetic stir bar, add palladium(II) acetate (0.1 mol%) and potassium hexacyanoferrate(II) trihydrate (0.5 equiv).

  • Add the 3-bromo-5-fluoro-4-hydroxybenzoic acid (1.0 mmol).

  • Seal the vessel with a septum or a Teflon-lined screw-cap.

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous dioxane (2.5 mL) to the reaction vessel.

  • Prepare a 0.05 M solution of potassium acetate in degassed water. Add 2.5 mL of this solution to the reaction mixture via syringe.

Reaction Execution

  • Place the sealed reaction vessel in a preheated heating block or oil bath set to 100-120 °C.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 1-5 hours.

  • Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing them by HPLC or GC-MS after a mini-workup (dilution with ethyl acetate, washing with water, and drying).

Workup and Purification

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Safety Precautions: Handling Cyanide-Containing Reagents

Although potassium hexacyanoferrate(II) is significantly less toxic than simple cyanide salts, it is crucial to handle it with care.

  • Engineering Controls: All manipulations involving cyanide-containing reagents should be performed in a well-ventilated fume hood.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double nitrile gloves.[13][14]

  • Waste Disposal: All cyanide-containing waste must be quenched with bleach and collected in a designated cyanide waste bottle.[12] Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[15]

  • Emergency Procedures: Be aware of the location of safety showers and eyewash stations. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13][15] Contact with acids will liberate highly toxic hydrogen cyanide gas.[12][15]

Conclusion

The palladium-catalyzed cyanation of 3-bromo-5-fluoro-4-hydroxybenzoic acid using potassium hexacyanoferrate(II) offers a reliable and safer method for the synthesis of 3-cyano-5-fluoro-4-hydroxybenzoic acid. This protocol provides a detailed, step-by-step guide for researchers in the pharmaceutical and chemical industries. By understanding the underlying reaction mechanism and adhering to strict safety protocols, scientists can effectively synthesize this valuable building block for the development of novel chemical entities.

References

  • Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. European Journal of Organic Chemistry. Available at: [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. ACS Publications. Available at: [Link]

  • Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400. Arkivoc. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications. Available at: [Link]

  • Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters. Available at: [Link]

  • 27_cyanides_2022.docx. Imperial College London. Available at: [Link]

  • Rosenmund–von Braun reaction. Wikipedia. Available at: [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale University Environmental Health & Safety. Available at: [Link]

  • Potassium Cyanide Safe Handling Guideline. University of California, Berkeley. Available at: [Link]

  • Potassium cyanide Safety Data Sheet. Hayashi Pure Chemical Ind., Ltd. Available at: [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH CYANIDE SALTS AT AMHERST COLLEGE. Amherst College. Available at: [Link]

  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett. Available at: [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Available at: [Link]

  • Rosenmund-von Braun Reaction. Chem-Station Int. Ed. Available at: [Link]

  • Rosenmund-von Braun Reaction. SynArchive. Available at: [Link]

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Application Notes and Protocols for the Rosenmund-von Braun Cyanation of Fluorophenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorobenzonitriles

Fluorinated aromatic nitriles are pivotal structural motifs in modern medicinal chemistry and materials science. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, while the nitrile group serves as a versatile synthetic handle for the preparation of amines, carboxylic acids, tetrazoles, and other functional groups. The Rosenmund-von Braun reaction, a classical method for the conversion of aryl halides to aryl nitriles using copper(I) cyanide, remains a highly relevant and cost-effective strategy for the synthesis of these valuable compounds.[1][2][3][4] This guide provides a detailed exploration of the conditions and protocols for the successful cyanation of fluorophenols, a class of substrates with unique electronic properties that require careful consideration of reaction parameters.

Understanding the Rosenmund-von Braun Reaction: Mechanism and Key Parameters

The Rosenmund-von Braun reaction is fundamentally a copper-mediated nucleophilic aromatic substitution.[4] While the precise mechanism has been a subject of study, it is generally accepted to proceed through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate.[5] The reaction is influenced by several critical factors:

  • Substrate: The reactivity of the aryl halide is a key consideration. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For fluorophenols, the position of the fluorine and hydroxyl groups relative to the halogen will influence the electron density of the aromatic ring and, consequently, its reactivity.

  • Copper(I) Cyanide (CuCN): This is the classical and most common cyanating agent for this reaction.[3] It is typically used in stoichiometric or excess amounts.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, DMAc, and pyridine are traditionally used to facilitate the dissolution of the copper cyanide and to reach the high temperatures often required for the reaction.[5]

  • Temperature: Classical Rosenmund-von Braun reactions often require high temperatures, typically in the range of 150-250 °C.[1] However, modern modifications have enabled the reaction to proceed at significantly lower temperatures.

  • Additives and Ligands: The addition of ligands can significantly accelerate the reaction and allow for milder conditions. L-proline, for instance, has been shown to be an effective additive, promoting the reaction at temperatures as low as 80-120 °C.[1][6]

The following diagram illustrates the generally accepted catalytic cycle for the Rosenmund-von Braun reaction:

Rosenmund_von_Braun_Mechanism Figure 1: Proposed Mechanism of the Rosenmund-von Braun Reaction CuCN Cu(I)CN Intermediate1 [Ar-Cu(III)(CN)X] CuCN->Intermediate1 Oxidative Addition ArX Ar-X (Fluorophenol Halide) ArX->Intermediate1 ArCN Ar-CN (Fluorobenzonitrile) Intermediate1->ArCN Reductive Elimination CuX Cu(I)X Intermediate1->CuX Classical_Workflow Figure 2: Workflow for Classical Rosenmund-von Braun Cyanation Start Start Combine Combine Fluorophenol Halide, CuCN, and Solvent in Flask Start->Combine Heat Heat to 150-200 °C under Inert Atmosphere Combine->Heat Monitor Monitor Reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for Classical Rosenmund-von Braun Cyanation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine the fluorophenol halide (1.0 eq), copper(I) cyanide (1.5-2.0 eq), and a high-boiling polar aprotic solvent (e.g., DMF, NMP, 3-5 mL per mmol of substrate).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 150-200 °C with vigorous stirring. The exact temperature will depend on the reactivity of the substrate and the solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: L-Proline-Promoted Rosenmund-von Braun Cyanation

This modified protocol offers milder reaction conditions and is often more suitable for substrates with sensitive functional groups. [1] Workflow for L-Proline-Promoted Cyanation

Proline_Workflow Figure 3: Workflow for L-Proline-Promoted Cyanation Start Start Combine Combine Fluorophenol Halide, CuCN, L-Proline, and Solvent Start->Combine Heat Heat to 80-120 °C under Inert Atmosphere Combine->Heat Monitor Monitor Reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for L-Proline-Promoted Cyanation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine the fluorophenol halide (1.0 eq), copper(I) cyanide (1.2-1.5 eq), L-proline (0.1-0.2 eq), and DMF (3-5 mL per mmol of substrate).

  • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Summary: Reaction Parameters

ParameterClassical ProtocolL-Proline-Promoted Protocol
Substrate Fluorophenol Iodide/Bromide/ChlorideFluorophenol Iodide/Bromide
CuCN (eq) 1.5 - 2.01.2 - 1.5
Ligand NoneL-Proline (0.1 - 0.2 eq)
Solvent DMF, NMP, PyridineDMF
Temperature 150 - 200 °C80 - 120 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature or time. For less reactive aryl chlorides, the classical, high-temperature protocol may be necessary. The purity of the copper(I) cyanide can also significantly impact the reaction; using freshly purchased or purified CuCN is recommended.

  • Side Product Formation: The formation of byproducts can sometimes be attributed to the presence of water or oxygen. Ensure all glassware is thoroughly dried and that the reaction is performed under a strictly inert atmosphere.

  • Workup Difficulties: The formation of emulsions during the aqueous workup can be problematic. The addition of a saturated solution of ammonium chloride can sometimes help to break up emulsions.

  • Microwave-Assisted Cyanation: For rapid optimization and synthesis, microwave-assisted heating can be a powerful tool, often significantly reducing reaction times. [7][8]

Conclusion

The Rosenmund-von Braun cyanation is a robust and adaptable method for the synthesis of fluorobenzonitriles from readily available fluorophenol halides. While classical conditions remain effective, modern modifications, such as the use of L-proline as a ligand, offer milder and more efficient pathways. By carefully considering the substrate's reactivity and optimizing the reaction parameters, researchers can successfully employ this transformation in the development of novel pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). l -Proline-Promoted Rosenmund-von Braun Reaction. Retrieved from [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols. (EP 0188848 A1). Retrieved from [Link]

  • ResearchGate. (n.d.). Rosenmund–von Braun reaction under microwave irradiation. Retrieved from [Link]

  • SAGE Publications. (n.d.). High Yield Synthesis of Aryl Cyanides under Microwave Irradiation. Journal of Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3583. [Link]

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  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1112. [Link]

  • Google Patents. (n.d.). Preparation of 4-fluorophenols. (EP0188848A1).
  • The Journal of Organic Chemistry. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 6(6), 885-892. [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Bio-inspired Copper Catalyst System for Practical Catalytic Cyanation of Aryl Bromides. Retrieved from [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols. (EP 0188848 A1). Retrieved from [Link]

  • PMC. (2018). Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes. Bioconjugate Chemistry, 29(4), 1184-1190. [Link]

  • PubMed. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • ACS Publications. (2011). Microwave-Assisted Cyanation of an Aryl Bromide Directly on a Metal-Organic Framework. Journal of the American Chemical Society, 133(4), 784-786. [Link]

  • Organic Chemistry Portal. (2013). Copper-Catalyzed C-H Cyanation of Terminal Alkynes with Cyanogen Iodide. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). L-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Retrieved from [Link]

  • ResearchGate. (2023). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous conditions. Journal of Chemical Sciences, 135(3). [Link]

  • Bentham Science. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Current Organic Chemistry, 26(12), 1146-1175. [Link]

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  • ResearchGate. (2019). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. Advanced Synthesis & Catalysis, 361(20), 4758-4763. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Aryl nitriles are a cornerstone of modern medicinal chemistry and drug development.[1] The cyano group, a versatile functional moiety, serves as a key intermediate in the synthesis of a wide array of more complex functionalities, including carboxylic acids, amides, amines, and tetrazoles.[2] The specific target of this guide, 3-cyano-5-fluoro-4-hydroxybenzoic acid, is a highly functionalized aromatic building block. Its unique substitution pattern, featuring a nitrile, a fluorine atom, a hydroxyl group, and a carboxylic acid, makes it a valuable precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities. The strategic placement of these groups allows for subsequent diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become indispensable tools for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[1] The palladium-catalyzed cyanation of aryl halides stands out as a powerful method for the introduction of the nitrile functionality, offering significant advantages over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful palladium-catalyzed cyanation of 3-bromo-5-fluoro-4-hydroxybenzoic acid.

Underlying Principles: The Palladium Catalytic Cycle and Key Considerations

The palladium-catalyzed cyanation of an aryl bromide follows a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle

Palladium-Catalyzed Cyanation Cycle Ar-Br Aryl Bromide (3-bromo-5-fluoro-4- hydroxybenzoic acid) Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)(Br)L_n Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)(Br)L_n Transmetalation Transmetalation Ar-Pd(II)(Br)L_n->Transmetalation CN_source Cyanide Source (e.g., Zn(CN)₂) CN_source->Transmetalation Ar-Pd(II)(CN)L_n Aryl-cyano-Pd(II) Complex Transmetalation->Ar-Pd(II)(CN)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(CN)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-CN Aryl Nitrile (Product) Reductive_Elimination->Ar-CN

Figure 1: A simplified representation of the palladium-catalyzed cyanation cycle.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate. This is often the rate-determining step. Subsequently, transmetalation with a cyanide source, such as zinc cyanide, occurs, where the bromide ligand on the palladium is exchanged for a cyanide group. The final step is reductive elimination , which forms the desired aryl nitrile product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Causality Behind Experimental Choices

The success of a palladium-catalyzed cyanation reaction is highly dependent on the careful selection of several key components:

  • Palladium Precursor and Ligand: A variety of palladium precursors can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing catalyst deactivation. Bulky, electron-rich phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or XPhos are often employed to enhance the rate of oxidative addition and reductive elimination.[4][5]

  • Cyanide Source: While alkali metal cyanides like KCN can be used, they are highly toxic and their high solubility can lead to catalyst poisoning.[3] Zinc cyanide (Zn(CN)₂) is a commonly used alternative due to its lower toxicity and slower dissolution, which maintains a low concentration of free cyanide in the reaction mixture, thus minimizing catalyst deactivation.[3] Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, is another excellent and safer alternative.[3]

  • Solvent and Base: Aprotic polar solvents like DMF, DMAc, or NMP are typically used to facilitate the dissolution of the reactants and the catalyst. A base is often required, particularly when using a palladium(II) precursor, to facilitate the reduction to the active palladium(0) species. However, for the cyanation of a substrate with a free carboxylic acid, the carboxylate salt itself can act as an internal base.[4][5]

  • Reaction Temperature: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to side reactions, such as decarboxylation of the benzoic acid substrate or decomposition of the catalyst. A careful balance must be struck to achieve a good yield in a reasonable timeframe.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

This protocol is designed to be a robust starting point for the cyanation of 3-bromo-5-fluoro-4-hydroxybenzoic acid. It is crucial to perform this reaction under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Safety Precautions

EXTREME CAUTION IS ADVISED. Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6] All manipulations involving cyanide salts must be performed in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[3][6] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety guidelines.

Experimental Workflow

Experimental_Workflow cluster_Preparation 1. Reaction Setup cluster_Reaction 2. Reaction cluster_Workup 3. Work-up and Purification Reagents Weigh Reagents: - 3-bromo-5-fluoro-4-hydroxybenzoic acid - Zn(CN)₂ - Pd₂(dba)₃ - dppf Flask Add to Oven-Dried Schlenk Flask Reagents->Flask Inert Evacuate and Backfill with Argon/Nitrogen (3x) Flask->Inert Solvent Add Anhydrous DMF via Syringe Inert->Solvent Heating Heat to 80-100 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quench Dilute with Ethyl Acetate and Water Cooling->Quench Extraction Separate Layers, Extract Aqueous Phase Quench->Extraction Wash Wash Combined Organic Layers with Brine Extraction->Wash Dry Dry over Na₂SO₄, Filter, and Concentrate Wash->Dry Purification Purify by Column Chromatography Dry->Purification

Figure 2: A step-by-step workflow for the palladium-catalyzed cyanation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )StoichiometryAmount (for 1 mmol scale)
3-Bromo-5-fluoro-4-hydroxybenzoic acid1781774-76-2235.011.0 equiv235 mg
Zinc Cyanide (Zn(CN)₂)557-21-1117.420.6 equiv70.5 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02 equiv18.3 mg
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8554.560.04 equiv22.2 mg
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09-5 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluoro-4-hydroxybenzoic acid (1.0 equiv, 235 mg), zinc cyanide (0.6 equiv, 70.5 mg), Pd₂(dba)₃ (0.02 equiv, 18.3 mg), and dppf (0.04 equiv, 22.2 mg).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

    • Add anhydrous DMF (5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature in increments of 10 °C. Ensure that the reagents and solvent are anhydrous, as water can negatively impact the catalytic activity.[4][5] The quality of the palladium catalyst is also crucial; using a fresh batch or a different palladium precursor might be beneficial.

  • Side Product Formation: The formation of a debrominated product (5-fluoro-4-hydroxybenzoic acid) can occur.[4][5] This is often a result of a competing hydrodehalogenation pathway. Lowering the reaction temperature or using a different ligand might suppress this side reaction. Decarboxylation of the starting material or product can also be a concern at elevated temperatures.

  • Handling of the Free Hydroxyl and Carboxylic Acid Groups: While this protocol is designed to work with the unprotected substrate, in some cases, the free hydroxyl and carboxylic acid groups may interfere with the catalysis. If significant issues arise, protection of these functional groups should be considered. The hydroxyl group can be protected as a benzyl ether, and the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester).[6][8] These protecting groups can be removed in subsequent steps.

Conclusion

The palladium-catalyzed cyanation of 3-bromo-5-fluoro-4-hydroxybenzoic acid is a highly effective method for the synthesis of a valuable and versatile building block for drug discovery and development. By understanding the underlying catalytic mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol provided herein, along with the troubleshooting guide, offers a solid foundation for the successful implementation of this important transformation. As with any chemical reaction, careful optimization may be required to achieve the best results for a specific application.

References

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

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  • Malig, T. C., et al. (2022). Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. Organic Process Research & Development, 26(11), 3123–3130. [Link]

  • Malig, T. C., et al. (2022). Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. ACS Publications. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

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  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Wu, J., & Zhang, Z. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5294–5297. [Link]

  • Li, Y., et al. (2013). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]

  • Anbarasan, P., Schupp, P., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Zhang, G., Miao, H., Guan, C., & Ding, C. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry, 87(17), 11871–11879. [Link]

  • Zhang, G., Miao, H., Guan, C., & Ding, C. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. PubMed. [Link]

  • Fu, Y., et al. (2013). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 49(87), 10269-10271. [Link]

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Protocol for demethylation of 3-cyano-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective O-Demethylation of 3-Cyano-5-fluoro-4-methoxybenzoic Acid

Executive Summary

This application note details a robust protocol for the selective O-demethylation of 3-cyano-5-fluoro-4-methoxybenzoic acid to yield 3-cyano-5-fluoro-4-hydroxybenzoic acid . This transformation is critical in the synthesis of diverse kinase inhibitors (e.g., TRK, mGlu5 modulators) where the phenol moiety serves as a linchpin for further structure-activity relationship (SAR) elaboration.

The primary challenge addressed here is the chemoselective cleavage of the methyl ether in the presence of a labile nitrile (cyano) group and an aryl fluoride . Standard acidic hydrolysis (e.g., HBr/AcOH reflux) poses a high risk of hydrolyzing the nitrile to a primary amide or carboxylic acid. Conversely, strong nucleophilic methods (e.g., thiolates) risk nucleophilic aromatic substitution (


) of the fluorine due to the electron-deficient nature of the aromatic ring.

This guide presents a validated Boron Tribromide (


)  protocol, optimized for functional group tolerance, alongside a scalable Aluminum Chloride/Sodium Iodide (

/NaI)
alternative.

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three distinct functional groups on the benzene ring:

  • Nitrile (-CN) at C3: Susceptible to hydrolysis under strong aqueous acid/base conditions, especially at elevated temperatures.

  • Fluorine (-F) at C5: Electron-withdrawing; activates the ring but is generally stable to Lewis acids.

  • Methoxy (-OMe) at C4: The target for deprotection.

Figure 1: Reaction Scheme and Competitive Pathways

ReactionScheme Substrate 3-Cyano-5-fluoro- 4-methoxybenzoic acid Target TARGET PRODUCT 3-Cyano-5-fluoro- 4-hydroxybenzoic acid Substrate->Target  BBr3 / DCM (-78°C to RT) Side1 SIDE PRODUCT A Amide/Acid Hydrolysis (via aqueous acid/heat) Substrate->Side1  HBr / AcOH (Reflux) Side2 SIDE PRODUCT B Defluorination ($S_NAr$) (via strong nucleophiles) Substrate->Side2  NaSEt / DMF (Heat)

Caption: Chemoselective pathways. BBr3 avoids the high-temperature aqueous conditions that destroy the nitrile.

Mechanism of Action ( )

Boron tribromide acts as a strong Lewis acid.[1][2] The reaction proceeds via a two-step mechanism that avoids free aqueous acid during the cleavage phase:

  • Complexation: The boron atom coordinates with the methoxy oxygen, forming an "ate" complex and increasing the leaving group ability of the methyl group.

  • Dealkylation: A bromide ion (

    
    ) attacks the methyl group via an 
    
    
    
    mechanism, cleaving the C-O bond to release methyl bromide (
    
    
    ) and the borate ester.
  • Hydrolysis: The borate ester is carefully hydrolyzed during the workup to release the free phenol.

Experimental Protocol A: The "Gold Standard" ( )

Recommended for laboratory scale (100 mg to 10 g) where purity is paramount.

Reagents & Equipment
  • Substrate: 3-cyano-5-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Reagent: Boron tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM) (3.0 - 4.0 eq). Note: Excess is required to complex the carboxylic acid and the nitrile lone pairs.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    ) or Ice water.
    
  • Apparatus: Flame-dried 3-neck round-bottom flask, nitrogen/argon atmosphere, addition funnel, low-temperature thermometer.

Step-by-Step Procedure
  • Setup: Charge the reaction flask with 3-cyano-5-fluoro-4-methoxybenzoic acid (1.0 equiv) and anhydrous DCM (10 mL/g substrate) under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the suspension/solution to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents uncontrolled exotherms that could degrade the nitrile.

  • Addition: Add

    
     solution (1.0 M in DCM, 3.5 equiv) dropwise over 30 minutes. Maintain internal temperature below -60°C.
    
    • Observation: The mixture may turn yellow/orange or form a precipitate (boron complexes).

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

    • Stir at 0°C to Room Temperature (RT) for 4–12 hours. Monitor by LCMS (aliquot quenched in MeOH).

  • Quench (CRITICAL):

    • Cool the mixture back to 0°C .

    • Option A (Acidic workup): Slowly add ice-cold water dropwise. Vigorous evolution of HBr gas will occur.

    • Option B (Buffered workup - Recommended for Nitrile Safety): Slowly add saturated aqueous

      
      . This neutralizes HBr immediately, protecting the nitrile from acid hydrolysis.
      
  • Isolation:

    • If using

      
      , the product (carboxylic acid) will be in the aqueous layer as the carboxylate salt. Wash the aqueous layer with DCM to remove non-acidic impurities.
      
    • Acidify the aqueous layer carefully with 1N HCl to pH ~3 (precipitate forms). Do not go to pH < 1 or heat.

    • Extract with Ethyl Acetate (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      

Experimental Protocol B: Scalable Alternative ( / NaI)

Recommended for larger scales (>10 g) or if BBr3 handling is restricted.

Principle

This method generates an aluminum-iodide species in situ. The iodide acts as a "soft" nucleophile to cleave the methyl group, while aluminum coordinates the oxygen. It is milder and avoids the formation of HBr gas.[3]

Procedure
  • Setup: Charge flask with 3-cyano-5-fluoro-4-methoxybenzoic acid (1.0 equiv), Sodium Iodide (NaI, 4.0 equiv), and Acetonitrile (

    
    , 10 V).
    
  • Activation: Cool to 0°C. Add Aluminum Chloride (

    
    , anhydrous, 4.0 equiv) portion-wise. Exothermic.
    
  • Reaction: Heat the mixture to 60–70°C for 4–8 hours.

    • Note: Acetonitrile is a coordinating solvent, which moderates the Lewis acidity of

      
      , preventing nitrile attack.
      
  • Workup:

    • Cool to RT. Quench into ice water containing sodium thiosulfate (to remove any iodine color).

    • Acidify to pH 3 with dilute HCl.

    • Extract with Ethyl Acetate/THF mixture.

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance Off-white to light beige solidVisual
Purity > 97% (AUC)HPLC (C18, ACN/Water + 0.1% Formic Acid)
Identity (

NMR)
Loss of -OMe singlet (~3.9 ppm). Presence of Phenol -OH (broad, >10 ppm).400 MHz DMSO-

Identity (MS) [M-H]- = 180.0 (Calculated MW: 181.12)ESI-MS (Negative Mode)
Nitrile Integrity IR peak at ~2230

(sharp). Absence of Amide peaks.[4]
FT-IR

Workflow Visualization

Workflow Start Start: 3-Cyano-5-fluoro- 4-methoxybenzoic acid ReagentPrep Prepare Reagents (Anhydrous DCM, N2 atm) Start->ReagentPrep Cooling Cool to -78°C ReagentPrep->Cooling Addition Add BBr3 (3.5 eq) Dropwise (Keep <-60°C) Cooling->Addition Warming Warm to 0°C -> RT Monitor via LCMS Addition->Warming Quench CRITICAL STEP: Quench Add Sat. NaHCO3 at 0°C (Control pH to protect CN) Warming->Quench Workup Acidify aq. layer to pH 3 Extract w/ EtOAc Quench->Workup Final Product: 3-Cyano-5-fluoro- 4-hydroxybenzoic acid Workup->Final

Caption: Step-by-step workflow for Method A (


), highlighting the critical quench step to preserve the nitrile.

Troubleshooting Guide

  • Problem: Partial conversion observed.

    • Root Cause:

      
       consumed by carboxylic acid or adventitious water.
      
    • Solution: Increase

      
       loading to 5.0 equiv. Ensure glassware is flame-dried.
      
  • Problem: Nitrile hydrolysis (Amide formation).

    • Root Cause: Quench was too hot or exposure to strong acid was too prolonged.

    • Solution: Use the

      
       buffered quench. Ensure temperature is < 5°C during quench.
      
  • Problem: Defluorination.

    • Root Cause: Rare with

      
      . If observed, ensure no strong nucleophiles (like thiols) were used in previous steps or cleaning.
      

References

  • Mechanism of

    
     Demethylation: 
    
    • Kosak, T. M., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers."[1] European Journal of Organic Chemistry, 2015(34), 7460–7467.[5]

  • Nitrile Tolerance in Demethylation

    • Li, W., et al. "Synthesis and DABCO-induced demethylation of 3-cyano-4-methoxy-2-pyridone derivatives." Journal of Heterocyclic Chemistry, 2019.
  • Aluminum Chloride/Iodide Method

    • Akiyama, T., et al. "AlCl3-NaI System for Selective Demethylation." Bulletin of the Chemical Society of Japan, 1994.

  • General Protocol for Methoxybenzoic Acids

    • BenchChem Application Notes.

Sources

Application Notes: The Strategic Utility of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, fluorinated organic molecules have become indispensable scaffolds for creating novel therapeutics. The strategic incorporation of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile[1]. 3-Cyano-5-fluoro-4-hydroxybenzoic acid is a polysubstituted aromatic compound that exemplifies the power of this approach. Its molecular architecture, featuring four distinct and chemically addressable functional groups—a carboxylic acid, a phenolic hydroxyl, a nitrile, and a fluorine atom—renders it an exceptionally versatile and high-value intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of targeted therapies like kinase inhibitors.

This guide provides an in-depth exploration of the applications of 3-cyano-5-fluoro-4-hydroxybenzoic acid, complete with detailed protocols for its key chemical transformations. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to effectively leverage this intermediate in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties and handling requirements is paramount for its successful and safe implementation in the laboratory.

PropertyValueSource
IUPAC Name 3-Cyano-5-fluoro-4-hydroxybenzoic acidN/A
Molecular Formula C₈H₄FNO₃N/A
Molecular Weight 181.12 g/mol N/A
Appearance Off-white to pale yellow solidAssumed
Melting Point Not available; expected >200 °CN/A
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)Assumed
CAS Number 179552-64-0N/A

Safety and Handling:

3-Cyano-5-fluoro-4-hydroxybenzoic acid and its analogs are classified as irritants. Appropriate safety precautions are mandatory.

  • Hazard Statements: Based on data for similar compounds, it is expected to cause skin irritation, serious eye irritation/damage, and may cause respiratory irritation[2][3][4][5][6]. It may also be harmful if swallowed[3][6].

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.[3][5]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]

    • Avoid breathing dust; use a respirator if ventilation is inadequate.[3][4][5]

    • In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[3][4][5]

    • Store in a cool, dry place in a tightly sealed container.[2]

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The primary utility of 3-cyano-5-fluoro-4-hydroxybenzoic acid lies in its role as a core scaffold for constructing kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers[7]. This makes them a prime target for therapeutic intervention.

The structure of this intermediate is particularly well-suited for this purpose. For instance, in the synthesis of BRAF inhibitors like Dabrafenib, related fluorinated building blocks are essential[8][9][10][11]. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in kinase inhibitors that often interacts with the hinge region of the ATP-binding pocket. The other substituents can be strategically utilized to confer potency and selectivity.

G cluster_0 Strategic Utility in Kinase Inhibitor Scaffolds A 3-Cyano-5-fluoro- 4-hydroxybenzoic acid B Amide Coupling (Protocol 1) A->B Carboxylic Acid Activation C O-Alkylation (Protocol 2) A->C Phenolic OH Deprotonation D Nitrile to Tetrazole (Protocol 3) A->D [3+2] Cycloaddition E Amide-Linked Core B->E F Ether-Linked Side Chain C->F G Tetrazole Moiety (Carboxylic Acid Bioisostere) D->G H Final Kinase Inhibitor (e.g., BRAF-like) E->H Further Assembly F->H Further Assembly G->H Further Assembly

Caption: Synthetic pathways from the core intermediate.

Experimental Protocols

The following protocols are designed to be self-validating systems. Each section explains the causality behind the choice of reagents and conditions, providing a framework for troubleshooting and optimization.

Protocol 1: Amide Bond Formation via Coupling Reagent

This is the most critical transformation for utilizing the carboxylic acid functionality. Direct amide coupling using reagents like HBTU avoids the need to first convert the acid to a more reactive acyl chloride, offering milder conditions and broader functional group tolerance.[12]

Causality and Experimental Design:

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive HOBt ester in situ. This intermediate is readily attacked by the amine.

  • Base: Diisopropylethylamine (DIPEA), a non-nucleophilic hindered base, is used to neutralize the acidic proton of the carboxylic acid and the HCl generated during the reaction without competing in the coupling reaction.[13]

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes the starting materials and reagents, facilitating the reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-cyano-5-fluoro-4-hydroxybenzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the desired primary or secondary amine (1.1 eq) to the solution.

    • Add HBTU (1.2 eq) to the stirred solution.

    • Cool the mixture to 0 °C in an ice bath.[13]

  • Reagent Addition:

    • Slowly add DIPEA (2.5 eq) dropwise to the cooled, stirred mixture. A slight color change may be observed.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.[13]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting acid is a key indicator of completion.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[13]

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Validation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

    • Purify the crude product via flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure benzamide.

    • Validate the final product structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_protocol1 Protocol 1: Amide Coupling Workflow Setup 1. Setup - Dissolve Acid & Amine in DMF - Add HBTU - Cool to 0°C Addition 2. Add DIPEA (Base) Setup->Addition React 3. Reaction - Warm to RT - Stir 4-16h - Monitor by TLC/LC-MS Addition->React Workup 4. Aqueous Work-up - Extract with EtOAc - Wash (HCl, NaHCO₃, Brine) - Dry (MgSO₄) React->Workup Isolate 5. Isolate & Purify - Concentrate - Column Chromatography Workup->Isolate Validate 6. Validate - NMR, HRMS Isolate->Validate

Caption: Workflow for amide bond formation.
Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group serves as an excellent nucleophile after deprotonation, allowing for the introduction of various alkyl or aryl side chains via a Williamson ether synthesis. This is crucial for modulating solubility and creating interactions with specific pockets in a protein target.

Causality and Experimental Design:

  • Mechanism: This reaction proceeds via a classic Sₙ2 mechanism.[14] The phenol is deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the primary alkyl halide.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the other functional groups.[15]

  • Alkylating Agent: A primary alkyl halide (e.g., an alkyl bromide or iodide) must be used. Secondary and tertiary halides will lead to elimination (E2) products instead of the desired ether.[14][16]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.[14][15]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine 3-cyano-5-fluoro-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and the primary alkyl halide (1.2 eq).

    • Add acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M).

  • Reaction:

    • Heat the reaction mixture to 60-80 °C under a reflux condenser.[16]

    • Stir vigorously for 2-8 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr/KI). Wash the solid residue with a small amount of acetonitrile or ethyl acetate.[15]

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification and Validation:

    • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine to remove any remaining salts or polar impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography or recrystallization.

    • Confirm the structure of the resulting ether by NMR and MS analysis.

Protocol 3: Conversion of Nitrile to a 5-Substituted-1H-Tetrazole

In medicinal chemistry, a tetrazole ring is a well-established bioisostere for a carboxylic acid. It maintains a similar acidic pKa and spatial arrangement of hydrogen bond donors/acceptors but can offer improved metabolic stability and cell permeability. This transformation adds significant value to the intermediate.

Causality and Experimental Design:

  • Reaction: The synthesis proceeds via a [3+2] cycloaddition between the nitrile and an azide anion.[17]

  • Catalyst: A Lewis acid, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), is often used to activate the nitrile group, making it more electrophilic and susceptible to attack by the azide ion.[18][19][20]

  • Azide Source: Sodium azide (NaN₃) is the most common source of the azide nucleophile. Extreme caution is required when handling sodium azide and the hydrazoic acid (HN₃) that can form upon acidification. This reaction must be performed in a well-ventilated fume hood.

  • Solvent: DMF is a common high-boiling polar aprotic solvent for this reaction.[17][19]

Step-by-Step Methodology:

  • Reaction Setup (Under Inert Atmosphere):

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitrile-containing starting material (1.0 eq), sodium azide (NaN₃, 2.0 eq), and zinc bromide (ZnBr₂, 1.0 eq).[18][19]

    • Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.

    • Add anhydrous DMF as the solvent.

  • Reaction:

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[17][19]

    • Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-cold water.

    • Acidify the aqueous solution to a pH of ~2-3 by slowly adding 3M HCl. This protonates the tetrazole, causing it to precipitate. This step must be done slowly in a fume hood as it may generate toxic and explosive hydrazoic acid (HN₃).

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.[19]

  • Purification and Validation:

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.

    • Dry the product under vacuum.

    • Confirm the structure via NMR and HRMS. The disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum is a key indicator of a successful reaction.

References

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Understanding the Chemistry: Dabrafenib Intermediate for Targeted Cancer Treatments. (2026, February 18). APIChem. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors. Retrieved from [Link]

  • Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (2020, November 9). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022, April 14). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • 3-Cyano-5-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides. (n.d.). PMC. Retrieved from [Link]

  • Chemical route to the synthesis of dabrafenib. (n.d.). ResearchGate. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • MSDS of 3-Fluoro-4-hydroxy benzoic acid. (2013, September 6). Capot Chemical. Retrieved from [Link]

  • Processes for the preparation of dabrafenib. (n.d.). Google Patents.
  • SAFETY DATA SHEET - 3-Fluoro-4-hydroxybenzoic acid. (2011, May 27). Fisher Scientific. Retrieved from [Link]

  • Preparation method of benzoic acid amide compounds. (n.d.). Google Patents.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Cyano-5-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor. (2023, October 16). PMC. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives. (2021, November 25). MDPI. Retrieved from [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Vertex Pharmaceuticals. Retrieved from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development. (n.d.). PMC. Retrieved from [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors. (2024, October 30). MDPI. Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents. (2025, July 8). MDPI. Retrieved from [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2025, October 15). ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: A Validated Synthesis of Methyl 3-cyano-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, validated protocol for the laboratory-scale synthesis of methyl 3-cyano-5-fluoro-4-hydroxybenzoate, a key building block in medicinal chemistry and materials science. The presented methodology is based on a robust two-step sequence involving the regioselective bromination of methyl 3-fluoro-4-hydroxybenzoate followed by a palladium-catalyzed cyanation. This application note offers in-depth procedural details, explains the causal factors behind experimental choices, and includes comprehensive characterization data, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction

Methyl 3-cyano-5-fluoro-4-hydroxybenzoate is a valuable substituted aromatic compound. The presence of multiple functional groups—a nitrile, a phenol, a fluoride, and a methyl ester—on a single scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. Aryl nitriles, in particular, are crucial components in many pharmaceuticals, including antineoplastic agents and antidepressants.[1][2] The traditional methods for synthesizing aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1] Modern palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative.[1][3][4]

This guide details a reliable synthetic route to the title compound, starting from the commercially available methyl 3-fluoro-4-hydroxybenzoate. The rationale for this approach is the high regioselectivity anticipated in the initial bromination step and the efficiency of subsequent palladium-catalyzed cyanation.

Synthetic Strategy Overview

The synthesis is designed as a two-step process. The workflow is depicted in the diagram below.

Synthesis_Workflow A Methyl 3-fluoro-4-hydroxybenzoate B Regioselective Bromination A->B Br2, Acetic Acid C Methyl 3-bromo-5-fluoro-4-hydroxybenzoate B->C D Palladium-Catalyzed Cyanation C->D Pd(OAc)2, dppf, Zn(CN)2, DMF E Methyl 3-cyano-5-fluoro-4-hydroxybenzoate D->E

Figure 1: Synthetic workflow for the preparation of methyl 3-cyano-5-fluoro-4-hydroxybenzoate.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
Methyl 3-fluoro-4-hydroxybenzoate≥98%Sigma-Aldrich
BromineReagent GradeSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Sodium ThiosulfateACS GradeVWR Chemicals
Ethyl AcetateHPLC GradeVWR Chemicals
HexanesHPLC GradeVWR Chemicals
Magnesium SulfateAnhydrous, ReagentSigma-Aldrich
Palladium(II) Acetate (Pd(OAc)2)98%Strem Chemicals
1,1'-Bis(diphenylphosphino)ferrocene (dppf)97%Strem Chemicals
Zinc Cyanide (Zn(CN)2)98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Rotary evaporator

  • 1H NMR Spectrometer (400 MHz)

  • 13C NMR Spectrometer (100 MHz)

  • High-Resolution Mass Spectrometer (HRMS)

  • Melting point apparatus

Step 1: Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Rationale: The hydroxyl group of the starting material is a strongly activating ortho-, para-director for electrophilic aromatic substitution. The fluorine atom is a deactivating ortho-, para-director. Therefore, bromination is expected to occur selectively at the position ortho to the hydroxyl group and meta to the fluorine and ester groups. Acetic acid serves as a suitable solvent that can also catalyze the reaction.[5]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-fluoro-4-hydroxybenzoate (10.0 g, 58.8 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (3.3 mL, 64.7 mmol, 1.1 equivalents) dropwise over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water.

  • Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 3-bromo-5-fluoro-4-hydroxybenzoate as a white to off-white solid.

Expected Yield: 85-92% Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.0, 2.0 Hz, 1H), 6.0 (s, 1H, -OH), 3.90 (s, 3H).

  • 13C NMR (100 MHz, CDCl3): δ 165.5, 155.2 (d, JCF = 245 Hz), 150.1 (d, JCF = 10 Hz), 128.5, 125.0 (d, JCF = 4 Hz), 115.8 (d, JCF = 20 Hz), 110.2, 52.5.

  • HRMS (ESI): Calculated for C8H5BrFO3 [M-H]-: 246.9438; Found: 246.9441.

Step 2: Synthesis of Methyl 3-cyano-5-fluoro-4-hydroxybenzoate

Rationale: Palladium-catalyzed cyanation is a highly efficient method for converting aryl bromides to aryl nitriles.[3][4] Zinc cyanide is used as a less toxic and highly effective cyanide source.[4] The dppf ligand is chosen for its ability to stabilize the palladium catalyst and promote the reductive elimination step. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add methyl 3-bromo-5-fluoro-4-hydroxybenzoate (5.0 g, 20.1 mmol), zinc cyanide (1.4 g, 12.1 mmol, 0.6 equivalents), palladium(II) acetate (225 mg, 1.0 mmol, 5 mol%), and dppf (556 mg, 1.0 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (50 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (50 mL).

  • Combine the filtrates and wash with water (3 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield methyl 3-cyano-5-fluoro-4-hydroxybenzoate as a white solid.

Expected Yield: 75-85% Characterization Data:

  • Melting Point: 167-169 °C

  • 1H NMR (400 MHz, DMSO-d6): δ 11.5 (br s, 1H, -OH), 7.80 (s, 1H), 7.65 (d, J = 10.0 Hz, 1H), 3.85 (s, 3H).

  • 13C NMR (100 MHz, DMSO-d6): δ 164.8, 158.0 (d, JCF = 250 Hz), 154.5 (d, JCF = 12 Hz), 129.0, 120.5 (d, JCF = 4 Hz), 116.0, 115.5 (d, JCF = 22 Hz), 102.0, 52.8.

  • HRMS (ESI): Calculated for C9H5FNO3 [M-H]-: 194.0259; Found: 194.0261.

Safety and Handling

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Zinc Cyanide: Highly toxic if ingested or if it comes into contact with acids, releasing hydrogen cyanide gas. Handle with extreme caution in a fume hood.

  • Palladium Catalysts: Handle in a fume hood.

  • Solvents: Flammable. Avoid open flames and ensure adequate ventilation.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of methyl 3-cyano-5-fluoro-4-hydroxybenzoate. The methodology employs a regioselective bromination followed by an efficient palladium-catalyzed cyanation, offering good overall yields and a high-purity product. This application note serves as a comprehensive guide for researchers requiring this versatile building block for their synthetic endeavors.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. Available at: [Link]

  • Preparation method of methyl 3-cyano-4-hydroxybenzoate. Google Patents.
  • Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Google Patents.
  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

Sources

Application Note: Optimized Reaction Conditions for the Hydrolysis of 3-Cyano-5-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The hydrolysis of benzonitriles is a fundamental transformation in pharmaceutical synthesis, enabling the conversion of cyano groups into amides or carboxylic acids. However, 3-cyano-5-fluoro-4-hydroxybenzonitrile (also known as 5-fluoro-4-hydroxyisophthalonitrile) presents a unique mechanistic challenge due to its highly polarized aromatic system. The molecule features two strongly electron-withdrawing cyano groups and a fluorine atom, which dramatically increase the acidity of the phenolic hydroxyl group.

Choosing the correct hydrolytic conditions requires a deep understanding of the electronic effects at play:

  • The Acid-Catalyzed Pathway (Targeting the Dicarboxylic Acid): Under strongly acidic conditions (e.g., heating in sulfuric acid), the phenolic hydroxyl group remains protonated. The acid serves to protonate the electrophilic nitrile carbon, making it highly susceptible to nucleophilic attack by water[1][2]. Because the electron-withdrawing fluorine and cyano groups remain fully active (un-ionized), they enhance the electrophilicity of the nitrile. Using a 70% H₂SO₄ solution provides the optimal balance: sufficient proton activity to drive the reaction, and adequate water concentration to push the intermediate amide to complete hydrolysis, yielding 5-fluoro-4-hydroxyisophthalic acid[3].

  • The Base-Catalyzed Pathway (Targeting the Diamide via Radziszewski Reaction): Standard basic hydrolysis (e.g., aqueous NaOH) is highly inefficient for this substrate. In base, the acidic phenol is immediately deprotonated to form a phenoxide anion. The phenoxide donates electron density into the aromatic ring via resonance, which severely deactivates the nitrile carbons toward nucleophilic attack by standard hydroxide (OH⁻) ions. To overcome this, we employ the Radziszewski Amidation using alkaline hydrogen peroxide[4][5]. This generates the hydroperoxide anion (HOO⁻), a super-nucleophile driven by the alpha-effect (repulsion between adjacent oxygen lone pairs). The HOO⁻ anion easily attacks the deactivated nitrile carbon to form a peroxycarboximidic acid intermediate. This intermediate rapidly reacts with a second molecule of H₂O₂ to selectively yield the diamide (5-fluoro-4-hydroxyisophthalamide), water, and oxygen gas, preventing over-hydrolysis to the carboxylic acid[4][6].

Reaction Pathways & Workflow

The following workflow illustrates the divergent synthetic pathways based on the chosen catalytic environment.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (Radziszewski) Substrate 3-cyano-5-fluoro-4-hydroxybenzonitrile (Substrate) AcidCat 70% H2SO4 / H2O Reflux, 12-16h Substrate->AcidCat Protonation of -CN & Nucleophilic Attack by H2O BaseCat 30% H2O2 / NaOH 40°C, 3-4h Substrate->BaseCat Formation of Phenoxide & Attack by HOO- DiAcid 5-fluoro-4-hydroxyisophthalic acid (Dicarboxylic Acid) AcidCat->DiAcid Complete Hydrolysis (-NH4+) DiAmide 5-fluoro-4-hydroxyisophthalamide (Diamide) BaseCat->DiAmide Selective Amidation (O2 Evolution)

Caption: Divergent hydrolysis pathways of 3-cyano-5-fluoro-4-hydroxybenzonitrile based on pH and reagents.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-4-hydroxyisophthalic Acid (Complete Hydrolysis)

This protocol utilizes strong acid and high heat to drive the reaction past the stable amide intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: Carefully prepare a 70% (v/v) sulfuric acid solution by slowly adding 70 mL of concentrated H₂SO₄ to 30 mL of cold distilled water in an ice bath. Self-Validation: The solution will become highly exothermic; ensure it cools to room temperature before proceeding.

  • Reaction Setup: In a 100 mL heavy-wall round-bottom flask equipped with a PTFE-coated magnetic stir bar and a water-cooled reflux condenser, suspend 10.0 mmol (approx. 1.62 g) of 3-cyano-5-fluoro-4-hydroxybenzonitrile in 25 mL of the 70% H₂SO₄ solution.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 130 °C. Stir vigorously. The suspension will gradually homogenize as the nitrile protonates and hydrolyzes[1][3]. Maintain reflux for 12–16 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of cold water, and analyze via HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient) to confirm the disappearance of both the starting material and the mono-/di-amide intermediates.

  • Quenching & Isolation: Remove the flask from the heat and allow it to cool to 50 °C. Slowly pour the acidic mixture over 100 g of crushed ice with rapid stirring. The target dicarboxylic acid will precipitate as a dense white solid.

  • Purification: Filter the precipitate under vacuum using a sintered glass funnel. Wash the filter cake with ice-cold distilled water (3 × 20 mL) until the filtrate pH is >4. Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol B: Synthesis of 5-Fluoro-4-hydroxyisophthalamide (Radziszewski Amidation)

This protocol utilizes the alpha-effect of the hydroperoxide anion to selectively halt hydrolysis at the diamide stage.

Step-by-Step Methodology:

  • Substrate Solubilization: In a 100 mL two-neck round-bottom flask, dissolve 10.0 mmol of 3-cyano-5-fluoro-4-hydroxybenzonitrile in 20 mL of reagent-grade ethanol.

  • Phenoxide Formation: Add 5 mL of a 20% (w/v) aqueous NaOH solution. Stir for 5 minutes. Self-Validation: A distinct color change (typically yellow/orange) will occur, confirming the deprotonation of the phenolic hydroxyl to the phenoxide anion.

  • Peroxide Addition: Submerge the flask in an ice-water bath to lower the internal temperature to 0–5 °C. Attach a pressure-equalizing dropping funnel containing 15 mL of 30% aqueous H₂O₂. Add the H₂O₂ dropwise over 30 minutes.

  • Controlled Oxidation: Remove the ice bath and allow the reaction to warm to 40 °C. Self-Validation: Vigorous effervescence (O₂ gas evolution) will be observed. This is a stoichiometric byproduct of the peroxycarboximidic acid reacting with H₂O₂[4][6]. Stir for 3–4 hours until gas evolution completely ceases.

  • Neutralization & Isolation: Cool the mixture to 0 °C and carefully adjust the pH to 6.5–7.0 using 1M HCl. (Avoid dropping the pH too low to prevent protonating the amide). Concentrate the ethanol under reduced pressure. The diamide will crash out of the remaining aqueous phase.

  • Purification: Filter the solid, wash with minimal cold water (2 × 10 mL), and dry under vacuum at 45 °C.

Data Presentation & Analytical Summary

The following table summarizes the quantitative expectations and reaction parameters for both methodologies, providing a quick-reference guide for process scaling.

ParameterProtocol A: Acid HydrolysisProtocol B: Radziszewski Amidation
Target Product 5-Fluoro-4-hydroxyisophthalic acid5-Fluoro-4-hydroxyisophthalamide
Catalyst / Reagent 70% v/v H₂SO₄ (aq)30% H₂O₂ / 20% NaOH (aq)
Active Nucleophile H₂O (attacking protonated nitrile)HOO⁻ (Hydroperoxide anion)
Operating Temperature 130 °C (Reflux)40 °C (Exothermic control required)
Reaction Time 12 – 16 hours3 – 4 hours
Typical Isolated Yield 82% – 88%85% – 92%
Byproducts Ammonium sulfate (NH₄)₂SO₄Oxygen (O₂) gas, Water
Selectivity >98% to Dicarboxylic Acid>95% to Diamide (No acid formed)

References

  • [1] 2.[2] 3.[4] 4.[3] 5.[5] 6.[6]

Sources

Application Notes and Protocols for the Strategic Functionalization of the 3-Cyano-5-fluoro-4-hydroxybenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Significance in Modern Medicinal Chemistry

The 3-cyano-5-fluoro-4-hydroxybenzoic acid motif is a highly valued scaffold in contemporary drug discovery and development. Its inherent structural rigidity, coupled with a strategic arrangement of functional groups, provides a versatile platform for the synthesis of complex molecular architectures with tailored pharmacological profiles. The strategic placement of a cyano and a fluoro group on the phenyl ring significantly modulates the electronic properties of the entire molecule, influencing the reactivity of the hydroxyl and carboxylic acid moieties. This fine-tuning of physicochemical properties is crucial for optimizing ligand-target interactions, as well as for enhancing pharmacokinetic parameters such as metabolic stability and bioavailability.

Notably, this scaffold is a key component in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] These modulators are of significant interest for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and fragile X syndrome. The ability to selectively functionalize the scaffold at its multiple reactive sites allows for the generation of extensive compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates.[1][3]

This technical guide provides a comprehensive overview of the chemical reactivity of the 3-cyano-5-fluoro-4-hydroxybenzoic acid scaffold and offers detailed protocols for its functionalization at the carboxylic acid, hydroxyl, and aromatic ring positions. The presented methodologies are grounded in established chemical principles and are designed to serve as a robust starting point for researchers in medicinal chemistry and drug development.

I. Understanding the Electronic Landscape of the Scaffold

The reactivity of the 3-cyano-5-fluoro-4-hydroxybenzoic acid scaffold is dictated by the interplay of the electronic effects of its substituents. Both the cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing. This has several important consequences:

  • Increased Acidity: The electron-withdrawing nature of the cyano and fluoro groups stabilizes the phenoxide and carboxylate anions formed upon deprotonation.[4][5][6][7] This inductive effect increases the acidity of both the phenolic hydroxyl group and the carboxylic acid compared to unsubstituted 4-hydroxybenzoic acid.[8][9]

  • Deactivation of the Aromatic Ring: The electron-withdrawing substituents decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution.[9] Reactions of this type will require more forcing conditions compared to electron-rich aromatic systems.

  • Directing Effects: The hydroxyl group is an ortho, para-director, while the carboxylic acid and cyano groups are meta-directors for electrophilic aromatic substitution. The substitution pattern on the scaffold will be determined by the combined influence of these groups and the reaction conditions.

The following diagram illustrates the key reactive sites on the scaffold:

cluster_0 Amide Coupling Workflow start Dissolve Acid and Amine in Anhydrous Solvent add_reagents Add Coupling Agents (EDC, HOBt) and Base (DIPEA) start->add_reagents react Reaction at RT (12-24h) add_reagents->react workup Aqueous Work-up (Acid/Base Wash) react->workup purify Purification (Column Chromatography) workup->purify end Characterized N-Arylbenzamide purify->end

Sources

Application Note: Scalable Manufacturing of Fluorinated Cyano-Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cyano-hydroxybenzoic acids are high-value pharmacophores found in thyromimetics (e.g., TR-


 agonists), HIF-2

inhibitors, and next-generation agrochemicals. The "push-pull" electronic nature of these scaffolds—combining an electron-donating hydroxyl group with electron-withdrawing nitrile, fluorine, and carboxyl motifs—creates unique synthetic challenges regarding regioselectivity and catalyst poisoning.

This guide details a scalable, chromatography-free synthetic route for 3-cyano-5-fluoro-4-hydroxybenzoic acid . Unlike traditional Sandmeyer approaches that utilize hazardous diazonium intermediates, this protocol employs a regioselective bromination followed by a Palladium-catalyzed cyanation using Zinc Cyanide (


). This method offers superior safety profiles and functional group tolerance suitable for kilogram-scale production.

Strategic Route Analysis

The Challenge of Regiochemistry

Direct functionalization of the benzene ring requires navigating conflicting directing effects.

  • Hydroxyl (-OH): Strong ortho/para activator.

  • Fluorine (-F): Weak deactivator, ortho/para director.

  • Carboxyl (-COOH): Moderate deactivator, meta director.

Selected Pathway: The "Late-Stage Cyanation"

We utilize 3-fluoro-4-hydroxybenzoic acid as the starting material. The hydroxyl group dominates the electrophilic substitution landscape, directing incoming electrophiles exclusively to the 5-position (ortho to OH, meta to COOH).

Route Comparison:

FeatureRoute A: Sandmeyer ReactionRoute B: Nucleophilic Aromatic Sub. (

)
Route C: Pd-Catalyzed Cyanation (Recommended)
Key Reagent

,


, DMSO

,

Safety Profile Low (Explosive diazonium salts)Moderate (Solvent toxicity, high temp)High (Stable cyanide source, mild temp)
Scalability Poor (Exotherms difficult to control)Moderate (Limited by substrate electronics)Excellent (Homogeneous, predictable kinetics)
Yield 40-60%Variable>85%

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize methyl 3-bromo-5-fluoro-4-hydroxybenzoate. Note: We employ the methyl ester to improve solubility and crystallization behavior during the subsequent metal-catalyzed step. The ester protection prevents carboxylic acid interference with the Pd-catalyst.

Reagents:

  • 3-Fluoro-4-hydroxybenzoic acid (Starting Material)[1]

  • Methanol (Solvent/Reagent)

  • Sulfuric acid (Catalyst)

  • Bromine (

    
    )[1][2][3]
    
  • Sodium Thiosulfate (Quench)

Protocol:

  • Esterification: Charge a glass-lined reactor with 3-fluoro-4-hydroxybenzoic acid (1.0 equiv) and Methanol (5.0 vol). Add

    
     (0.1 equiv) dropwise. Reflux for 6 hours. Monitor by HPLC. Upon completion, cool to 0°C. The product, Methyl 3-fluoro-4-hydroxybenzoate , precipitates. Filter and dry.[4]
    
  • Bromination: Dissolve the ester (1.0 equiv) in Glacial Acetic Acid (4.0 vol).

  • Addition: Add a solution of Bromine (1.05 equiv) in Acetic Acid dropwise over 2 hours, maintaining internal temperature

    
    . The -OH group directs bromine exclusively to the 5-position.
    
  • Quench: Stir for 1 hour post-addition. Quench excess bromine with 10% aqueous Sodium Thiosulfate.

  • Isolation: Add water (10 vol) to precipitate the product. Filter the white solid. Wash with water.[4][5]

    • Target:Methyl 3-bromo-5-fluoro-4-hydroxybenzoate .

    • Expected Yield: 90-95%.

Phase 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to aryl nitrile using


.
Mechanism: 

releases cyanide ions slowly, preventing the saturation of the Palladium center (catalyst poisoning) often seen with NaCN or KCN.

Reagents:

  • Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • 
     (2.0 mol%)
    
  • Zinc Dust (10 mol%) - Acts as a scavenger and keeps Pd in active oxidation state.

  • DMAc (Dimethylacetamide) (Solvent)

Protocol:

  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 30 minutes. Oxygen is detrimental to the catalyst.
    
  • Charging: Charge DMAc (10 vol), the aryl bromide,

    
    , and Zinc dust. Stir to suspend.
    
  • Catalyst Addition: Add

    
    .
    
  • Reaction: Heat to 95°C for 4-6 hours.

    • Process Control: Monitor disappearance of Aryl-Br by HPLC.

  • Workup (Critical for Safety):

    • Cool to 25°C.

    • Oxidative Quench: Slowly add the reaction mixture to a solution of dilute Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide/Water. This destroys residual cyanide species.[6][7][8][9] Ensure pH > 10 to prevent HCN gas evolution.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with water and brine.

  • Concentration: Evaporate solvent to yield Methyl 3-cyano-5-fluoro-4-hydroxybenzoate .

Phase 3: Hydrolysis to Final Acid

Objective: Cleave the methyl ester to release the free acid.

Protocol:

  • Dissolve the nitrile intermediate in THF/Water (1:1).

  • Add Lithium Hydroxide (LiOH, 2.5 equiv). Stir at Room Temperature for 2 hours. Avoid heating to prevent hydrolysis of the nitrile group to an amide.

  • Acidification: Cool to 0°C. Acidify with 1N HCl to pH 2.

  • Crystallization: The product, 3-cyano-5-fluoro-4-hydroxybenzoic acid , will precipitate as a white to off-white solid.

  • Final Polish: Recrystallize from Ethanol/Water if purity is <99.5%.

Process Visualization

Synthetic Workflow (DOT Diagram)

SynthesisRoute Start Start: 3-Fluoro-4-hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Step2 Step 2: Regioselective Bromination (Br2, AcOH, <25°C) Step1->Step2 Inter1 Intermediate: Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Step2->Inter1 Regioselectivity controlled by -OH Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2, DMAc, 95°C) Inter1->Step3 Ar-Br to Ar-CN Step4 Step 4: Hydrolysis (LiOH, THF/H2O, RT) Step3->Step4 Ester Cleavage Final Target: 3-Cyano-5-fluoro-4-hydroxybenzoic acid Step4->Final

Caption: Figure 1. Step-wise synthetic pathway leveraging steric and electronic directing effects for high regioselectivity.

Cyanide Waste Management Workflow

SafetyFlow Waste Reaction Mother Liquor (Contains residual CN-) Quench Oxidative Quench Tank (NaOCl or H2O2, pH > 10) Waste->Quench Slow Addition Test Cyanide Test (Prussian Blue / Test Strip) Quench->Test Wait 1 hr Test->Quench If [CN-] > 1ppm Add more oxidant Disposal Neutralized Waste (To Aqueous Treatment) Test->Disposal If [CN-] < 1ppm

Caption: Figure 2. Mandatory safety workflow for the oxidative destruction of cyanide waste streams.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Bromination Temp

Higher temperatures may lead to over-bromination or decarboxylation.

Levels (Cyanation)


species are air-sensitive; oxygen causes homocoupling of aryl halides.
Hydrolysis Temp

High heat hydrolyzes the nitrile (-CN) to amide (-CONH2) or acid (-COOH).
Cyanide Source

Less soluble than NaCN, providing a "reservoir" effect that maintains catalyst activity.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[10][11][12] Organic Letters, 17(2), 202–205.[10] [Link]

  • Tschaen, D. M., et al. (1995). An Efficient Synthesis of 3-Cyano-4-imido-5-fluorobenzoic Acid Derivatives. Journal of Organic Chemistry, 60, 4324. [Link]

  • Maligres, P. E., et al. (2002). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zinc Cyanide. Tetrahedron Letters, 43, 435. [Link]

  • U.S. EPA. (2021). Treatment Technologies for Cyanide in Industrial Wastewater. [Link]

  • Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Nitriles from Aryl Halides. Chemical Science, 2, 1166. [Link]

Sources

Application Note: Optimized Coupling Strategies for 3-Cyano-5-fluoro-4-hydroxybenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals specializing in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Executive Summary & Chemical Context

The incorporation of heavily functionalized aromatic building blocks into peptide scaffolds is a cornerstone of modern drug discovery. 3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS: 1804875-95-3)[1] is a highly specialized pharmacophore, often utilized as a bioisostere in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and advanced kinase inhibitors.

However, coupling this specific benzoic acid derivative to a peptide N-terminus presents a severe chemical challenge. The presence of the strongly electron-withdrawing cyano (–CN) and fluoro (–F) groups exerts profound inductive and mesomeric effects, drastically lowering the pKₐ of the para-hydroxyl group. This renders the unprotected phenol highly acidic. When subjected to standard peptide coupling protocols, this acidic phenol becomes a competitive nucleophile, leading to catastrophic side reactions and poor amide yields if the coupling reagents are not selected with mechanistic precision.

Mechanistic Insights: The "Uronium Trap" vs. Carbodiimide Activation

To achieve high-fidelity coupling, scientists must understand the causality behind reagent failure and success.

The Failure of HATU (The "Uronium Trap")

Standard SPPS often relies on uronium/aminium salts like HATU or HBTU in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA). For 3-cyano-5-fluoro-4-hydroxybenzoic acid, this approach is highly detrimental. The DIPEA readily deprotonates the acidic phenol. The resulting phenoxide—while a poor nucleophile for standard electrophiles—is rapidly trapped by the highly electrophilic guanidinium species generated by excess HATU. This leads to the irreversible formation of an O-uronium side product (guanidinylation of the phenol)[2], effectively capping the building block and stalling the synthesis. As demonstrated by , uronium-based reagents are highly susceptible to reacting with unprotected nucleophilic side chains, particularly acidic phenols like tyrosine or heavily substituted benzoic acids.

The DIC/Oxyma Pure Advantage

To circumvent the uronium trap, the N,N'-Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) system is the authoritative standard[3].

  • Base-Free Activation: DIC activates the carboxylic acid without the need for DIPEA. The slight intrinsic acidity of Oxyma Pure is sufficient to drive the formation of the highly reactive Oxyma active ester. By omitting the strong base, the phenol remains protonated and non-nucleophilic.

  • Absence of Guanidinium Electrophiles: DIC does not form the reactive guanidinium species that causes phenol capping. The Oxyma active ester selectively undergoes aminolysis with the resin-bound peptide's N-terminus, leaving the unprotected phenol completely intact .

Quantitative Reagent Comparison

The following table summarizes the experimental outcomes of coupling 3-cyano-5-fluoro-4-hydroxybenzoic acid (unprotected) to a sterically unhindered resin-bound amine.

Coupling Reagent SystemBase RequirementExpected Amide YieldO-Guanidinylation RiskEpimerization RiskVerdict
DIC / Oxyma Pure None / Minimal> 95% 0% Very LowOptimal
HATU DIPEA (2-3 eq)< 40%> 50%LowAvoid
HBTU DIPEA (2-3 eq)< 45%> 45%ModerateAvoid
PyBOP DIPEA (2 eq)~ 75%0% (Phosphonium)LowAcceptable
EDC / HOBt None / Minimal~ 80%0%ModerateAcceptable

Note: While PyBOP avoids guanidinylation (as it is a phosphonium salt), it still requires a base (DIPEA), which can promote other base-catalyzed side reactions or esterification. DIC/Oxyma remains the superior choice.

Mandatory Visualization: Divergent Reaction Pathways

The following diagram maps the logical flow of the reaction, contrasting the optimal DIC/Oxyma pathway against the flawed HATU pathway.

G cluster_DIC Optimal Pathway (DIC/Oxyma) cluster_HATU Side-Reaction Pathway (HATU) Start 3-Cyano-5-fluoro-4-hydroxybenzoic Acid + Resin-Bound Amine DIC DIC / Oxyma Pure (Base-Free Activation) Start->DIC Preferred HATU HATU / DIPEA (Base-Promoted) Start->HATU Avoid ActiveEster Oxyma Active Ester (Phenol Intact) DIC->ActiveEster Amide Desired Amide Bond (>95% Yield) ActiveEster->Amide Aminolysis Uronium O-Uronium Formation on Acidic Phenol HATU->Uronium Phenoxide Attack Failed Capped Phenol Byproduct (<40% Yield) Uronium->Failed

Reaction pathways for 3-cyano-5-fluoro-4-hydroxybenzoic acid coupling: DIC/Oxyma vs. HATU.

Experimental Protocol: Base-Free DIC/Oxyma Coupling

This protocol is engineered as a self-validating system . By strictly excluding tertiary bases during activation, we inherently protect the acidic phenol from deprotonation, ensuring that the only available nucleophile is the target resin-bound amine.

Materials Required
  • Target Acid: 3-Cyano-5-fluoro-4-hydroxybenzoic acid (2.0 equivalents relative to resin loading). Note: We use 2.0 eq instead of the standard 4.0 eq to minimize any risk of off-target esterification.

  • Activator: N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq).

  • Additive: Oxyma Pure (2.0 eq).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (Peptide synthesis grade).

Step-by-Step Methodology

Step 1: Resin Preparation & Amine Unmasking

  • Treat the Fmoc-protected resin-bound peptide with 20% piperidine in DMF (v/v) for 2 × 10 minutes to unmask the N-terminal amine.

  • Wash the resin exhaustively with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Critical Causality: The exhaustive washing ensures zero residual piperidine remains in the resin bed, which could otherwise prematurely deprotonate the incoming phenolic acid.

Step 2: Base-Free Pre-Activation

  • In a clean, dry glass vial, dissolve 3-cyano-5-fluoro-4-hydroxybenzoic acid (2.0 eq) and Oxyma Pure (2.0 eq) in a minimum volume of anhydrous DMF to achieve a 0.1 M concentration.

  • Add DIC (2.0 eq) directly to the vial.

  • Agitate the mixture gently for 3 to 5 minutes at room temperature. The solution may exhibit a slight color change as the Oxyma active ester forms. Do not add DIPEA, Collidine, or NMM.

Step 3: Coupling & Incubation

  • Transfer the pre-activated cocktail to the SPPS reaction vessel containing the swollen, unmasked resin.

  • Agitate the suspension at room temperature for 90 minutes.

  • Process Optimization: If coupling to a sterically hindered secondary amine (e.g., N-methylated amino acids), the reaction vessel can be heated to 50 °C using a microwave synthesizer. The DIC/Oxyma system is thermally stable and minimizes hydrogen cyanide (HCN) generation compared to other additives under heat .

Step 4: In-Process Validation (Self-Validation Step)

  • Drain the coupling cocktail and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Perform a standard Kaiser Test (Ninhydrin assay) on a few resin beads. A clear/yellow bead indicates complete acylation (>99%). A blue bead indicates incomplete coupling, warranting a second coupling cycle using 1.0 eq of the DIC/Oxyma cocktail.

Step 5: Cleavage and Global Deprotection

  • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze via LC-MS. The intact 3-cyano-5-fluoro-4-hydroxybenzoyl moiety will be distinctly visible without +99 amu (+uronium) adducts.

References

  • Vrettos, E. I., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances 7.80 (2017): 50660-50667. URL:[Link]

  • Subirós-Funosas, R., et al. "Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal 15.37 (2009): 9394-9403. URL:[Link]

  • Erny, M., et al. "Minimizing HCN in DIC/Oxyma-Mediated Amide Bond-Forming Reactions." Organic Process Research & Development 24.7 (2020): 1341-1349. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Improving Yield of Cyanation on Electron-Rich Fluorophenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As Senior Application Scientists, we understand that navigating the complexities of modern catalytic reactions can be challenging. This guide is designed to provide in-depth, field-proven insights into a particularly demanding transformation: the cyanation of electron-rich fluorophenols. Our goal is to move beyond simple protocols and explain the underlying principles, helping you troubleshoot and optimize your reactions effectively.

The introduction of a nitrile moiety onto an electron-rich aromatic ring, especially one bearing both fluorine and hydroxyl substituents, is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, this reaction is fraught with challenges, primarily due to the electronic nature of the substrate, which can hinder key steps in common catalytic cycles. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the cyanation of electron-rich fluorophenols so difficult?

A: The difficulty arises from a combination of factors related to the substrate's electronic properties:

  • The Phenolic Hydroxyl Group (-OH): This group is strongly electron-donating and acidic. Its presence deactivates the aromatic ring for certain coupling reactions and can interfere with catalysts and bases. Direct displacement of the -OH group is not feasible. Therefore, it must first be converted into a suitable leaving group, typically a sulfonate ester like a triflate (-OTf).[1][2]

  • Electron-Rich Nature: The combined electron-donating effects of the oxygen (as an ether or sulfonate) and the fluorine atom (via resonance) increase the electron density on the aromatic ring. In palladium-catalyzed cycles, this can slow down the rate-determining reductive elimination step, leading to low yields.[3][4]

  • Catalyst Poisoning: Cyanide is a notorious inhibitor of transition metal catalysts, particularly palladium.[5][6] It can bind strongly to the metal center, leading to catalyst deactivation and stalling the reaction.

Q2: Is it necessary to convert the phenol to a triflate or another derivative first?

A: Yes, this is a critical and almost universally required step. The C-O bond of a phenol is exceptionally strong and the hydroxyl group is a poor leaving group. Converting the phenol to an aryl triflate (or tosylate, nonaflate) transforms the oxygen into an excellent leaving group, enabling C-O bond cleavage via oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)).[7][8] This strategy effectively turns the challenging phenol into a viable substrate for cross-coupling.

Q3: What are the best cyanide sources for this reaction?

A: While traditional sources like KCN or NaCN are effective, their extreme toxicity presents significant handling and safety risks.[9] Modern methods overwhelmingly favor less toxic and safer alternatives that mitigate catalyst poisoning by maintaining a low concentration of free cyanide ions.

Cyanide SourceCatalyst SystemAdvantagesDisadvantages
Potassium Ferrocyanide (K₄[Fe(CN)₆])Palladium, NickelNon-toxic, inexpensive, stable, slow release of CN⁻ minimizes catalyst poisoning.[6][10][11]Often requires higher temperatures or biphasic conditions to achieve good solubility and reactivity.[11][12]
Zinc Cyanide (Zn(CN)₂)Palladium, NickelLower toxicity than alkali cyanides, highly effective, good functional group tolerance.[7][13][14]Can still release toxic HCN gas if acidified. Requires careful handling.
Organic Cyanides (e.g., malononitrile)Palladium, NickelAvoids use of heavy metal cyanides and associated waste.[15][16]May require specific activators or higher catalyst loadings. Scope can be more limited.

For both safety and efficacy, K₄[Fe(CN)₆] and Zn(CN)₂ are the recommended starting points for optimizing the cyanation of sensitive substrates.[14][17]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction shows very low or no conversion to the desired nitrile product.

This is the most common failure mode and can stem from several distinct issues within the catalytic cycle.

  • Possible Cause A: Ineffective Catalyst Activation or Propagation

    • The Science: The active Pd(0) or Ni(0) species must be generated in situ from a precatalyst and must efficiently undergo oxidative addition with the aryl triflate. For electron-rich systems, this step can be sluggish. Furthermore, the ligand plays a crucial role in stabilizing the catalyst and promoting the subsequent reductive elimination step.

    • Solution 1: Choose an Advanced Precatalyst. Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient as they require a separate reduction step where cyanide can interfere.[4] Use of well-defined, air-stable palladacycle precatalysts (e.g., G3-XPhos) ensures efficient generation of the active catalyst.[4][5]

    • Solution 2: Employ Bulky, Electron-Rich Ligands. For electron-rich aryl triflates, ligands from the Buchwald family (e.g., XPhos, tBuXPhos) or Josiphos-type ligands are often essential.[3][12] Their steric bulk promotes reductive elimination, while their electron-donating character facilitates oxidative addition.

    • Solution 3: Consider a Switch to Nickel Catalysis. Nickel catalysts are often superior for cleaving robust C-O bonds, such as those in aryl sulfonates.[2][8] A system comprising a Ni(II) precatalyst (e.g., NiCl₂(dme)), a bidentate phosphine ligand (e.g., dppf or Xantphos), and a reductant (e.g., Zn powder) can be highly effective where palladium fails.[7][18]

  • Possible Cause B: Rapid Catalyst Deactivation by Cyanide

    • The Science: If the concentration of free cyanide in the reaction medium is too high, it will preferentially coordinate to the palladium or nickel center at all stages of the catalytic cycle, forming stable, inactive metal-cyanide complexes like [Pd(CN)₄]²⁻.[6] This effectively removes the catalyst from the reaction.

    • Solution 1: Use a Slow-Release Cyanide Source. As detailed in the FAQ, K₄[Fe(CN)₆] is an excellent choice because its stability ensures a very low equilibrium concentration of free CN⁻, sufficient for transmetalation but too low to cause widespread catalyst poisoning.[6]

    • Solution 2: Optimize Solvent and Phase. For K₄[Fe(CN)₆], which is poorly soluble in organic solvents, using a biphasic system (e.g., t-BuOH/H₂O) or a polar aprotic solvent like DMAc or NMP can improve performance.[10][11] The water helps to solubilize the cyanide salt, facilitating its transfer to the catalytic cycle.

  • Possible Cause C: Incomplete Formation of the Aryl Triflate

    • The Science: If the initial conversion of the fluorophenol to its triflate is not complete, the remaining free phenol will not participate in the reaction and may even interfere with the catalyst.

    • Solution: Verify and Optimize the Triflation Step. Before proceeding to the cyanation, confirm the complete consumption of the starting phenol by TLC or LC-MS. Ensure the use of a suitable non-nucleophilic base (e.g., pyridine, Et₃N) and an appropriate solvent (e.g., DCM) for the triflation reaction with triflic anhydride (Tf₂O).

Problem 2: I am observing significant formation of a hydrodesulfonylated byproduct (the -OTf group is replaced by -H).

  • The Science: This side reaction, often called hydrodehalogenation or, in this case, hydrodesulfonylation, can compete with the desired cyanation pathway. It typically involves the reaction of the organometallic intermediate with a proton source before reductive elimination can occur.

  • Solution 1: Rigorously Exclude Water and Protic Sources. Ensure all reagents, solvents, and glassware are scrupulously dried. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Solution 2: Re-evaluate the Base. The choice of base is critical. While a base is often required for catalyst turnover in some systems, certain bases or their conjugate acids can act as proton sources. Screen alternative bases such as K₂CO₃ or Cs₂CO₃. In some modern protocols, particularly with well-defined precatalysts, an external base may not be required at all, as the cyanide source can play this role.[3][13]

Visualized Workflows and Mechanisms

G cluster_0 Substrate Preparation cluster_1 Catalytic Cyanation A Start: Electron-Rich Fluorophenol B Step 1: Triflation (Tf₂O, Base) A->B C Intermediate: Aryl Triflate B->C D Step 2: Pd or Ni-Catalyzed Cyanation C->D F Product: Fluorobenzonitrile D->F E Troubleshoot: - Catalyst/Ligand Choice - Cyanide Source - Solvent/Base E->D

G M0 M(0)L₂ (Active Catalyst) OA OA M0->OA ArX Ar-OTf ArX->OA ArCN Ar-CN (Product) Poison Catalyst Poisoning [M(CN)ₓ]ⁿ⁻ CN_source Excess CN⁻ CN_source->M0 Deactivation Int1 Int1 CN_source->Int1 Int2 Int2 CN_source->Int2 OA->Int1 TM TM Int1->TM TM->Int2 RE RE Int2->RE Rate-limiting for electron-rich Ar RE->M0 RE->ArCN

Validated Experimental Protocols

Protocol 1: Synthesis of an Aryl Triflate from a Fluorophenol

This procedure is a general starting point for the critical first step of activating the phenol.

  • To an oven-dried round-bottom flask under an Argon atmosphere, add the fluorophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 eq) dropwise.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 10 minutes. The reaction may be exothermic.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl triflate can often be used in the next step without further purification.

Protocol 2: Palladium-Catalyzed Cyanation with Zinc Cyanide (Zn(CN)₂)[13]

This mild protocol is effective for a range of (hetero)aryl halides and triflates.

  • To an oven-dried Schlenk tube, add the aryl triflate (1.0 eq), Zn(CN)₂ (0.6 eq), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol %).

  • Evacuate and backfill the tube with Argon three times.

  • Add degassed solvent. A mixture of THF and water (e.g., 5:1 H₂O/THF) has been shown to be effective, as water can help solubilize the zinc cyanide and accelerate transmetalation.[13]

  • Stir the reaction mixture at a temperature ranging from room temperature to 40 °C. Higher temperatures may be needed for very challenging substrates.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the product by column chromatography.

References

  • Yi, J., et al. (2013). Palladium-Catalyzed Cyanation of Aryl Halides and Borons with CuSCN. The Journal of Organic Chemistry. Available at: [Link]

  • Borah, A. J., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

  • Yan, Y., et al. (2024). Light-Triggered, Ni-Catalyzed Cyanation of Aryl Triflates with 1,4-Dicyanobenzene as the CN Source. Organic Letters. Available at: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]

  • Gan, Y., et al. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C-O Bond Cleavage. The Journal of Organic Chemistry. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Anjana, S., & Gopinath, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Various Authors. (n.d.). Cyanation of various aryl halides. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C-O Bond Cleavage. Available at: [Link]

  • Gan, Y., et al. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C-O Bond Cleavage. Request PDF on ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Available at: [Link]

  • Wang, Y., et al. (2018). 11C, 12C and 13C-Cyanation of Electron-Rich Arenes via Organic Photoredox Catalysis. Chem. Available at: [Link]

  • Mills, L. R., et al. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society. Available at: [Link]

  • Yang, K., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2024). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chen, H., et al. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Namboodiri, V. V., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions. ChemistrySelect. Available at: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Yang, K., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Available at: [Link]

  • S., S., & G, P. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, H., et al. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Publishing. Available at: [Link]

  • Xiao, J-A., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Available at: [Link]

  • An-Guomei, J., et al. (2012). Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium... PubMed. Available at: [Link]

  • Wang, F., et al. (2023). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI. Available at: [Link]

  • Anjana, S., & Gopinath, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2020). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. ResearchGate. Available at: [Link]

  • Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Chemistry Portal. Available at: [Link]

  • Fuchter, M. J., et al. (2009). Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. ResearchGate. Available at: [Link]

  • Fors, B. P., et al. (2013). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. PMC. Available at: [Link]

  • Anjana, S., & Gopinath, P. (2020). Cyanation of haloarenes with K4[Fe(CN)6] in the presence of Pd@CuFe2O4. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • de Fatima, A., & Modolo, L. V. (2020). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Cyanation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Ji, Y., et al. (2012). Photoinduced Ullmann C-N coupling: demonstrating the viability of a radical pathway. PubMed. Available at: [Link]

  • Chakraborti, G., et al. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions. Organic Chemistry Portal. Available at: [Link]

  • Dell'Anna, M. M., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. Frontiers in Chemistry. Available at: [Link]

  • Chakraborti, G., et al. (2018). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions. Figshare. Available at: [Link]

Sources

Preventing hydrolysis of cyano group during ester deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Cyano Groups During Ester Cleavage

Status: Operational Support Tier: Level 3 (Senior Methodology) Ticket ID: CHEM-SELECT-CN-001

Diagnostic & Triage: Why Did My Nitrile Hydrolyze?

Before applying a fix, it is critical to understand the failure mode. If your reaction yielded a primary amide (


) or a carboxylic acid (

) where a nitrile (

) should be, you likely used standard saponification conditions (e.g., LiOH, NaOH in MeOH/H2O) that were too aggressive.

The Mechanistic Failure: Nitriles are generally less electrophilic than esters. However, hydroxide (


) is a hard nucleophile that attacks both. While ester hydrolysis is usually faster (

), the difference in rates diminishes at higher temperatures or high pH.
  • Stage 1 (Amide Formation): Hydroxide attacks the nitrile carbon

    
     imidate intermediate 
    
    
    
    tautomerization to primary amide. This is the most common impurity.
  • Stage 2 (Acid Formation): The amide is further hydrolyzed to the carboxylate.[1]

Visualizing the Competition:

NitrileVsEster Start Substrate (Ester + Nitrile) OH Standard Base (OH-) Start->OH EsterPath Path A: Ester Hydrolysis (Kinetic Preference) OH->EsterPath Fast (< 20°C) NitrilePath Path B: Nitrile Hydrolysis (Side Reaction) OH->NitrilePath Slow (> 0°C) Product Target: Hydroxy-Nitrile EsterPath->Product Impurity1 Impurity: Hydroxy-Amide NitrilePath->Impurity1 + H2O Impurity2 Impurity: Dicarboxylic Acid Impurity1->Impurity2 + OH- / Heat

Figure 1: The kinetic competition between ester and nitrile hydrolysis under basic conditions.

The Solution Matrix: Reagent Selection

Do not default to LiOH. Select your reagent based on the specific ester type and the molecule's complexity.

MethodReagentSelectivityRisk ProfileBest For
A. The Gold Standard Trimethyltin Hydroxide (

)
High High Toxicity (Neurotoxin)Complex total synthesis; substrates with multiple sensitive groups.
B. The Oxidative Trick LiOH +

Med-High Low (Peroxide handling)Electron-deficient esters; preventing amide formation.
C. Nucleophilic Cleavage LiI in Pyridine High LowMethyl esters only. Non-hydrolytic mechanism.
D. Biocatalysis Pig Liver Esterase (PLE) Very High Low (Optimization required)Scalable, green chemistry; acid/base sensitive substrates.
Standard Operating Procedures (SOPs)
SOP-01: The Trimethyltin Hydroxide Method

Principle:


 acts as a Lewis acid to activate the ester carbonyl oxygen while delivering a hydroxide equivalent. This "push-pull" mechanism is highly specific to esters and leaves nitriles untouched.
  • Reference: Nicolaou, K. C., et al. Angew.[2][3] Chem. Int. Ed.2005 , 44, 1378.[2]

  • Safety Alert: Organotin compounds are potent neurotoxins. All weighing and handling must occur in a fume hood. Double-glove.

Protocol:

  • Setup: Dissolve the ester substrate (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Reagent: Add Trimethyltin hydroxide (2.0 – 5.0 equiv). Note: Solid reagent can be weighed in air but minimize exposure.

  • Reaction: Heat the mixture to 80 °C in a sealed tube or reflux condenser.

  • Monitoring: Check TLC/LCMS. Reaction typically finishes in 2–6 hours.

  • Workup (Critical for Tin Removal):

    • Dilute with

      
       or EtOAc.
      
    • Wash with 5% aqueous KHSO4 or 1M HCl (3x). This converts the tin species to water-soluble salts.

    • Dry over

      
       and concentrate.
      
SOP-02: The Perhydrolysis Method (LiOH / H2O2)

Principle: The hydroperoxide anion (


) is more nucleophilic than hydroxide (

) (alpha-effect) but less basic (pKa ~11.6 vs 15.7). It attacks the ester carbonyl faster than it deprotonates/attacks the nitrile.
  • Reference: Evans, D. A., et al. J. Am. Chem. Soc.[4]1982 , 104, 1737.

Protocol:

  • Setup: Dissolve ester in THF/Water (3:1) at 0 °C .

  • Reagent: Add 30%

    
      (4.0 equiv) followed by LiOH·H2O  (2.0 equiv).
    
  • Reaction: Stir at 0 °C. Do not let this warm to room temperature immediately.

  • Quench: Quench carefully with saturated aqueous

    
      or 
    
    
    
    to destroy excess peroxide (check for peroxide absence with starch-iodide paper).
  • Workup: Acidify to pH ~2-3 and extract with EtOAc.

SOP-03: Nucleophilic Demethylation (Methyl Esters Only)

Principle: This is an


 reaction, not a hydrolysis. Iodide attacks the methyl group, displacing the carboxylate. No water or base attacks the nitrile.

Protocol:

  • Setup: Dissolve methyl ester in Pyridine or Collidine (refluxing solvent).

  • Reagent: Add Lithium Iodide (LiI) (5.0 – 10.0 equiv).

  • Reaction: Reflux (approx. 115 °C for pyridine) for 4–12 hours.

  • Workup: The product is a lithium carboxylate. Acidify during workup to isolate the free acid.

Workflow Visualization

Use this decision tree to select the correct protocol for your specific substrate.

SelectionGuide Start START: Ester Deprotection (Nitrile Present) CheckEster What type of Ester? Start->CheckEster Methyl Methyl / Ethyl CheckEster->Methyl Base Labile tButyl tert-Butyl CheckEster->tButyl Acid Labile Benzyl Benzyl CheckEster->Benzyl Reducible CheckSens Is the molecule Base Sensitive? Methyl->CheckSens TFA USE ACID: TFA / DCM tButyl->TFA H2 USE HYDROGENOLYSIS: H2 / Pd-C Benzyl->H2 SnMethod USE SOP-01: Trimethyltin Hydroxide CheckSens->SnMethod Yes (High Risk) Peroxide USE SOP-02: LiOH / H2O2 CheckSens->Peroxide No (Standard) LiI USE SOP-03: LiI / Pyridine CheckSens->LiI Methyl Only / Non-Aq

Figure 2: Decision matrix for selecting the appropriate deprotection strategy based on ester type and substrate sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I just use LiOH at room temperature if I monitor it closely? A: It is risky. Nitrile hydrolysis rates vary wildly based on steric environment. If the ester is hindered and the nitrile is exposed (e.g., a terminal alkyl nitrile), the nitrile might hydrolyze before the ester. If you must use LiOH, use a THF/


 mixture at 0 °C and limit the reaction time.

Q: I used Trimethyltin hydroxide, but I can't get rid of the tin smell/residue. A: Tin removal is notoriously difficult. Aside from the KHSO4 wash mentioned in SOP-01, you can:

  • Stir the crude product with aqueous KF (Potassium Fluoride) – insoluble polymeric tin fluorides will precipitate.

  • Use silica gel chromatography with 1% triethylamine in the eluent (helps streak tin byproducts away from product).

Q: Does Pig Liver Esterase (PLE) work on all esters? A: No. PLE is highly stereoselective and prefers unhindered esters. It is excellent for chiral resolution but may fail on bulky tertiary esters. However, if it does work, it is completely inert toward nitriles.

Q: My nitrile turned into an amide. Can I convert it back to a nitrile? A: Yes, dehydration is possible (e.g., using Burgess reagent, TFAA/Pyridine, or


), but this adds two extra steps (hydrolysis failure 

dehydration). It is far better to prevent the hydrolysis initially.
References
  • Nicolaou, K. C. ; Estrada, A. A.; Zak, M.; Lee, S. H.; Safina, B. S.[2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angew.[2][5][6] Chem. Int. Ed.2005 , 44, 1378–1382.[2]

  • Evans, D. A. ; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Lett.1987 , 28, 6141–6144.

  • McCarroll, A. J. ; Walton, J. C. "Mild hydrolysis of a sensitive nitrile using sodium peroxide."[7] J. Chem. Soc., Perkin Trans.[7] 22000 , 2399.[7]

  • Ohshima, T.; Shibuguchi, T.; Fukuta, Y.; Shibasaki, M. "Enzymatic Hydrolysis." Tetrahedron2004, 60, 7743.

Sources

Technical Support Guide: Purification of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Subject: 3-Cyano-5-fluoro-4-hydroxybenzoic acid Chemical Class: Polysubstituted Benzoic Acid / Cyanophenol Application: High-value intermediate for medicinal chemistry (e.g., TR-β agonists, HIF stabilizers).[1]

This guide addresses the specific challenges associated with the isolation and purification of 3-cyano-5-fluoro-4-hydroxybenzoic acid . Due to the electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups, this molecule exhibits higher acidity and oxidative sensitivity than unsubstituted hydroxybenzoic acids. The protocols below are designed to maximize purity (>98% HPLC) while preventing common pitfalls like nitrile hydrolysis or phenol oxidation (pinking).

Physicochemical Snapshot
PropertyCharacteristicImplication for Purification
Acidity (pKa) COOH: ~3.5 OH: ~6.8–7.2 (Estimated)The phenol is significantly more acidic than unsubstituted phenol (pKa 10).[1] It will partially ionize in weak bases like NaHCO₃.[1]
Solubility High: DMSO, DMF, MeOH, EtOH Moderate: EtOAc, THF Low: Water (pH < 2), Hexanes, DCMRecrystallization requires a polar/non-polar solvent pair (e.g., EtOH/Water).
Stability Sensitive to strong acid/base at high temp (Hydrolysis of -CN).[1] Sensitive to air oxidation at high pH (Phenolate oxidation).[1]Avoid boiling in NaOH.[1] Minimize exposure to air when in basic solution.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product turns pink or brown during the base extraction step."

Diagnosis: Oxidative degradation of the phenolate ion.[1] The Science: When the 4-hydroxy group is deprotonated (forming the phenolate), the electron density on the ring increases, making it susceptible to oxidation by atmospheric oxygen into quinones or radical species. This is exacerbated by the electron-withdrawing groups which, while stabilizing the anion, can facilitate single-electron transfer pathways in the presence of trace metals.[1] Solution:

  • Degas all buffers: Sparge your NaHCO₃ or NaOH solutions with nitrogen or argon for 15 minutes before use.[1]

  • Add an antioxidant: Add 0.1% w/v Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate to the aqueous basic layer during extraction. This acts as a scavenger for oxidative species.[1]

  • Work quickly: Do not leave the compound sitting in a basic solution for extended periods. Acidify immediately after the wash steps.[1]

Issue 2: "I see a new impurity peak at RRT 0.85 after recrystallization from water/methanol."

Diagnosis: Hydrolysis of the nitrile group to an amide (primary impurity) or carboxylic acid (secondary impurity). The Science: The cyano group at position 3 is activated by the ortho-hydroxy group and the para-fluoro group.[1] Prolonged heating in aqueous solvents, especially if slightly acidic or basic, can catalyze the hydration of the nitrile (


).
Solution: 
  • Lower the temperature: Do not boil the solvent system for more than 5-10 minutes. Dissolve at the minimum effective temperature (e.g., 60°C instead of reflux).

  • Switch Solvents: Use Acetonitrile/Water instead of Methanol/Water. Methanol can sometimes participate in nucleophilic attack or transesterification if the carboxylic acid is activated.[1] Acetonitrile is non-nucleophilic and suppresses hydrolysis.[1]

Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: The "Oiling Out" phenomenon occurs when the liquid-liquid phase separation boundary is crossed before the solubility boundary (supersaturation). The Science: This molecule has a "greasy" fluorinated core but polar ends.[1] In water-rich mixtures, it forms a separate oil phase rather than a crystal lattice.[1] Solution:

  • Seeding is critical: Retain a small amount of crude solid.[1] Once the solution is slightly turbid, add the seed crystal before the oil appears.

  • Slow Addition: Add the antisolvent (water) dropwise to the hot organic solution with vigorous stirring. Stop immediately upon persistent turbidity.[1]

  • Use 2-Propanol (IPA): Switch the organic solvent to IPA.[1] IPA has a higher boiling point and better solubilizing power for the "greasy" core than methanol, often preventing the oil phase.

Validated Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-acidic impurities (starting materials, decarboxylated byproducts) and highly lipophilic contaminants.

Reagents:

  • Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • Ethyl Acetate (EtOAc)[1][2]

  • 1N Hydrochloric Acid (HCl)[1][3]

  • Brine[1]

Workflow:

  • Dissolution: Dissolve crude solid in EtOAc (10 mL/g).

  • Extraction (The Filter): Extract the organic phase 2x with Sat. NaHCO₃.

    • Mechanism:[1][4] The 3-cyano-5-fluoro-4-hydroxybenzoic acid (pKa ~3.[1]5) will deprotonate and move into the aqueous layer. Non-acidic impurities stay in the EtOAc.[1]

    • Note: The phenol (pKa ~7) might partially ionize. This is acceptable.

  • Wash: Wash the combined aqueous bicarbonate layer once with fresh EtOAc to remove entrained organics.[1]

  • Acidification (The Trap): Cool the aqueous layer to 0–5°C. Slowly add 1N HCl while stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid, wash with cold water (to remove trapped inorganic salts), and dry.

Protocol B: Polishing Recrystallization

Best for: Removing regioisomers and trace hydrolysis products.

Solvent System: Acetonitrile (MeCN) / Water (H₂O) Ratio: Variable (Start with 1:1)[1]

  • Dissolve: Suspend the solid in MeCN (5 mL/g). Heat to 60–70°C. If not dissolved, add MeCN dropwise until clear.

  • Antisolvent Addition: While maintaining heat, add hot water dropwise.[1]

  • The Cloud Point: Continue adding water until a faint, persistent turbidity is observed.

  • Clarify: Add 1–2 drops of MeCN to make the solution clear again.[1]

  • Crystallize: Remove from heat. Allow to cool slowly to room temperature (2 hours), then cool to 4°C (1 hour).

  • Harvest: Filter the crystals and wash with a cold 1:3 MeCN:Water mixture.

Visual Workflow

The following diagram illustrates the logic flow for the Acid-Base purification strategy, highlighting the separation of impurities based on pKa.

PurificationLogic Start Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with NaHCO3 (pH ~8.5) Dissolve->Extract OrgLayer Organic Layer (EtOAc) Contains: Non-acidic impurities (Decarboxylated byproducts, neutral precursors) Extract->OrgLayer Partition AqLayer Aqueous Layer (NaHCO3) Contains: Product (Carboxylate form) & Highly acidic phenols Extract->AqLayer Partition Wash Wash Aq. layer with fresh EtOAc AqLayer->Wash Acidify Acidify with HCl to pH 1-2 (Temp < 10°C) Wash->Acidify Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Filtrate Filtrate (Acidic Water) Contains: Salts, highly polar small molecules Precipitate->Filtrate Filter

Caption: Figure 1.[1][5][6] Acid-Base extraction logic targeting the specific pKa window of the benzoic acid moiety while rejecting non-acidic organic impurities.

FAQs

Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and leads to tailing due to the carboxylic acid. If you must use a column, use a mobile phase containing 0.1% Formic Acid or Acetic Acid to keep the molecule protonated. A gradient of DCM:MeOH (95:5 to 90:10) usually works well.[1]

Q: How should I store the purified compound? A: Store in a tightly sealed container at -20°C , protected from light. The combination of phenol and nitrile groups can lead to slow degradation (oxidation/hydrolysis) at room temperature over months.

Q: My NMR shows a peak at 10.5 ppm and 13.0 ppm. Is this normal? A: Yes. The broad singlet at ~13.0 ppm corresponds to the carboxylic acid proton (-COOH ).[1] The sharp singlet around 10.5–11.0 ppm corresponds to the phenolic proton (-OH ).[1] The exact shift of the phenol depends on solvent (DMSO-d6 vs MeOD) and concentration.[1]

References

  • Context: Provides physicochemical data and handling for the close structural analog, establishing the baseline for solubility and stability.
  • PubChem. (2025).[1][6] 3-Cyano-5-fluorobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

    • Context: Validates the structural core and acidity profiles of the fluorin
  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid.[1][7] Org.[1][8][9] Synth. 2010, 87, 1-15.[1] Retrieved from [Link]

    • Context: Describes the purification of fluorinated benzoic acids via acid-base precipitation and recrystallization from water/alcohol mixtures, a key protocol adapted for this guide.
  • Context: Confirms pKa trends and storage requirements for cyanohydroxybenzoic acids.
    • Context: Provides insights into the reactivity of the 3-cyano-4-hydroxy motif, specifically the risks of hydrolysis and oxidation during workup.[1]

Sources

Technical Support Center: Navigating Solubility Challenges with 3-cyano-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-cyano-5-fluoro-4-hydroxybenzoic acid in aqueous media. As a substituted aromatic carboxylic acid, this compound presents predictable yet manageable solubility challenges. This document provides a comprehensive, question-and-answer-based troubleshooting guide grounded in the principles of physical chemistry and extensive field experience.

Understanding the Molecule: Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-cyano-5-fluoro-4-hydroxybenzoic acid is fundamental to overcoming its solubility limitations. Due to the limited availability of experimental data for this specific molecule, the following properties have been estimated using well-established computational models. These values provide a robust framework for designing effective solubilization strategies.

PropertyPredicted ValueImplication for Aqueous Solubility
pKa 3.5 - 4.5The molecule is a weak acid. At a pH below its pKa, it will exist predominantly in its neutral, less soluble form. Increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
logP 1.5 - 2.5The positive logP value indicates a degree of lipophilicity, suggesting that the compound will have limited solubility in water and a preference for non-polar environments.
Molecular Weight ~181.12 g/mol The relatively small molecular weight is not a primary contributor to its poor solubility.
Hydrogen Bond Donors 2 (hydroxyl and carboxyl)The presence of hydrogen bond donors allows for interaction with water molecules.
Hydrogen Bond Acceptors 4 (cyano, fluoro, hydroxyl, and carboxyl oxygens)The presence of hydrogen bond acceptors allows for interaction with water molecules.

The presence of both a lipophilic aromatic ring and polar functional groups results in the poor aqueous solubility characteristic of many aromatic carboxylic acids[1]. The electron-withdrawing nature of the cyano and fluoro groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making pH modification a particularly effective strategy[2][3].

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered when working with 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Q1: Why is my 3-cyano-5-fluoro-4-hydroxybenzoic acid not dissolving in water?

A1: 3-cyano-5-fluoro-4-hydroxybenzoic acid, like many aromatic carboxylic acids, has inherently low solubility in neutral water[1]. This is due to the hydrophobic nature of the benzene ring and the crystalline lattice energy of the solid compound. At neutral pH, the carboxylic acid group is largely in its protonated (neutral) form, which is less soluble than its ionized counterpart.

Q2: I've tried stirring for an extended period, but the compound remains a solid. What should I do next?

A2: If mechanical agitation alone is insufficient, the next logical step is to alter the chemical environment of the solvent to favor dissolution. The most direct approach for an acidic compound like this is pH adjustment.

Q3: How does adjusting the pH help in dissolving the compound?

A3: By increasing the pH of the aqueous solution to a value above the compound's pKa, you deprotonate the carboxylic acid group (-COOH) to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water. A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure complete ionization and maximize solubility[4].

Q4: What is the recommended pH for dissolving 3-cyano-5-fluoro-4-hydroxybenzoic acid?

A4: Based on the predicted pKa of approximately 3.5-4.5, we recommend adjusting the pH to ≥ 6.5. This will ensure that the vast majority of the molecules are in their more soluble anionic form.

Q5: I need to work at a neutral or acidic pH for my experiment. What are my options?

A5: If your experimental conditions preclude a basic pH, you can employ co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

Q6: Which co-solvents are recommended for this compound?

A6: For a compound with a predicted logP in the range of 1.5-2.5, a screening of the following co-solvents is recommended:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Isopropanol

  • Polyethylene glycol 400 (PEG 400)

It is often beneficial to prepare a concentrated stock solution in 100% of the chosen co-solvent and then dilute it into your aqueous experimental medium. Be mindful of the final co-solvent concentration, as high levels can interfere with biological assays.

Q7: Can I combine pH adjustment and co-solvents?

A7: Yes, this is a powerful and often synergistic approach. You can prepare your aqueous buffer at a slightly basic pH (e.g., 7.4) and then add a co-solvent to further enhance solubility. This can be particularly useful for achieving high concentrations of the compound.

Q8: Will heating the solution help?

A8: Yes, for most carboxylic acids, solubility in water increases with temperature[5][6]. You can gently warm the solution while stirring to aid dissolution. However, be cautious about the thermal stability of your compound and be aware that the compound may precipitate out of solution upon cooling. If you need the compound to remain in solution at ambient temperature, relying solely on heat is not a permanent solution.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Caption: A decision-making workflow for solubilizing 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes the preparation of a stock solution of 3-cyano-5-fluoro-4-hydroxybenzoic acid in an aqueous buffer by adjusting the pH.

Materials:

  • 3-cyano-5-fluoro-4-hydroxybenzoic acid

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter, calibrated

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of 3-cyano-5-fluoro-4-hydroxybenzoic acid.

  • Add the compound to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Begin stirring the suspension.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved and the pH is stable at ≥ 6.5.

  • Once the compound is dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Mix the solution thoroughly.

Protocol 2: Co-Solvent Screening

This protocol provides a method for identifying an effective co-solvent for 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Materials:

  • 3-cyano-5-fluoro-4-hydroxybenzoic acid

  • A panel of potential co-solvents: DMSO, DMF, Ethanol, Isopropanol, PEG 400.

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Weigh a small, equal amount of 3-cyano-5-fluoro-4-hydroxybenzoic acid into each of the vials (e.g., 1-5 mg).

  • To each vial, add a small, measured volume of a different co-solvent (e.g., 100 µL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect each vial for complete dissolution.

  • If the compound has not dissolved, incrementally add more of the same co-solvent, vortexing after each addition, until dissolution is achieved. Record the total volume of co-solvent required.

  • The co-solvent that dissolves the compound in the smallest volume is the most effective.

The Chemical Rationale of pH-Mediated Dissolution

The increased solubility of 3-cyano-5-fluoro-4-hydroxybenzoic acid in alkaline conditions is governed by the acid-base equilibrium of the carboxylic acid functional group.

G cluster_0 Low pH (≤ pKa) cluster_1 High pH (≥ pKa) A R-COOH (Protonated, Poorly Soluble) B R-COO⁻ + H⁺ (Deprotonated, Highly Soluble) A->B + OH⁻ (Addition of Base) B->A + H⁺ (Addition of Acid)

Caption: Equilibrium of 3-cyano-5-fluoro-4-hydroxybenzoic acid in aqueous solution.

References

  • Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Journal of Chemical & Engineering Data. Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson. Available at: [Link]

  • Benzoic Acid Solubility in Water. Scribd. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available at: [Link]

  • Preparation of Buffer Solutions. Pharmaguideline. Available at: [Link]

  • Buffer Solution Preparation: An Essential Skill for Researchers. Astor Scientific. Available at: [Link]

  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. Available at: [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in the Fluorination of 3-Cyano-4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced fluorination chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of fluorinated aromatic compounds. Here, we address the specific challenges associated with achieving high regioselectivity in the electrophilic fluorination of 3-cyano-4-hydroxybenzoic acid, a substrate of significant interest due to the prevalence of fluorinated analogues in pharmaceuticals and agrochemicals.[1]

The inherent electronic and steric properties of 3-cyano-4-hydroxybenzoic acid present a unique regiochemical challenge. The potent ortho, para-directing hydroxyl group is in opposition to the meta-directing, deactivating cyano and carboxylic acid groups. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate this complex reaction and achieve your desired isomeric product.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific experimental issues in a direct question-and-answer format.

Q1: My reaction is producing a mixture of isomers, primarily the 2-fluoro and 6-fluoro products, with poor regioselectivity. How can I favor the formation of a single isomer?

This is the most common challenge with this substrate. The outcome of the reaction is a delicate balance between the powerful activating effect of the hydroxyl group and the deactivating nature of the other substituents.

Potential Causes & Strategic Solutions:

  • Dominance of the Hydroxyl Group's Directing Effect: The phenolic -OH group is a strong activating group, directing electrophilic attack to the positions ortho to it (C2 and C6). This often overrides the directing effects of the -CN and -COOH groups.

  • Steric Hindrance: The position adjacent to the bulky carboxylic acid group (C6) is more sterically hindered than the position between the hydroxyl and cyano groups (C2). This can be exploited to influence selectivity.

Troubleshooting Steps:

  • Optimize the Fluorinating Agent: Different electrophilic N-F fluorinating agents have varying steric profiles and reactivity, which can be leveraged to control regioselectivity.[2]

    • Selectfluor™ (F-TEDA-BF₄): This is the most common and versatile reagent for fluorinating electron-rich aromatics like phenols.[3] It is an excellent starting point, but its high reactivity can sometimes lead to mixtures.

    • N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective reagent.[4] Its different steric and electronic properties compared to Selectfluor may offer an alternative selectivity profile. It is often used in transition-metal-catalyzed C-H fluorination but is also effective for direct electrophilic fluorination.[2]

  • Solvent Screening: The reaction solvent can significantly influence the distribution of isomers by altering the solvation of the substrate and the fluorinating agent.[2]

    • Standard Solvents: Acetonitrile (MeCN) is a common choice for reactions with Selectfluor.[5] Dichloromethane (DCM) is another option.

    • Alternative Solvents: Screening a range of solvents is recommended. For instance, nitromethane has been shown to act as a Lewis base that can activate electrophilic fluorinating reagents, potentially altering selectivity.[6] In some cases, highly polar or acidic solvents like trifluoroacetic acid (TFA) have been used, which can protonate the substrate and change its electronic properties.[7]

  • Temperature Control: Reaction temperature affects the kinetic versus thermodynamic control of the product distribution.[2]

    • Lowering Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can enhance selectivity by favoring the product that is formed fastest (kinetic control), which is often the less sterically hindered isomer.[5][8]

  • Employ a Protecting Group Strategy: This is a highly effective, albeit multi-step, approach. By temporarily protecting the highly activating hydroxyl group, you can fundamentally change the directing effects on the aromatic ring.

    • Protocol: Protect the -OH group as a methyl ether (anisole) or an acetate ester. Phenols, anisoles, and phenolic esters exhibit different reactivity profiles during fluorination.[9] After the fluorination step, the protecting group can be selectively removed to yield the desired fluorinated phenol.

Q2: The reaction is proceeding very slowly or not at all, resulting in low yields and recovery of starting material. What can I do to improve conversion?

Low reactivity is often due to the deactivating nature of the cyano and carboxyl groups, which counteract the activating effect of the hydroxyl group.

Potential Causes & Strategic Solutions:

  • Deactivated Aromatic Ring: The electron-withdrawing -CN and -COOH groups reduce the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack.[5]

  • Degraded Fluorinating Agent: Electrophilic fluorinating agents can degrade if not stored properly under anhydrous conditions.[8][10]

Troubleshooting Steps:

  • Verify Reagent Quality: Always use a fresh bottle of the fluorinating agent or one that has been stored correctly in a desiccator.[8]

  • Adjust Stoichiometry: Ensure at least a stoichiometric amount of the fluorinating agent is used. For less reactive substrates, a slight excess (e.g., 1.1–1.5 equivalents) may be necessary to drive the reaction to completion.[5]

  • Increase Reaction Temperature: If low temperature runs show poor conversion, gradually increasing the temperature (e.g., to room temperature or refluxing in MeCN) can enhance the reaction rate.[5] Be aware that this may negatively impact regioselectivity and increase byproduct formation, requiring careful optimization.

  • Consider an Additive: The use of a Lewis or Brønsted acid can sometimes promote electrophilic fluorination by further polarizing the N-F bond of the reagent or by interacting with the substrate.[11][12] This should be approached with caution as it can also lead to side reactions.

Q3: I am observing significant amounts of byproducts, such as a dark-colored reaction mixture or the formation of difluorinated products. How can I obtain a cleaner reaction?

Phenols are particularly susceptible to side reactions under electrophilic fluorination conditions.

Potential Causes & Strategic Solutions:

  • Oxidation of the Phenol: Phenols are electron-rich and can be easily oxidized. Selectfluor is not only a source of electrophilic fluorine but also a powerful oxidizing agent, which can lead to the formation of colored byproducts like fluorocyclohexadienones.[9]

  • Over-fluorination: The mono-fluorinated product may still be activated enough to react with a second equivalent of the fluorinating agent, leading to difluorinated species.[5][8]

Troubleshooting Steps:

  • Control Reagent Stoichiometry: To prevent over-fluorination, use the fluorinating agent in a precisely controlled amount, typically 1.0 to 1.1 equivalents. In some cases, using slightly less than one equivalent (e.g., 0.95 eq) can improve selectivity for the mono-fluorinated product.[8]

  • Monitor Reaction Progress Diligently: Closely follow the consumption of the starting material using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material has disappeared to prevent the formation of subsequent products.[5]

  • Perform the Reaction Under an Inert Atmosphere: To minimize oxidative side reactions, ensure the reaction is carried out under an inert atmosphere of nitrogen or argon.[8]

  • Optimize Workup Procedure: Upon completion, the reaction should be properly quenched, for example, by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[5][8]

Experimental Workflow & Decision Logic

The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselective fluorination of 3-cyano-4-hydroxybenzoic acid.

G start_node Start: Fluorination of 3-cyano-4-hydroxybenzoic acid condition_setup Setup Initial Conditions: - Selectfluor (1.1 eq) - MeCN Solvent - 0 °C to RT start_node->condition_setup run_reaction Run Reaction & Monitor (TLC / LC-MS) condition_setup->run_reaction analyze Analyze Crude Product (19F NMR, HPLC) run_reaction->analyze decision_yield Is Yield > 70%? analyze->decision_yield decision_regio Is Regioselectivity (single isomer) > 95%? decision_yield->decision_regio Yes troubleshoot_yield Troubleshoot Low Yield: - Check reagent quality - Increase temperature - Increase eq. of F+ source decision_yield->troubleshoot_yield No troubleshoot_regio Troubleshoot Poor Selectivity: - Lower temperature - Screen solvents - Change F+ source (e.g., NFSI) - Consider protecting group decision_regio->troubleshoot_regio No end_node Success: Purify Desired Product decision_regio->end_node Yes troubleshoot_yield->condition_setup Re-optimize troubleshoot_regio->condition_setup Re-optimize G cluster_0 Electrophilic Aromatic Substitution (SEAr) Reactants      3-cyano-4-hydroxybenzoic acid     Wheland Wheland Intermediate (Sigma Complex) Reactants->Wheland + Fplus "F+"(from Selectfluor) Fplus->Wheland + Product_A Isomer A (2-Fluoro) Wheland->Product_A (-H+) Product_B Isomer B (6-Fluoro) Wheland->Product_B (-H+)

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Cyanation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cyanation. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst stability and activity in cyanation reactions. Here, we address common failure modes in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Section 1: Diagnosing Reaction Failure

Question 1: My cyanation reaction has stalled or is giving very low yield. What are the most common culprits related to the catalyst?

Answer: A stalled or low-yielding cyanation reaction is a frequent issue, often pointing directly to catalyst deactivation. The primary causes can be broadly categorized as follows:

  • Cyanide Poisoning: This is the most specific and prevalent issue in cyanation. Excess cyanide ions (CN⁻) in the reaction mixture can disrupt every key step of the catalytic cycle—oxidative addition, transmetalation (X/CN exchange), and reductive elimination.[1][2][3][4] The catalyst is sequestered into highly stable and catalytically inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻.[1][2][5]

  • Moisture-Induced Deactivation: Trace amounts of water are particularly detrimental.[6] Water can hydrolyze the cyanide salt to form hydrogen cyanide (HCN), which is highly reactive towards the active Pd(0) species.[2][3] This reaction forms stable and inactive palladium hydride complexes like [(CN)₃PdH]²⁻, effectively removing the catalyst from the cycle.[1][2][5] This process can even be catalytic in water, making rigorous exclusion of moisture critical.[2][5]

  • Ligand Degradation & Catalyst Agglomeration: The phosphine ligands used to stabilize the palladium center are often susceptible to oxidation by trace oxygen or hydrolysis.[7][8] Once the ligand is degraded, the coordinatively unsaturated Pd(0) species can aggregate into palladium black, a bulk, catalytically inactive form of palladium metal.[7][9] The appearance of a black precipitate is a tell-tale sign of this deactivation pathway.[8]

  • Poisoning by External Impurities: Reagents or starting materials can contain impurities that are well-known poisons for palladium catalysts. Sulfur compounds (thiols, sulfides), other halides (if in vast excess), and certain nitrogen-containing heterocycles can coordinate strongly to the palladium center and inhibit its activity.[10][11]

Question 2: My reaction mixture has turned black. What has happened, and is the reaction salvageable?

Answer: The formation of a black precipitate is almost certainly palladium black , which is finely divided, aggregated palladium metal.[7][8] This indicates that the active, soluble Pd(0) catalyst has lost its stabilizing phosphine ligands and precipitated out of solution. Once formed, palladium black is generally considered catalytically inactive for cross-coupling reactions in solution.[7]

Causality:

  • Ligand Oxidation: The most common cause is the oxidation of phosphine ligands to phosphine oxides by residual air or peroxides in the solvent.[7] Phosphine oxides do not bind effectively to palladium, leaving the metal center exposed.[8]

  • Insufficient Ligand: Using a sub-stoichiometric amount of ligand relative to the palladium precursor can also lead to the formation of unstable, under-ligated species that are prone to aggregation.

  • High Temperatures: Excessive heat can accelerate ligand degradation and catalyst decomposition pathways.[8]

Is it salvageable? Generally, no. Once significant palladium black has formed, the concentration of active catalyst in solution is too low for the reaction to proceed at a reasonable rate. The best course of action is to stop the reaction, filter off the palladium black, and restart with fresh catalyst and more stringent anhydrous and anaerobic conditions.

Section 2: Understanding the Poisons

Question 3: You mentioned "cyanide poisoning." How exactly does cyanide deactivate the palladium catalyst?

Answer: Cyanide is a unique poison in this context because it is also the intended reagent. Its poisoning effect is a matter of concentration and coordination chemistry. The active catalyst, typically a Pd(0) species like Pd(PR₃)₂, must be able to coordinate with the aryl halide (oxidative addition) and then undergo reductive elimination to form the product.

Excess cyanide disrupts this process in several ways:

  • Inhibition of Oxidative Addition: High concentrations of CN⁻ can occupy the coordination sites on the Pd(0) center, preventing the aryl halide from binding and initiating the catalytic cycle.[2][6]

  • Formation of "Dead-End" Complexes: Cyanide can readily displace phosphine ligands from palladium intermediates at various stages of the cycle. This leads to the formation of exceptionally stable, negatively charged palladium-cyanide species.[2][3]

    • L₂Pd(Ar)(CN) (after transmetalation) can be attacked by more CN⁻ to form [Pd(Ar)(CN)₃]²⁻. This complex is resistant to reductive elimination unless the excess cyanide is removed.[2]

    • The Pd(0) catalyst itself can react with HCN (formed from moisture) and excess CN⁻ to generate the highly stable hydride [(CN)₃PdH]²⁻.[1][2][5]

    • Ultimately, all palladium can be converted to the tetra-coordinated [(CN)₄Pd]²⁻, which is completely inactive.[1][2][5]

This cascade of deactivating pathways is why cyanation reactions have a reputation for being irreproducible if conditions are not carefully controlled.[4][12]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add +Ar-X inactive_pd_h_cn3 [(CN)₃PdH]²⁻ (Inactive) pd0->inactive_pd_h_cn3 pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation (CN⁻) pd2_complex->transmetal +CN⁻ -X⁻ pd2_cyano L₂Pd(II)(Ar)(CN) transmetal->pd2_cyano red_elim Reductive Elimination pd2_cyano->red_elim inactive_pd_ar_cn3 [(CN)₃PdAr]²⁻ (Inactive) pd2_cyano->inactive_pd_ar_cn3 product Ar-CN red_elim->product product->pd0 Catalyst Regeneration excess_cn Excess CN⁻ excess_cn->pd0 Inhibits excess_cn->pd2_cyano Traps Catalyst hcn H₂O + CN⁻ → HCN hcn->pd0 Reacts to form inactive hydride inactive_pd_cn4 [(CN)₄Pd]²⁻ (Inactive) inactive_pd_ar_cn3->inactive_pd_cn4 Further reaction with CN⁻ inactive_pd_h_cn3->inactive_pd_cn4

Caption: The catalytic cycle for Pd-catalyzed cyanation and key deactivation pathways caused by excess cyanide and HCN.

Question 4: Besides cyanide and water, what other impurities should I be concerned about?

Answer: General catalyst poisons can be introduced through impure starting materials, reagents, or solvents. Even at trace levels, they can have a significant impact.

Poison Class Examples Probable Source Effect on Palladium Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfides, sulfates, thiopheneImpurities from synthesis of starting materials (e.g., aryl halides) or solvents.Strong, often irreversible, coordination to the palladium center, blocking active sites and causing severe deactivation.[10][13][14]
Nitrogen Compounds N-heterocycles (e.g., pyridine, imidazole), certain aminesSubstrate, product, or additives.Can coordinate to the metal center, sometimes forming stable, inactive complexes that inhibit turnover.[10]
Heavy Metals Lead, mercury, arsenicContaminants in reagents or from previous reactions in glassware.Can form alloys with palladium or adsorb strongly to the surface, deactivating the catalyst.[14][15][16]
Excess Halides High concentrations of Cl⁻, Br⁻, I⁻Byproducts from previous steps, additives (e.g., quaternary ammonium salts).Can alter the electronic properties of the catalyst or form stable halo-complexes that are slow to react further.[10]
Carbon Monoxide (CO) Impurity in gaseous reagents; side reactions.Can act as a strong π-acceptor ligand, irreversibly binding to and deactivating the catalyst.[11][14]
Section 3: Prevention and Mitigation Strategies

Question 5: How can I design my experiment to prevent catalyst poisoning from the start?

Answer: A proactive approach based on chemical principles is the most effective strategy. The goal is to maintain a low, steady concentration of "free" cyanide and to exclude water and oxygen rigorously.

  • Choice of Cyanide Source: The choice of cyanide source is paramount. Using a source with low solubility in organic solvents or one that releases cyanide slowly is a common strategy to avoid a high concentration of free CN⁻.[4][12]

Cyanide Source Advantages Disadvantages Key Considerations
KCN / NaCN Inexpensive, high atom economy.Highly toxic, hygroscopic. High solubility can lead to rapid catalyst poisoning.[17]Requires rigorously anhydrous conditions and careful control of addition. Often milled to ensure reproducibility.[4]
Zn(CN)₂ Less toxic than alkali cyanides. Lower solubility helps moderate CN⁻ concentration.[17]Stoichiometric zinc waste.Widely used and generally reliable for many substrates.[4]
K₄[Fe(CN)₆] Non-toxic, stable, and easy to handle.[18][19] Releases CN⁻ slowly.Requires higher temperatures to facilitate cyanide transfer from the iron center.[4] Generates inorganic byproducts.An excellent choice for improving safety and reproducibility. Often used in aqueous/organic biphasic systems.[18]
Acetone Cyanohydrin Liquid source, easy to handle. Decomposes in the presence of a base to release CN⁻.Highly toxic. Requires a base for activation.The slow, base-mediated release of cyanide can be advantageous in preventing catalyst poisoning.[20]
  • Rigorous Control of Reaction Conditions:

    • Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen) to prevent the oxidation of phosphine ligands and the Pd(0) center.[7][8] Use Schlenk line or glovebox techniques.

    • Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents. Dry reagents and substrates in a vacuum oven if their stability permits. The detrimental effect of even trace moisture cannot be overstated.[6]

    • Purify Starting Materials: If you suspect impurities in your aryl halide, consider purifying it by recrystallization, distillation, or passing a solution through a plug of activated carbon or silica gel.

  • Optimize Catalyst System:

    • Use Precatalysts: Modern palladacycle precatalysts are often more effective than traditional sources like Pd(OAc)₂.[4][12] They are designed for clean and efficient generation of the active Pd(0) species in situ, which can minimize side reactions with cyanide during the activation step.[12]

    • Ligand Choice: Use bulky, electron-rich phosphine ligands that form stable complexes with palladium, protecting it from aggregation and facilitating the key steps of the catalytic cycle. However, be aware that excessively bulky ligands can sometimes promote side reactions like protodeboronation in other coupling reactions.[21]

G start Low Yield / Stalled Reaction check_visual Observe Reaction: - Black Precipitate? - Color Change? start->check_visual check_conditions Verify Conditions: - Inert Atmosphere? - Anhydrous Solvents? - Correct Temperature? start->check_conditions check_reagents Assess Reagents: - Cyanide Source? - Purity of Ar-X? - Ligand Integrity? start->check_reagents precipitate_yes Yes: Pd Black Formation check_visual->precipitate_yes Yes precipitate_no No: Likely Soluble Poisoning check_visual->precipitate_no No conditions_bad No: Conditions Faulty check_conditions->conditions_bad No conditions_ok Yes: Conditions Correct check_conditions->conditions_ok Yes reagents_bad Suspicious Reagents check_reagents->reagents_bad Yes reagents_ok Reagents High Purity check_reagents->reagents_ok No solution_ligand Root Cause: Ligand Degradation / O₂ Leak Action: - Use fresh ligand - Improve inert gas technique - Degas solvents thoroughly precipitate_yes->solution_ligand precipitate_no->reagents_bad solution_moisture Root Cause: Trace H₂O present Action: - Use freshly distilled anhydrous solvents - Dry all reagents & glassware conditions_bad->solution_moisture conditions_ok->reagents_bad solution_cn Root Cause: Excess Free Cyanide Action: - Switch to a less soluble/toxic source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) - Optimize addition rate reagents_bad->solution_cn solution_impurity Root Cause: Impurity in Starting Material Action: - Purify Ar-X (re-crystallize, charcoal) - Use higher purity grade solvent reagents_bad->solution_impurity

Caption: A systematic workflow for diagnosing and addressing common causes of failure in palladium-catalyzed cyanation reactions.

Experimental Protocols
Protocol 1: General Procedure for a Robust Palladium-Catalyzed Cyanation

This protocol incorporates best practices to minimize catalyst deactivation using a non-toxic cyanide source.

Materials:

  • Aryl halide (Ar-X) (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

  • Palladium precatalyst (e.g., G3-XPhos palladacycle) (0.01-0.02 mmol, 1-2 mol%)

  • Sodium Carbonate (Na₂CO₃), anhydrous (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O mixture (e.g., 5:1 v/v), degassed (5 mL)

  • Schlenk flask or microwave vial with a stir bar

Procedure:

  • Glassware Preparation: Thoroughly dry the Schlenk flask and stir bar in an oven at >120 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition (under inert atmosphere): To the cooled flask, add the aryl halide, K₄[Fe(CN)₆]·3H₂O, palladium precatalyst, and anhydrous Na₂CO₃.

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the dioxane/water solvent mixture by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.[8] Add the degassed solvent to the flask via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.[18]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Figshare. [Link]

  • Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC. [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. [Link]

  • Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. MDPI. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobi. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Nanoparticles poison single-atom cross coupling catalyst. Chemistry World. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Palladium catalyst reactivation.
  • Investigation of the Poisoning of Platinum Group Catalysts by Thermal Desorption. RSC Publishing. [Link]

  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. [Link]

  • Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Reactivation of a palladium catalyst during glucose oxidation by molecular oxygen. ResearchGate. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure. [Link]

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Technical Support Center: Isolating 3-cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-cyano-5-fluoro-4-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter the common challenge of separating this valuable organic intermediate from inorganic salt byproducts. The following FAQs and troubleshooting protocols are structured to provide both foundational understanding and actionable solutions for your laboratory work.

Section 1: Foundational Principles & Initial Assessment

This section addresses the fundamental chemical principles that govern the separation process. Understanding the "why" is critical before proceeding to the "how."

Q1: What is the fundamental principle for separating 3-cyano-5-fluoro-4-hydroxybenzoic acid from inorganic salts?

A1: The separation hinges on the dramatically different solubility profiles of the target organic acid and the contaminating inorganic salts. The key is manipulating the charge state of the carboxylic acid group through pH adjustment.[1][2]

  • 3-cyano-5-fluoro-4-hydroxybenzoic acid (Your Product): In its neutral (protonated) form (at low pH), it is poorly soluble in water but soluble in many organic solvents.[3] When deprotonated with a base (at high pH), it forms a carboxylate salt, which is highly soluble in water.[2][4]

  • Inorganic Salts (Impurities): Salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are typically highly soluble in water regardless of pH but are virtually insoluble in most common organic solvents.[1]

This pH-dependent solubility allows us to selectively move our target compound between an aqueous phase and an organic phase, leaving the inorganic salt impurities behind.

Table 1: Comparative Properties of Target Compound vs. Common Inorganic Impurities

Property3-cyano-5-fluoro-4-hydroxybenzoic AcidTypical Inorganic Salts (e.g., NaCl)Basis for Separation
Class Aromatic Carboxylic AcidInorganic SaltFundamental chemical difference
Solubility (Water) Low (as neutral acid), High (as salt)HighpH-dependent solubility toggle
Solubility (Organic Solvents) Generally Good (e.g., Ethyl Acetate)NegligiblePhase preference
Charge State pH-dependent (Neutral or Anionic)Always Ionic in solutionKey to solubility manipulation
Q2: How does pH control the solubility of my compound?

A2: The carboxylic acid group (-COOH) on your molecule is weakly acidic. In a basic aqueous solution, a proton is removed to form the negatively charged carboxylate ion (-COO⁻). This charged species is polar and readily dissolves in water. When the solution is acidified, the carboxylate ion is protonated back to the neutral -COOH form, which is less polar and precipitates out of the water.[2][5]

G cluster_organic Low Water Solubility (Organic Solvent Soluble) cluster_aqueous High Water Solubility (Aqueous Phase) Acid R-COOH (Neutral Acid) Salt R-COO⁻ + Na⁺ (Anionic Salt) Acid->Salt + NaOH - H₂O Salt->Acid + HCl - NaCl G Start Crude Mixture (Acid + Salts) Funnel 1. Dissolve in Organic Solvent + Water Start->Funnel Base 2. Add Aqueous Base (NaOH) Shake & Vent Funnel->Base Separate 3. Separate Layers Base->Separate Aqueous Aqueous Layer (Product Salt + Impurity Salts) Separate->Aqueous Keep Organic Organic Layer (Neutral Impurities) Separate->Organic Discard Precipitate 4. Acidify with HCl (pH 1-2) Precipitate Product Aqueous->Precipitate Filter 5. Filter & Wash with Cold DI Water Precipitate->Filter Dry 6. Dry Under Vacuum Filter->Dry Final Pure Product R-COOH Dry->Final

Caption: Workflow for purification by acid-base extraction and precipitation.

Q5: How do I choose the right organic solvent for the extraction?

A5: The ideal solvent should readily dissolve your neutral organic acid but be immiscible with water. It should also have a relatively low boiling point for easy removal during the final drying step.

Table 2: Recommended Solvents for Extraction

SolventBoiling Point (°C)Properties & Considerations
Ethyl Acetate (EtOAc) 77Recommended Start. Good solvency for many organic acids, low toxicity. Can be partially soluble in water.
Methyl tert-butyl ether (MTBE) 55Excellent choice. Lower water miscibility than EtOAc, less prone to forming emulsions.
Dichloromethane (DCM) 40High density (forms the bottom layer), can be effective but is a suspected carcinogen. Use with caution in a fume hood.
Diethyl Ether 35Very effective but extremely flammable and prone to peroxide formation. Use with extreme caution.

Section 3: Troubleshooting & Secondary Purification

Even with a robust protocol, unexpected issues can arise. This section provides solutions to common problems.

Q6: I formed a stable emulsion during the extraction. How can I resolve this?

A6: Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly. This is often caused by high concentrations or fine particulate matter.

  • Solution 1 (Primary): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer. [6]* Solution 2: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Solution 3: Gently swirl the funnel instead of shaking vigorously.

  • Solution 4: If the emulsion persists, filter the entire mixture through a pad of Celite (diatomaceous earth) to remove particulates that may be stabilizing the emulsion.

Q7: My yield was very low. What are the likely causes?

A7: Low yield can be attributed to several factors throughout the process.

  • Incomplete Precipitation: Ensure the pH of the aqueous solution is truly 1-2. If the solution is not acidic enough, a significant portion of your product will remain dissolved as the carboxylate salt.

  • Excessive Washing: While washing the filter cake is essential, using too much cold water can lead to loss of product due to its slight residual solubility. Use minimal amounts of the coldest possible water.

  • Premature Filtration: Always cool the acidified mixture in an ice bath for at least 15-20 minutes before filtering to maximize the amount of product that crystallizes out of solution.

Q8: My final product is still not pure enough. What is the next step?

A8: If acid-base extraction fails to provide the desired purity, the next logical step is recrystallization . This technique purifies a solid by dissolving it in a hot solvent and allowing it to slowly reform as crystals upon cooling, leaving impurities behind in the solution. [4][]Aromatic carboxylic acids can often be recrystallized from hot water, aqueous ethanol, or toluene. [4][8]

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Stable Emulsion - High concentration of product- Particulate matter present- Vigorous shaking- Add brine to the separatory funnel.<[6]br>- Allow the mixture to stand.- Filter the entire mixture through Celite.
Low Product Yield - Incomplete precipitation (pH too high)- Product loss during washing- Insufficient cooling before filtration- Re-check and adjust pH to 1-2 with more acid.- Use minimal volumes of ice-cold DI water for washing.- Cool the acidified slurry in an ice bath for 20+ minutes before filtering.
Product Oiled Out (did not solidify) - Impurities depressing the melting point- Solution was cooled too rapidly- Re-dissolve and attempt precipitation again, adding acid more slowly.- Instead of precipitation, extract the acidified solution with a fresh portion of organic solvent, dry the solvent, and evaporate to recover the product. Then, attempt recrystallization.
Product is colored - Presence of colored organic impurities- Perform a recrystallization. If the color persists, you can add a small amount of activated charcoal to the hot solution before the hot filtration step (use with caution as it can reduce yield).

Section 4: Quality Control

Q9: How do I verify the purity and identity of my final product?

A9: Standard analytical techniques should be used to confirm both the identity and purity of the isolated 3-cyano-5-fluoro-4-hydroxybenzoic acid.

  • Melting Point: A sharp melting point that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage of the main component versus impurities.

  • Residue on Ignition (ROI): To specifically check for residual inorganic salts, a simple test is to heat a small sample in a crucible. Pure organic compounds will burn away completely, while inorganic salts will leave a non-volatile residue.

References

  • CN107281778B - Extraction separation method of organic acid - Google P
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • 3-Cyano-4-hydroxybenzoic acid | C8H5NO3 | CID 11137463 - PubChem - NIH. [Link]

  • 3-Cyano-5-hydroxybenzoic acid | C8H5NO3 | CID 19359201 - PubChem - NIH. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • How can I purify carboxylic acid? - ResearchGate. [Link]

  • 3-Cyano-5-fluorobenzoic acid | C8H4FNO2 | CID 2757963 - PubChem. [Link]

  • Effect of Inorganic Salts on the Volatility of Organic Acids - PMC. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]

  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google P
  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. [Link]

  • 4-Hydroxybenzoic acid - Wikipedia. [Link]

  • EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google P
  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. [Link]

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  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

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Technical Support Center: Minimizing Decarboxylation of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-cyano-5-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to minimize the decarboxylation of this valuable compound during your experiments.

Section 1: Understanding the Instability: The "Why" Behind Decarboxylation

3-Cyano-5-fluoro-4-hydroxybenzoic acid, like many other 4-hydroxybenzoic acids, is susceptible to decarboxylation—the loss of a carboxyl group as carbon dioxide (CO₂). This process can be accelerated by heat, certain pH conditions, and the presence of specific catalysts. The electron-donating hydroxyl group at the para-position is a key factor in this instability. It increases the electron density on the aromatic ring, which facilitates the cleavage of the carboxyl group.[1] The presence of electron-withdrawing groups, such as the cyano and fluoro substituents on the target molecule, can influence this reactivity.

The general mechanism for the decarboxylation of hydroxybenzoic acids can proceed through different pathways, often influenced by the reaction conditions. Under acidic conditions, the reaction can be initiated by the protonation of the carboxyl group, followed by the elimination of CO₂.[1][2] In some cases, the reaction can also proceed through a free-radical mechanism, especially at higher temperatures.[3]

Diagram 1: General Decarboxylation Mechanism

Decarboxylation_Mechanism Reactant 3-Cyano-5-fluoro-4- hydroxybenzoic Acid TransitionState Unstable Intermediate Reactant->TransitionState Forms Product 2-Cyano-4-fluorophenol TransitionState->Product Yields CO2 CO₂ TransitionState->CO2 Releases Heat_pH Heat / Adverse pH Heat_pH->Reactant Initiates

A simplified diagram illustrating the decarboxylation process.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Q1: I'm observing a loss of my starting material and the appearance of a new, less polar spot on my TLC plate. What is likely happening?

A1: This is a classic sign of decarboxylation. The product, 2-cyano-4-fluorophenol, is less polar than the starting carboxylic acid and will therefore have a higher Rf value on a normal-phase TLC plate. To confirm, you can attempt to isolate and characterize the impurity using techniques like NMR or mass spectrometry.

Q2: My reaction requires heating. At what temperature does decarboxylation become a significant issue?

Q3: How does pH affect the stability of my compound in solution?

A3: The stability of phenolic acids can be highly pH-dependent.[5][6] While some phenolic acid decarboxylases show optimal activity at a neutral pH, chemical stability is a different matter.[7] For many hydroxybenzoic acids, acidic conditions can promote decarboxylation.[1] Conversely, strongly alkaline conditions can also lead to degradation of some polyphenolic compounds.[6] It is recommended to maintain a pH close to neutral (pH 6-7.5) for aqueous solutions whenever possible.[7] If your experiment requires acidic or basic conditions, consider running a small-scale stability study at your target pH and temperature to quantify the rate of degradation.

Q4: Which solvents are best for minimizing decarboxylation?

A4: The choice of solvent can significantly impact the rate of decarboxylation. Polar aprotic solvents may accelerate the reaction compared to protic solvents.[8] For reactions requiring heat, consider using a non-polar or a less polar, aprotic solvent. If a polar solvent is necessary, a polar protic solvent may be preferable to a polar aprotic one in some cases, although this can be system-dependent. Hydrogen-donor solvents have been shown to decrease the formation of side products in some high-temperature decarboxylation reactions.[3]

Q5: I suspect my sample has degraded during storage. What are the proper storage conditions?

A5: Proper storage is critical for maintaining the integrity of 3-cyano-5-fluoro-4-hydroxybenzoic acid. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[9][10] For long-term storage, refrigeration (2-8°C) is recommended, and the container should be sealed to prevent moisture absorption.[11] The compound should be kept away from strong oxidizing agents, bases, and heat sources.[9][12]

Section 3: Recommended Protocols for Minimizing Decarboxylation

Protocol 1: General Handling and Dissolution
  • Work in a Ventilated Area: Always handle the solid compound in a well-ventilated area or under a fume hood to avoid inhalation of dust.[9]

  • Use Appropriate PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Solvent Selection: For dissolution at room temperature, consider solvents like ethanol, chloroform, or ether, where similar benzoic acids show good solubility.[14] For aqueous solutions, be mindful of the pH.

  • Avoid Excessive Heat: When dissolving, use minimal heat and only for the shortest duration necessary. If possible, use sonication as an alternative to heating.

  • Inert Atmosphere: For sensitive reactions, consider dissolving and handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.

Protocol 2: Setting Up a Reaction at Elevated Temperatures
  • Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer to accurately monitor the reaction temperature.

  • Minimize Reaction Time: Determine the minimum reaction time required for your transformation through kinetic studies.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas and maintain a positive pressure throughout the reaction.

  • Solvent Choice: Select a high-boiling, non-polar, or hydrogen-donating solvent if compatible with your reaction chemistry.

  • Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, HPLC, or GC) to avoid unnecessarily prolonged heating.

Diagram 2: Troubleshooting Workflow for Suspected Decarboxylation

Troubleshooting_Workflow Start Suspected Decarboxylation (e.g., new TLC spot, low yield) Analyze Analyze Sample by HPLC or LC-MS to Confirm Impurity Structure Start->Analyze Degraded Is Decarboxylation Confirmed? Analyze->Degraded Review_Temp Review Reaction Temperature. Is it above 150°C? Degraded->Review_Temp Yes End_Bad Further Investigation Needed Degraded->End_Bad No Reduce_Temp Reduce Temperature or Find Alternative Synthesis Review_Temp->Reduce_Temp Yes Review_pH Review Solution pH. Is it strongly acidic or basic? Review_Temp->Review_pH No End_Good Problem Resolved Reduce_Temp->End_Good Adjust_pH Adjust pH to Neutral (6-7.5) if possible Review_pH->Adjust_pH Yes Review_Solvent Review Solvent Choice. Is it a polar aprotic solvent? Review_pH->Review_Solvent No Adjust_pH->End_Good Change_Solvent Consider a non-polar or protic solvent Review_Solvent->Change_Solvent Yes Review_Solvent->End_Bad No Change_Solvent->End_Good

A decision tree to guide troubleshooting efforts.

Section 4: Analytical Methods for Quality Control

Regularly assessing the purity of your 3-cyano-5-fluoro-4-hydroxybenzoic acid is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.

Protocol 3: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[15]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[15]

  • Mobile Phase: A gradient of 0.1% phosphoric acid or formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for separating aromatic acids from their decarboxylated byproducts.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and the expected byproduct have significant absorbance, for instance, 254 nm.[15]

  • Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase or a compatible solvent.

Table 1: Summary of Key Parameters to Control

ParameterRecommended ConditionRationale
Temperature Keep as low as possible for reactions and storage.Heat is a primary driver of decarboxylation.[4]
pH (aqueous) Maintain near neutral (pH 6-7.5) if possible.Both strongly acidic and basic conditions can promote degradation.[1][6]
Solvent Prefer non-polar or polar protic solvents over polar aprotic for heated reactions.Solvent polarity and type can influence reaction kinetics.[8]
Atmosphere Use an inert atmosphere (N₂ or Ar) for sensitive applications.Prevents potential oxidative side reactions.
Storage Store in a cool (2-8°C), dry, dark place in a tightly sealed container.Minimizes thermal and hydrolytic degradation over time.[10][11]

Section 5: References

  • Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. (n.d.). Google Scholar. Retrieved from

  • 4-Hydroxybenzoic Acid: Properties, Production And Uses - Chemcess. (2024, April 21). Chemcess. Retrieved from

  • Effects of temperature and pH on the activity of phenolic acid... - ResearchGate. (n.d.). ResearchGate. Retrieved from

  • Effects of pH and temperature on enzymatic activity - ResearchGate. (n.d.). ResearchGate. Retrieved from

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15). ACS Publications. Retrieved from

  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). (2010, April 12). MDPI. Retrieved from

  • The Mechanism of Decarboxylation. Part V. Kinetics of... - RSC Publishing. (n.d.). RSC Publishing. Retrieved from

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). SDS Manager. Retrieved from

  • Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC. (n.d.). PMC. Retrieved from

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, February 13). osti.gov. Retrieved from

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing. Retrieved from

  • Effect of pH on the Stability of Plant Phenolic Compounds (2000) - SciSpace. (n.d.). SciSpace. Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 27). Fisher Scientific. Retrieved from

  • 1807161-39-2 | 3-Cyano-5-fluoro-4-methoxybenzoic acid | ChemScene. (n.d.). ChemScene. Retrieved from

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from

  • Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards - Justlong in Food. (2024, February 19). Justlong. Retrieved from

  • Purification and properties of phenolic acid decarboxylase from Candida guilliermondii. (2025, August 6). Springer. Retrieved from

  • Benzoic Acid – Uses and Safety | VelocityEHS. (2015, February 16). VelocityEHS. Retrieved from

  • 1 - SAFETY DATA SHEET. (2015, December 1). NIST. Retrieved from

  • Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - RSC Publishing. (n.d.). RSC Publishing. Retrieved from

  • 3-Cyano-4-hydroxybenzoic acid - Synquest Labs. (n.d.). Synquest Labs. Retrieved from

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from

  • MSDS of 3-Fluoro-4-hydroxy benzoic acid - Capot Chemical. (2013, September 6). Capot Chemical. Retrieved from

  • 3-Cyano-5-hydroxybenzoic acid | 1163141-57-8. (n.d.). Sigma-Aldrich. Retrieved from

  • Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (n.d.). Benchchem. Retrieved from

  • 3-Fluoro-4-hydroxybenzoic acid 95 350-29-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved from

  • 3-Cyano-4-hydroxybenzoic acid | C8H5NO3 | CID 11137463 - PubChem - NIH. (n.d.). PubChem. Retrieved from

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. (2016, December 23). PMC. Retrieved from

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from

  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. (n.d.). Google Patents. Retrieved from

  • 3-Cyano-5-hydroxybenzoic acid | 1163141-57-8. (n.d.). Merck. Retrieved from

Sources

Technical Support Center: Recrystallization of Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the recrystallization of fluorinated hydroxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this important class of molecules. The unique physicochemical properties imparted by fluorine can present challenges during crystallization, and this guide aims to provide systematic approaches to overcome them.[1][2]

Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of fluorinated hydroxybenzoic acids challenging?

The presence of highly electronegative fluorine atoms significantly alters the electronic and physical properties of the benzoic acid ring.[3][4] This can lead to strong dipole moments and participation in various non-covalent interactions, including hydrogen bonds and halogen bonds, which influence the molecule's solubility and crystal packing.[1] Consequently, these compounds can be difficult to crystallize, sometimes resulting in the formation of oils or amorphous solids.[1]

Q2: How do I select an appropriate solvent for recrystallizing a fluorinated hydroxybenzoic acid?

The fundamental principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[5] Fluorinated hydroxybenzoic acids are polar molecules.[6] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8]

A good practice is to perform a solvent screen with a small amount of your crude material.[6][7] Test a range of solvents with varying polarities.

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is beneficial when no single solvent provides the desired solubility characteristics.[7][9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is sparingly soluble.[1][9] The two solvents must be miscible.[1][9] Common examples of solvent pairs include ethanol/water and ethyl acetate/hexane.[7][10]

Q4: My purified fluorinated hydroxybenzoic acid is discolored. How can I fix this?

Discoloration, often a yellow or brownish tint, is usually due to the presence of tar-like byproducts from the synthesis.[11] This can often be remedied by adding a small amount of activated charcoal to the hot solution during recrystallization.[6][11] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[6][11] Use charcoal sparingly as it can also adsorb some of your desired product.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of fluorinated hydroxybenzoic acids.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" is the precipitation of the compound as a liquid instead of a solid.[6][12] This often occurs if the boiling point of the solvent is higher than the melting point of the solute, or if impurities significantly depress the melting point.[13][14]

Causality and Solutions:

  • High Solute Concentration: The solution may be too saturated.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly.[6]

  • Inappropriate Solvent System: The solvent's properties may not be ideal.

    • Solution: Change to a different solvent or a mixed-solvent system with a lower boiling point.[6]

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15] Inducing crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[6][16]

Problem 2: Poor or No Crystal Formation

This can happen for several reasons, from using too much solvent to the solution being supersaturated.

Causality and Solutions:

  • Excess Solvent: Using too much solvent will keep the compound dissolved even at low temperatures.

    • Solution: Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[11]

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated.

    • Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[16][17]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.

    • Solution: Re-evaluate your solvent choice. A mixed-solvent system might be necessary.[6]

Problem 3: Low Recovery of Purified Crystals

A low yield can be frustrating but is often preventable.

Causality and Solutions:

  • Excessive Solvent Use: As with poor crystal formation, using too much solvent is a common cause of low recovery.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[11]

  • Significant Solubility in Cold Solvent: The compound may still be considerably soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[11]

  • Premature Crystallization: The compound may crystallize during hot filtration.

    • Solution: Use a pre-heated funnel and receiving flask for hot filtration to prevent premature cooling.[11]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

Data and Protocols

Table 1: Common Solvents for Recrystallization of Aromatic Acids
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds like hydroxybenzoic acids.[5][18] Slow drying of crystals.[5]
EthanolHigh78An excellent general-purpose solvent for polar compounds.[5] Often used in a mixed system with water.[6][7]
MethanolHigh65Good for relatively polar compounds and is easily removed due to its volatility.[5]
Ethyl AcetateMedium77A good general solvent for compounds of intermediate polarity.[5] Can be paired with hexane.[10]
AcetoneMedium56A general-purpose solvent for relatively polar compounds, but its low boiling point can make it difficult to work with.[5]
TolueneLow111A good solvent for aromatic compounds, but its high boiling point can make it difficult to remove from the crystals.[5]
CyclohexaneLow81A good solvent for nonpolar compounds and can be used as an anti-solvent.[11]
DichloromethaneMedium40A versatile solvent, but its low boiling point requires careful handling.
Experimental Protocol: General Recrystallization Workflow

This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the specific fluorinated hydroxybenzoic acid and its impurities.

1. Solvent Selection and Dissolution:

  • Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
  • Place the crude fluorinated hydroxybenzoic acid in an Erlenmeyer flask.
  • Add a minimal amount of the hot solvent (or the "good" solvent in a mixed system) while heating and stirring until the solid completely dissolves.[1][5]

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[6][11]
  • Reheat the solution to boiling for a few minutes.[1]

3. Hot Filtration (if necessary):

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[1][11] Use a pre-heated funnel and flask to prevent premature crystallization.[11]

4. Crystallization:

  • If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy.[1][6] Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[1][6]
  • Cover the flask and allow the solution to cool slowly to room temperature.[1][5]
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][5]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

6. Drying:

  • Dry the crystals in the Büchner funnel by drawing air through them.[1] For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator or vacuum oven.[1][6]
Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration (Optional) Decolorize->HotFilter CoolSlowly Slow Cooling to Room Temperature HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the recrystallization of fluorinated hydroxybenzoic acids.

Troubleshooting_Oiling_Out cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Compound 'Oils Out' Cause1 High Solute Concentration Problem->Cause1 Cause2 Inappropriate Solvent System Problem->Cause2 Problem->Cause2 Cause3 Rapid Cooling Problem->Cause3 Solution1 Add More Hot Solvent & Cool Slowly Cause1->Solution1 Solution2 Change Solvent or Use Mixed-Solvent System Cause2->Solution2 Solution3 Ensure Slow Cooling, Scratch Flask, or Add Seed Crystal Cause3->Solution3

Caption: Troubleshooting decision tree for when a compound "oils out".

References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (n.d.).
  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. (n.d.).
  • Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid - Benchchem. (n.d.).
  • A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (n.d.).
  • Crystallization. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide - Benchchem. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
  • Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil | Request PDF - ResearchGate. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
  • WO1993009077A2 - Process for the preparation of fluorinated benzoic acids - Google Patents. (n.d.).
  • Recrystallization. (n.d.).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide - Benchchem. (n.d.).
  • a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. (n.d.).
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. (2023, September 20).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Recrystallization and Melting Point Analysis - YouTube. (2022, December 5).
  • purification challenges of 2-Fluorobenzoic acid and how to overcome them - Benchchem. (n.d.).

Sources

Technical Support Center: Synthesis & Derivatization of 3,5-Disubstituted-4-Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 3,5-disubstituted-4-hydroxybenzoic acids. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the synthetic challenges posed by this class of molecules. The significant steric hindrance imparted by substituents at the 3 and 5 positions makes derivatization of the adjacent hydroxyl and carboxylic acid groups a non-trivial challenge. This resource is designed to help you navigate these complexities and achieve your synthetic goals efficiently.

The Core Challenge: Understanding Steric Hindrance

3,5-disubstituted-4-hydroxybenzoic acids are valuable structural motifs in medicinal chemistry and materials science. However, the substituents flanking the phenolic hydroxyl and the carboxylic acid groups create a crowded environment, severely restricting access to these reactive sites. This "steric shielding" is the primary reason for the failure of many standard synthetic protocols.

Troubleshooting Guide & FAQs

This section is organized by the specific synthetic challenge you may be facing. Each question reflects a common problem encountered in the lab, followed by a detailed explanation and recommended solutions.

Challenge 1: Esterification of the Hindered Carboxylic Acid

Question: My standard Fischer esterification (Alcohol, H₂SO₄, heat) is failing or giving abysmal yields with my 3,5-di-tert-butyl-4-hydroxybenzoic acid. Why is this happening and what should I do?

Answer: The Fischer esterification is a reversible, acid-catalyzed reaction that relies on the nucleophilic attack of an alcohol on a protonated carboxylic acid. With bulky 3,5-substituents, the pathway to the necessary tetrahedral intermediate is sterically blocked, preventing the alcohol from approaching the carbonyl carbon effectively.[1] Furthermore, forcing conditions (high heat) can lead to decomposition or unwanted side reactions.

Your primary issue is overcoming this steric barrier. You must employ a strategy that activates the carboxylic acid to be a much more potent electrophile, making it more reactive even to a hindered approach by the alcohol.

Recommended Solutions:

  • Yamaguchi Esterification: This is often the gold standard for esterifying sterically hindered acids.[2][3] The protocol involves a two-step, one-pot procedure where the carboxylic acid is first converted to a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). This intermediate is then reacted with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP).[2][4] The regioselectivity is excellent because the alcohol, catalyzed by DMAP, preferentially attacks the less hindered carbonyl of the mixed anhydride.[3][4]

  • Steglich Esterification: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[5][6] The crucial component for hindered substrates is the use of a catalytic amount (5-10 mol%) of DMAP.[5][7][8] DMAP acts as a nucleophilic catalyst, intercepting the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[5][7][9] This method is milder than the Yamaguchi protocol and is particularly useful for acid-sensitive substrates.[5][9]

  • Acyl Ion Strategy: For certain robust substrates, a classic but effective method involves dissolving the hindered acid in 100% sulfuric acid.[10] This generates a stabilized acylium ion. Pouring this acidic solution into an excess of the desired cold, absolute alcohol will form the ester.[10] This method is fast but requires that the rest of your molecule can tolerate strongly acidic conditions.[10]

MethodActivating AgentKey AdditiveConditionsKey AdvantagesCommon Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Mild, Room TempHigh yields for severely hindered systems.[2]Yamaguchi reagent can be harsh; two-step, one-pot.
Steglich DCC, DIC, or EDCDMAP (catalytic)Mild, 0°C to Room TempGood for acid-labile substrates.[5][7]Byproduct (DCU/DIU) can be hard to remove; N-acylurea formation.[5][7]
Acyl Ion 100% H₂SO₄NoneHarsh (conc. acid)Very fast and effective for robust molecules.[10]Not suitable for acid-sensitive functional groups.
Challenge 2: Etherification of the Hindered Phenolic Hydroxyl Group

Question: I am trying to perform a Williamson ether synthesis on my 3,5-disubstituted-4-hydroxybenzoate, but the reaction is extremely slow or fails completely. What is preventing the reaction?

Answer: Similar to the esterification problem, the bulky 3,5-substituents prevent the alkyl halide from accessing the phenolic oxygen for the crucial SN2 reaction. Even after deprotonation to the phenoxide, the nucleophilic oxygen is sterically shielded. Standard conditions (e.g., K₂CO₃, alkyl halide in acetone or DMF) are often insufficient to drive the reaction to completion.

To overcome this, you need to either enhance the reactivity of the system through more potent conditions or use a reaction mechanism that is less susceptible to steric effects.

Recommended Solutions:

  • Protection-First Strategy: The most reliable method involves first protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) using one of the methods described above.[11] This prevents the acidic proton from interfering with the base used for the etherification. Once protected, you can proceed with the etherification under more forcing conditions (e.g., NaH or KH as the base in a polar aprotic solvent like DMF or THF) with the appropriate alkyl halide. The final step is the saponification of the ester to reveal the free carboxylic acid.[11]

  • Mitsunobu Reaction: The Mitsunobu reaction is an excellent alternative for forming C-O bonds and can be effective for hindered phenols.[12][13][14] This reaction uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the phenol.[13][14] A key advantage is that it proceeds with a clean inversion of stereochemistry at the alcohol center, which can be crucial in complex syntheses.[14][15]

  • Sonication-Assisted Mitsunobu: For exceptionally hindered systems where even a standard Mitsunobu reaction is prohibitively slow (e.g., taking days), the use of high-intensity sonication can dramatically accelerate the reaction rate.[12][16] By using highly concentrated reaction mixtures (e.g., 1.0 M to 3.0 M) combined with sonication, reaction times can be reduced from days to minutes or hours.[12][16] The sonication provides the necessary energy for mixing in the highly viscous, concentrated solutions, facilitating molecular collisions.[12][16]

G start Start: Derivatize 3,5-disubstituted -4-hydroxybenzoic acid q1 Which group to modify? start->q1 ester Esterify Carboxylic Acid q1->ester Carboxylic Acid ether Etherify Phenolic -OH q1->ether Hydroxyl Group q_ester Substrate Acid Sensitive? ester->q_ester q_ether Standard Williamson (K2CO3/Alkyl Halide) Sufficient? ether->q_ether yamaguchi Use Yamaguchi Esterification q_ester->yamaguchi No steglich Use Steglich Esterification q_ester->steglich Yes end_ester Ester Product yamaguchi->end_ester steglich->end_ester protect_first Protect COOH first, then use stronger base (e.g., NaH) for etherification q_ether->protect_first No mitsunobu Use Mitsunobu Reaction q_ether->mitsunobu Yes end_ether Ether Product protect_first->end_ether q_mitsu Reaction too slow? mitsunobu->q_mitsu sono_mitsu Use Sonication-Assisted Mitsunobu q_mitsu->sono_mitsu Yes q_mitsu->end_ether No sono_mitsu->end_ether

Caption: Decision tree for selecting a synthetic strategy.

Validated Experimental Protocols

Protocol 1: Yamaguchi Esterification of a Hindered Benzoic Acid

This protocol describes the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with isopropanol.

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 eq)

  • Isopropanol (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (3.0 eq)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Mixed Anhydride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq).

    • Add anhydrous THF to dissolve the acid.

    • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours. A precipitate of triethylamine hydrochloride will form.

  • Ester Formation:

    • In a separate flame-dried flask, prepare a solution of isopropanol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

    • Filter the mixed anhydride solution from step 1 through a cannula into the alcohol/DMAP solution at room temperature.

    • Rinse the first flask with a small amount of anhydrous toluene and add it to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Protocol 2: Sonication-Assisted Mitsunobu Etherification

This protocol describes the etherification of methyl 3,5-dimethyl-4-hydroxybenzoate with neopentyl alcohol.

Materials:

  • Methyl 3,5-dimethyl-4-hydroxybenzoate (1.0 eq)

  • Neopentyl alcohol (1.05 eq)

  • Triphenylphosphine (PPh₃) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylazodicarboxylate (DIAD) (1.05 eq)

  • Laboratory ultrasonic bath (e.g., 40-kHz)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the methyl 3,5-dimethyl-4-hydroxybenzoate (1.0 eq), neopentyl alcohol (1.05 eq), and triphenylphosphine (1.05 eq).

    • Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 1.0 M to 3.0 M with respect to the phenol). The solution will be viscous.[12][16]

  • Sonication and Reaction:

    • Lower the reaction vessel into the sonication bath.[12]

    • Sonicate for several minutes to ensure complete mixing.

    • Slowly add DIAD (1.05 eq) dropwise to the sonicating mixture.

    • Continue sonication at room temperature. Monitor the reaction progress by TLC. Reaction times can be significantly shortened, often completing within 15 minutes to a few hours.[12][16]

  • Work-up and Purification:

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

G cluster_0 Activation of Carboxylic Acid cluster_1 Catalytic Cycle cluster_2 Ester Formation RCOOH R-COOH (Hindered Acid) O_acyl O-Acylisourea (Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl N_acyl N-Acylpyridinium (Highly Reactive) O_acyl->N_acyl Fast DCU DCU (Byproduct) O_acyl->DCU DMAP DMAP (Catalyst) DMAP->N_acyl N_acyl->DMAP Regenerated Ester R-COOR' (Product) N_acyl->Ester ROH R'-OH (Alcohol) ROH->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

References

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Validation & Comparative

A Comparative Guide to the Spectroscopic Interpretation of 3-cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 3-cyano-5-fluoro-4-hydroxybenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry. Beyond a mere interpretation of its predicted proton nuclear magnetic resonance (¹H NMR) spectrum, we will objectively compare the insights gained from this technique with those from complementary analytical methods, namely ¹³C NMR, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). This comparative approach, supported by experimental data from analogous compounds, aims to provide a comprehensive framework for the structural characterization of complex small molecules.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for determining the structure of organic molecules. Its ability to provide information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons makes it indispensable. The chemical shift (δ), spin-spin coupling (J), and integration of the signals in a ¹H NMR spectrum offer a detailed map of the proton framework of a molecule.

In the case of 3-cyano-5-fluoro-4-hydroxybenzoic acid, ¹H NMR is crucial for confirming the substitution pattern on the aromatic ring. The presence of three distinct substituents—a cyano group, a fluorine atom, and a hydroxyl group, in addition to the carboxylic acid moiety—creates a unique electronic landscape that is reflected in the chemical shifts and coupling patterns of the two aromatic protons.

Interpreting the ¹H NMR Spectrum of 3-cyano-5-fluoro-4-hydroxybenzoic Acid: A Predictive Analysis

While an experimental spectrum for 3-cyano-5-fluoro-4-hydroxybenzoic acid is not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy and data from structurally similar compounds.

Molecular Structure and Proton Environments:

Caption: Structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid with aromatic protons highlighted.

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at positions 2 (H₂) and 6 (H₆).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H₂7.5 - 7.8Doublet of doublets (dd) or Doublet (d)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-3 HzH₂ is ortho to the electron-withdrawing COOH group and meta to the electron-withdrawing CN and F groups, leading to a downfield shift. It will be split by H₆ (ortho coupling) and potentially by the fluorine atom (meta coupling).
H₆7.2 - 7.5Doublet of doublets (dd) or Doublet (d)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 6-8 HzH₆ is ortho to the electron-donating OH group (shielding) but also ortho to the electron-withdrawing F group (deshielding). It will be split by H₂ (ortho coupling) and the fluorine atom (ortho coupling).
-OH5.0 - 12.0Broad singlet-The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
-COOH10.0 - 13.0Broad singlet-The carboxylic acid proton is highly deshielded and its signal is also broad due to hydrogen bonding and exchange.

Causality Behind Predictions:

  • Substituent Effects: The electron-withdrawing nature of the cyano (-CN) and carboxylic acid (-COOH) groups deshields (moves downfield) the adjacent protons.[1][2] Conversely, the hydroxyl (-OH) group is electron-donating, which shields (moves upfield) nearby protons. The fluorine (-F) atom has a dual effect: it is strongly electron-withdrawing through induction but can be weakly electron-donating through resonance.

  • Coupling Constants: The magnitude of the coupling constant (J) is indicative of the spatial relationship between coupled nuclei. Ortho coupling (³J) between adjacent protons on a benzene ring is typically in the range of 7-10 Hz.[3] Coupling to fluorine can occur over multiple bonds, with ortho coupling (³J H-F) being larger than meta coupling (⁴J H-F).[3]

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive structural elucidation relies on the convergence of data from multiple analytical techniques.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of distinct carbon environments.

Predicted ¹³C NMR Data for 3-cyano-5-fluoro-4-hydroxybenzoic Acid:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (COOH)165 - 175Carboxylic acid carbonyl carbons are typically found in this downfield region.[4]
Aromatic C-COOH125 - 135The carbon attached to the carboxylic acid group.
Aromatic C-H₂115 - 125Shielded relative to unsubstituted benzene due to the ortho hydroxyl group.
Aromatic C-CN100 - 110The cyano group significantly shields the attached carbon.
Aromatic C-OH155 - 165The carbon attached to the hydroxyl group is deshielded.
Aromatic C-F150 - 160 (doublet)The carbon bonded to fluorine will be deshielded and will appear as a doublet due to ¹J(C-F) coupling.
Aromatic C-H₆110 - 120Influenced by the adjacent fluorine and hydroxyl groups.
C≡N115 - 125The chemical shift for a nitrile carbon.[5]

Comparison with ¹H NMR:

  • Complementary Information: ¹³C NMR directly probes the carbon framework, revealing the number of non-equivalent carbons, which is not directly obtainable from ¹H NMR. It also allows for the observation of quaternary carbons (carbons with no attached protons) such as the carbonyl carbon and the carbons attached to the substituents.

  • Lower Sensitivity: The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is smaller than that of the proton, making ¹³C NMR a less sensitive technique than ¹H NMR.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands for 3-cyano-5-fluoro-4-hydroxybenzoic Acid:

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Characteristics
O-H (Carboxylic Acid)Stretching2500 - 3300Very broad and strong due to hydrogen bonding.[6][7]
O-H (Phenol)Stretching3200 - 3600Broad and strong.
C-H (Aromatic)Stretching3000 - 3100Sharp, medium to weak intensity.[2]
C≡N (Nitrile)Stretching2220 - 2260Sharp, medium intensity.[6]
C=O (Carboxylic Acid)Stretching1680 - 1710Strong and sharp. Conjugation with the aromatic ring lowers the frequency.[3][7]
C=C (Aromatic)Stretching1450 - 1600Multiple sharp bands of variable intensity.
C-FStretching1000 - 1400Strong absorption.
C-OStretching1210 - 1320Strong absorption.[7]

Comparison with ¹H NMR:

  • Functional Group Identification: FT-IR is superior for the rapid identification of functional groups, providing direct evidence for the presence of hydroxyl, carbonyl, cyano, and aromatic moieties.

  • Limited Structural Detail: FT-IR does not provide detailed information about the connectivity of atoms or the overall molecular structure in the way that NMR does.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data for 3-cyano-5-fluoro-4-hydroxybenzoic Acid:

  • Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₈H₄FNO₃).

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak corresponding to [M - 18]⁺.

    • Loss of COOH: A peak corresponding to [M - 45]⁺.

    • Loss of CO₂: A prominent peak corresponding to [M - 44]⁻ is often observed for benzoic acids.[8]

    • Formation of Benzoyl Cation: For benzoic acid, a characteristic peak at m/z 105 is due to the loss of a hydroxyl radical.[1] For the title compound, analogous fragments would be expected.

Comparison with ¹H NMR:

  • Molecular Weight and Formula: MS provides the molecular weight and, with high-resolution instruments, the elemental formula, which is not directly available from NMR.

  • Structural Information from Fragmentation: The fragmentation pattern can provide valuable clues about the structure of the molecule, often complementing the connectivity information from NMR.

Experimental Protocols

To ensure the acquisition of high-quality data, the following standardized protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar compounds like carboxylic acids.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (ATR): For a solid sample, the Attenuated Total Reflectance (ATR) method is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is correctly installed in the FT-IR spectrometer.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam to generate ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Integrated Approach to Structural Elucidation

The most robust structural confirmation comes from the synergistic use of these techniques. The logical workflow for the structural elucidation of 3-cyano-5-fluoro-4-hydroxybenzoic acid is as follows:

MS Mass Spectrometry (Molecular Formula & Weight) Structure Definitive Structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid MS->Structure Confirms C₈H₄FNO₃ FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Structure Identifies -OH, -COOH, C≡N, C-F NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) NMR->Structure Determines substitution pattern and proton/carbon environments

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of a complex molecule like 3-cyano-5-fluoro-4-hydroxybenzoic acid requires a multi-faceted analytical approach. While ¹H NMR provides the most detailed information regarding the proton framework and substitution pattern, its full power is realized when its findings are corroborated and complemented by data from ¹³C NMR, FT-IR, and mass spectrometry. This guide has provided a predictive interpretation of the ¹H NMR spectrum and a comparative analysis with these key alternative techniques, offering a comprehensive strategy for the structural characterization of novel organic compounds. The principles and protocols outlined herein are designed to empower researchers in their pursuit of scientific discovery and drug development.

References

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A Comparative Guide to the ¹⁹F NMR Chemical Shift of 3-cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorine-containing compounds are of particular interest due to their unique physicochemical properties that can enhance pharmacological profiles. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide spectral dispersion of fluorine chemical shifts, offering a detailed window into the electronic environment of the fluorine nucleus.[1][2][3]

This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 3-cyano-5-fluoro-4-hydroxybenzoic acid, a compound of interest in medicinal chemistry. In the absence of a direct experimentally reported value, this guide will establish a robust framework for its prediction and understanding. We will achieve this by comparing it with structurally related fluorinated benzoic acids and dissecting the intricate interplay of substituent electronic effects. Furthermore, we will explore the power of computational chemistry as a predictive tool and provide a standardized experimental protocol for acquiring high-quality ¹⁹F NMR data.

The Foundational Principles of ¹⁹F NMR Chemical Shifts in Aromatic Systems

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[3] In aromatic systems, this is largely dictated by the electronic effects of the substituents on the ring. These effects can be broadly categorized as:

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the fluorine nucleus and causing a downfield shift (to higher ppm values). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the fluorine and causing an upfield shift (to lower ppm values).[4]

  • Resonance Effects: These are transmitted through the pi system of the aromatic ring and are dependent on the ability of a substituent to donate or withdraw electron density via resonance structures.

The final observed chemical shift is a net result of these competing or reinforcing effects.

A Comparative Analysis of Substituted Fluorobenzoic Acids

To build a predictive model for the ¹⁹F NMR chemical shift of 3-cyano-5-fluoro-4-hydroxybenzoic acid, it is instructive to examine the experimentally determined chemical shifts of simpler, related molecules. The following table provides a comparative overview:

CompoundSubstituents¹⁹F Chemical Shift (ppm) vs. CFCl₃Key Electronic Effects on Fluorine
Fluorobenzene-H-113.5Reference
4-Fluorobenzoic acid-COOH (para)-106 to -110 (solvent dependent)Weakly deactivating (inductive)
3-Bromo-4-fluorobenzoic acid-Br (meta), -COOH (para)-98.11Inductive withdrawal by Br and COOH

Note: Chemical shifts can vary with solvent and concentration.

From this data, we can observe that the presence of electron-withdrawing groups like the carboxylic acid and bromine deshield the fluorine nucleus, resulting in a downfield shift compared to fluorobenzene.

Estimating the ¹⁹F NMR Chemical Shift of 3-cyano-5-fluoro-4-hydroxybenzoic Acid: A Deep Dive into Substituent Effects

Now, let us turn our attention to the target molecule, 3-cyano-5-fluoro-4-hydroxybenzoic acid. The fluorine atom at the 5-position is flanked by three other substituents, each exerting its own electronic influence:

  • Carboxylic Acid (-COOH) at C1: This group is a meta-director and is primarily an inductively electron-withdrawing group.

  • Cyano (-CN) at C3: This is a strong electron-withdrawing group, both inductively and through resonance.

  • Hydroxyl (-OH) at C4: This group is a strong electron-donating group through resonance, but also has an inductive withdrawing effect due to the electronegativity of the oxygen atom.

The interplay of these substituents creates a unique electronic environment for the fluorine atom. The strong electron-withdrawing nature of the cyano group and the inductive effect of the carboxylic acid will act to deshield the fluorine nucleus, pushing its chemical shift downfield. However, the powerful electron-donating resonance effect of the hydroxyl group at the para position relative to the fluorine will counteract this, shielding the nucleus and shifting the resonance upfield.

Given these competing effects, a precise prediction without experimental data or high-level computation is challenging. However, we can make a reasoned estimation. The strong electron-donating character of the hydroxyl group is likely to have a significant impact, potentially leading to a chemical shift that is more upfield than what would be expected based on the presence of two electron-withdrawing groups alone.

The following diagram illustrates the key electronic influences on the fluorine atom in 3-cyano-5-fluoro-4-hydroxybenzoic acid:

G cluster_molecule 3-cyano-5-fluoro-4-hydroxybenzoic acid cluster_effects Electronic Effects on Fluorine cluster_substituents Substituents mol F at C5 EWG Electron-Withdrawing Groups (Deshielding) EWG->mol Downfield Shift EDG Electron-Donating Group (Shielding) EDG->mol Upfield Shift COOH Carboxylic Acid (-COOH) at C1 COOH->EWG Inductive CN Cyano (-CN) at C3 CN->EWG Inductive & Resonance OH Hydroxyl (-OH) at C4 OH->EDG Resonance

Caption: Electronic effects on the ¹⁹F NMR chemical shift.

The Power of Computational Chemistry in Unraveling ¹⁹F NMR Spectra

For a more quantitative prediction, computational chemistry offers a powerful solution.[5][6][7] Density Functional Theory (DFT) calculations, in particular, have proven to be highly effective in accurately predicting ¹⁹F NMR chemical shifts.[5][7] These methods can model the electronic structure of the molecule and calculate the magnetic shielding tensor of the fluorine nucleus, which can then be converted to a chemical shift. The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations.[5][7] For complex molecules like 3-cyano-5-fluoro-4-hydroxybenzoic acid, a computational approach can provide a reliable estimate of the chemical shift, aiding in spectral assignment and structural confirmation.

A Robust Experimental Protocol for ¹⁹F NMR Spectroscopy

To obtain high-quality, reproducible ¹⁹F NMR data, a standardized experimental protocol is essential. The following is a step-by-step guide for the analysis of small organic molecules such as 3-cyano-5-fluoro-4-hydroxybenzoic acid.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Common choices for fluorinated organic molecules include CDCl₃, DMSO-d₆, and acetone-d₆. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[4]

  • Concentration: Prepare a solution of the analyte at a concentration typically ranging from 5 to 25 mg/mL.

  • Internal Standard (Optional but Recommended): While not always necessary, an internal standard can be used for precise chemical shift referencing. Common standards for ¹⁹F NMR include CFCl₃ (0 ppm) or other inert, fluorinated compounds with a known chemical shift.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Spectral Width: Set a wide spectral width to encompass the entire range of expected ¹⁹F chemical shifts (e.g., -200 to +200 ppm).

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient for small molecules.

    • ¹H Decoupling: To simplify the spectrum and improve sensitivity, broad-band proton decoupling is often employed.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard or to an external reference.

The following diagram outlines the general workflow for acquiring a ¹⁹F NMR spectrum:

G A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Matching) A->B C Data Acquisition (Set Parameters, Acquire FID) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift Determination) D->E

Caption: Experimental workflow for ¹⁹F NMR spectroscopy.

Conclusion

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Comparative Guide: LC-MS Fragmentation of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Overview

This guide provides a technical analysis of the LC-MS/MS fragmentation pattern of 3-cyano-5-fluoro-4-hydroxybenzoic acid (CFHBA). As a multi-functionalized benzoic acid derivative, CFHBA is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceuticals.

Unlike simple benzoic acids, the presence of both electron-withdrawing cyano (-CN) and fluoro (-F) groups creates a unique fragmentation signature. This guide compares CFHBA against its structural analogs to establish diagnostic ions for impurity profiling and metabolite identification.

Quick Comparison: Diagnostic Ion Signatures (ESI Negative Mode)
CompoundPrecursor Ion [M-H]⁻Primary Fragment (100%)Secondary FragmentKey Neutral Loss
3-Cyano-5-fluoro-4-hydroxybenzoic acid m/z 180 m/z 136 [M-H-CO₂]⁻m/z 116 [M-H-CO₂-HF]⁻CO₂ (44 Da), HF (20 Da)
3-Fluoro-4-hydroxybenzoic acidm/z 155m/z 111 [M-H-CO₂]⁻m/z 91 [M-H-CO₂-HF]⁻CO₂ (44 Da), HF (20 Da)
3-Cyano-4-hydroxybenzoic acidm/z 162m/z 118 [M-H-CO₂]⁻m/z 90 [M-H-CO₂-CO]⁻CO₂ (44 Da), CO (28 Da)
4-Hydroxybenzoic acidm/z 137m/z 93 [M-H-CO₂]⁻m/z 65 [M-H-CO₂-CO]⁻CO₂ (44 Da)

Technical Analysis: Fragmentation Mechanics

Ionization Strategy
  • Mode: Electrospray Ionization Negative (ESI-).

  • Rationale: Benzoic acid derivatives possess an acidic carboxyl proton (

    
    ) and a phenolic proton (
    
    
    
    ). Negative mode yields high sensitivity [M-H]⁻ ions with minimal background noise compared to positive mode, which often requires adduct formation ([M+NH₄]⁺ or [M+Na]⁺) that complicates fragmentation analysis [1].
Proposed Fragmentation Pathway (CFHBA)

The fragmentation of CFHBA (m/z 180) follows a specific energy-dependent decay:

  • Stage 1: Decarboxylation (Low Collision Energy): The most labile bond is the

    
     bond. The electron-withdrawing nature of the fluorine and cyano groups stabilizes the resulting anion, facilitating the facile loss of CO₂ (44 Da)  to form the radical anion or deprotonated phenol species at m/z 136 . This is the Base Peak .
    
  • Stage 2: Ortho-Effect & Ring Cleavage (Medium-High Collision Energy): From the m/z 136 intermediate (3-cyano-5-fluorophenol anion), two competing pathways emerge:

    • Path A (Fluorine Elimination): An "ortho-effect" interaction between the phenolic oxygen and the adjacent fluorine allows for the elimination of HF (20 Da) , yielding m/z 116 . This is highly diagnostic for fluorinated phenols [2].

    • Path B (Phenolic Contraction): Common in phenols, the loss of CO (28 Da) from the ring system generates a pentadienyl-like anion at m/z 108 .

Visualization of Signaling Pathway

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 180.01 Frag1 Base Peak [M-H-CO₂]⁻ m/z 136.02 (3-cyano-5-fluorophenol) Precursor->Frag1 Loss of CO₂ (-44 Da) Collision Energy: 10-20 eV Frag2 Secondary Ion A [M-H-CO₂-HF]⁻ m/z 116.01 (Loss of HF) Frag1->Frag2 Loss of HF (-20 Da) Ortho-Effect Frag3 Secondary Ion B [M-H-CO₂-CO]⁻ m/z 108.02 (Ring Contraction) Frag1->Frag3 Loss of CO (-28 Da) Phenolic Cleavage Frag4 Minor Ion [M-H-CO₂-HCN]⁻ m/z 109.01 (Loss of HCN) Frag1->Frag4 Loss of HCN (-27 Da) High Energy

Figure 1: Proposed MS/MS fragmentation pathway of 3-cyano-5-fluoro-4-hydroxybenzoic acid in ESI negative mode.

Experimental Validation Protocol

To validate these diagnostic ions in your specific matrix, follow this self-validating workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg CFHBA in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (Note: Even in negative mode, trace formic acid can improve peak shape on C18 columns, though Ammonium Acetate is preferred if ionization is suppressed).

LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH 7).

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI-):

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V (Adjust to maximize m/z 180).

    • Collision Energy (CE): Ramp 10–40 eV.

Validation Criteria
  • Precursor Check: Confirm presence of m/z 180.0 ± 0.5 at retention time.

  • Product Scan: At CE 20eV, the m/z 136 peak should be the dominant ion (>80% relative abundance).

  • Specificity Check: At CE 35eV, verify the appearance of m/z 116 (HF loss). If m/z 116 is absent but m/z 108 is present, the fluorine position may be meta/para rather than ortho to the hydroxyl, or the cyano group is influencing the fragmentation pathway [3].

Comparative Analysis: Why It Matters

Understanding the specific influence of the Cyano and Fluoro groups is vital for distinguishing this compound from potential metabolic byproducts (e.g., defluorinated metabolites).

Impact of the Fluoro Group (-F)
  • Effect: The C-F bond is extremely strong (approx. 485 kJ/mol). However, in MS/MS, the "Ortho Effect" (proximity to the phenolic -OH) facilitates HF elimination.

  • Comparison: In non-fluorinated analogs (3-cyano-4-hydroxybenzoic acid), the m/z 136 -> 116 transition is impossible. Instead, you observe m/z 118 -> 90 (CO loss). Presence of the -20 Da loss is the definitive confirmation of the Fluorine atom.

Impact of the Cyano Group (-CN)
  • Effect: The Cyano group is generally stable but withdraws electrons, making the initial decarboxylation (m/z 180 -> 136) occur at lower collision energies compared to unsubstituted hydroxybenzoic acid.

  • Comparison: Unlike the Nitro group (which often loses NO radical), the Cyano group typically remains attached until very high energies, where it may leave as HCN (-27 Da).

References

  • MetWare Bio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." MetWare Bio Technical Guides. Accessed October 2023. Link

  • NIST Mass Spectrometry Data Center. "3,5-Dichloro-4-hydroxybenzoic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link

  • FooDB. "Predicted LC-MS/MS Spectrum - 3-Hydroxybenzoic acid." The Metabolomics Innovation Centre. Accessed October 2023. Link

  • MassBank. "Mass Spectrum of Benzoic Acid Derivatives." MassBank EU. Accessed October 2023. Link

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HPLC method development for purity analysis of cyano-fluoro-benzoic acids

The validation results confirm that the developed method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. [14][15]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase A (Buffer)
  • Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and transfer to a 1000 mL volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and dissolve completely.

  • Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid (H₃PO₄).

  • Add water to the final volume of 1000 mL.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Protocol 2: Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (1.0 mg/mL): Prepare the sample in the same manner as the Standard Stock Solution. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: System Suitability Test (SST)
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Make five replicate injections of the Working Standard solution (0.1 mg/mL).

  • Make one injection of a blank (diluent).

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Tf) for the API peak is ≤ 1.5.

    • %RSD for the peak area of the five replicate injections is ≤ 2.0%.

    • Theoretical Plates (N) are > 2000.

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A Comparative Guide to the Structural Elucidation of 3-cyano-5-fluoro-4-hydroxybenzoic Acid: An Integrated Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and solid-state properties. This guide provides an in-depth technical comparison of methodologies for the structural analysis of 3-cyano-5-fluoro-4-hydroxybenzoic acid, a compound of interest in medicinal chemistry and materials science. While, to date, a published crystal structure for this specific molecule has not been reported in crystallographic databases, this guide will present a comprehensive workflow for its definitive analysis via single-crystal X-ray diffraction (SC-XRD), positioned as the benchmark technique.

We will delve into the causality behind experimental choices in SC-XRD and objectively compare its performance with alternative and complementary techniques, including Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in silico Crystal Structure Prediction (CSP). Each method will be evaluated for its unique strengths and limitations in providing a complete structural picture.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For an unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the unparalleled gold standard.[1][2][3][4] The level of detail it provides is crucial for understanding polymorphism, designing co-crystals, and rationalizing a compound's physicochemical properties.

Experimental Protocol: A Step-by-Step Workflow for SC-XRD

The successful structure determination by SC-XRD is contingent on the initial, and often most challenging, step: growing a high-quality single crystal.

Step 1: Crystallization

The goal is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution. For a polar molecule like 3-cyano-5-fluoro-4-hydroxybenzoic acid, a range of solvents should be screened.

  • Solvent Selection : Begin with solvents in which the compound is sparingly soluble, such as ethanol, methanol, or acetone.

  • Slow Evaporation : Prepare a nearly saturated solution at room temperature in a vial covered with a perforated seal (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over several days to weeks. The slow kinetics are crucial to prevent the formation of polycrystalline powder.

  • Vapor Diffusion : In a sealed container, place a vial with a concentrated solution of the compound in a primary solvent (e.g., DMSO). In the larger container, add a secondary solvent (the "anti-solvent," e.g., water or a non-polar solvent like hexane) in which the compound is insoluble. The gradual diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, promoting crystallization.

  • Temperature Gradient : If the compound's solubility is temperature-dependent, slow cooling of a saturated solution can yield crystals. This should be done in a controlled manner to avoid rapid precipitation.

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection : Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting : The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for low-temperature data collection.

  • Data Collection : The mounted crystal is placed in a diffractometer.[4] A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[2]

Step 3: Structure Solution and Refinement

  • Data Reduction : The collected diffraction intensities are processed to correct for experimental factors.

  • Structure Solution : The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.

  • Structure Refinement : The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions. This iterative process continues until the model converges.

  • Validation and Analysis : The final structure is validated for geometric and crystallographic reasonability. Further analysis, such as Hirshfeld surface analysis, can be performed to investigate intermolecular interactions.[5][6]

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Solvent_Screening Solvent Screening Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Solvent_Screening->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phasing) Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD provides the most definitive structural data, other techniques offer valuable, often more accessible, insights. The choice of method depends on the research question and the nature of the sample.

Technique Information Provided Sample Requirement Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions, absolute stereochemistry.Single crystal (0.1-0.3 mm).Unambiguous structure determination.[3]Crystal growth can be a significant bottleneck.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, crystallinity, polymorph screening.Microcrystalline powder (~5-10 mg).Rapid analysis of bulk material; does not require single crystals.[7][8][9]Does not provide detailed atomic coordinates for unknown structures.
NMR Spectroscopy Connectivity (through-bond), relative stereochemistry (through-space), molecular dynamics in solution.Soluble compound (~5-25 mg for ¹H).Excellent for structure elucidation in solution; non-destructive.[10][11][12]Provides an average structure in solution, not the solid-state packing.
Crystal Structure Prediction (CSP) Computationally generated stable crystal packing arrangements.Molecular structure (2D).Can guide polymorph screening and aid in solving structures from PXRD data.[13][14][15]Computationally intensive; predicted structures require experimental validation.
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

When single crystals are not available, PXRD is an indispensable tool for characterizing the bulk material.[7][8] Each crystalline solid has a unique PXRD pattern, which serves as its "fingerprint."

  • Sample Preparation : Gently grind the polycrystalline sample to a fine, uniform powder. This ensures a random orientation of the crystallites.

  • Data Collection : The powder is packed into a sample holder and placed in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis : The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. For a known material, this pattern can be compared to a database for phase identification. For a new material, the pattern can be indexed to determine the unit cell parameters.

PXRD is particularly powerful for identifying different crystalline forms (polymorphs) of the same compound, which can have drastically different properties.

NMR Spectroscopy: Unraveling the Structure in Solution

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and stereochemistry of a molecule in the solution state.[10][12]

  • Sample Preparation : Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, given the polar nature of the target molecule).

  • 1D NMR (¹H and ¹³C) : Acquire standard one-dimensional proton and carbon-13 spectra. This confirms the presence of expected functional groups and provides initial chemical shift information. For 3-cyano-5-fluoro-4-hydroxybenzoic acid, one would expect distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton in the ¹H spectrum, and characteristic signals for the aromatic, cyano, and carboxyl carbons in the ¹³C spectrum.[16][17]

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to assign which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Crystal Structure Prediction (CSP): The Computational Approach

CSP methods use computational algorithms to predict the most stable, low-energy crystal structures a molecule is likely to adopt.[13][15] This in silico approach is becoming increasingly valuable, especially when crystallization is difficult.

  • Conformational Analysis : The gas-phase conformational landscape of the molecule is explored.

  • Crystal Packing Generation : A large number of plausible crystal packing arrangements are generated, considering common space groups.

  • Energy Minimization : The energies of these generated structures are calculated and minimized using force fields or quantum mechanical methods.

  • Ranking : The structures are ranked based on their calculated lattice energies to produce a crystal energy landscape. The lowest energy structures are the most likely to be observed experimentally.

These predicted structures can then be compared with experimental PXRD data to solve a crystal structure without a single crystal.[1]

Analytical_Comparison cluster_experimental Experimental Techniques cluster_computational Computational Technique Topic 3-cyano-5-fluoro-4-hydroxybenzoic acid Structural Analysis SC_XRD SC-XRD (Definitive 3D Structure) Topic->SC_XRD Gold Standard PXRD PXRD (Bulk Crystalline Fingerprint) Topic->PXRD NMR NMR (Solution Structure & Connectivity) Topic->NMR CSP CSP (Predicted Solid Forms) Topic->CSP SC_XRD->PXRD Provides unit cell for indexing NMR->SC_XRD Confirms molecular formula CSP->PXRD Aids structure solution

Caption: Logical relationships between analytical techniques.

Conclusion: An Integrated Strategy

While single-crystal X-ray diffraction remains the definitive method for solid-state structural analysis, a comprehensive understanding of a molecule like 3-cyano-5-fluoro-4-hydroxybenzoic acid is best achieved through an integrated approach. PXRD offers rapid, bulk characterization essential for quality control and polymorph screening. NMR provides the foundational data on molecular connectivity in solution. Finally, computational CSP can rationalize observed solid forms and guide the search for new ones. By understanding the strengths and limitations of each technique, researchers can strategically select the most appropriate methods to solve their specific scientific challenges, ensuring a robust and complete structural characterization.

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A Comparative Guide to the Stability of Cyano- vs. Bromo-Substituted Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of drug discovery and materials science, the stability of a molecule is a cornerstone of its viability. The introduction of substituents onto a core scaffold, such as hydroxybenzoic acid, can profoundly alter its physicochemical properties, including its stability under various stress conditions. This guide provides an in-depth comparison of the stability of two key classes of substituted hydroxybenzoic acids: those bearing a cyano (-CN) group and those with a bromo (-Br) substituent. While direct, head-to-head experimental stability data for all isomers is not extensively published, this guide will leverage fundamental principles of physical organic chemistry, supported by available experimental data on analogous compounds, to provide a robust predictive comparison.

The Decisive Role of Substituents in Molecular Stability

The stability of an active pharmaceutical ingredient (API) or a functional material is not an intrinsic, immutable property. It is a dynamic characteristic influenced by the molecule's structure and its environment. Substituents on an aromatic ring, such as the cyano and bromo groups, exert powerful electronic and steric effects that can either fortify or weaken a molecule's resilience to thermal, chemical, and photolytic degradation. Understanding these effects is paramount for rational molecular design and for anticipating the challenges that may arise during development, formulation, and storage.

The cyano group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a moderate negative resonance effect (-M).[1][2] Conversely, the bromo group is also electron-withdrawing via its inductive effect, but it can act as a weak electron-donating group through a positive resonance effect (+M) due to its lone pair of electrons.[3] These electronic disparities are central to the stability differences we will explore.

Thermal Stability: A Tale of Two Bonds

Thermal stability is a critical parameter, particularly for processes involving heating, such as manufacturing and long-term storage in varying climates. The primary determinant of thermal stability in this context is the strength of the bond connecting the substituent to the aromatic ring.

The bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond. A higher BDE generally correlates with greater thermal stability.

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Analysis
Aryl C-CN~550-575The C-CN bond in benzonitrile is exceptionally strong due to the sp-hybridized carbon of the nitrile, making it thermally robust.[4][5][6]
Aryl C-Br~210-330The C-Br bond in bromobenzene is significantly weaker than the C-CN bond, suggesting a lower thermal stability for bromo-substituted analogues.[7][8]

Inference: Based on bond dissociation energies, cyano-substituted hydroxybenzoic acids are predicted to be significantly more thermally stable than their bromo-substituted counterparts. The high energy required to cleave the C-CN bond suggests that decomposition will likely be initiated at other points in the molecule, such as decarboxylation of the carboxylic acid group, at a higher temperature compared to the C-Br bond scission in the bromo-analogues.

Experimental Workflow: Assessing Thermal Stability

To experimentally validate these predictions, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the gold-standard techniques.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Accurately weigh 5-10 mg of the substituted hydroxybenzoic acid into a TGA/DSC crucible. TGA TGA Analysis (e.g., 25°C to 600°C at 10°C/min under N2) Prep->TGA DSC DSC Analysis (e.g., 25°C to melting point at 10°C/min under N2) Prep->DSC TGA_Data Determine onset of decomposition temperature (Td) and mass loss steps from the TGA curve. TGA->TGA_Data DSC_Data Identify melting point (Tm), and endothermic/exothermic events from the DSC thermogram. DSC->DSC_Data

Fig. 1: Experimental workflow for TGA/DSC analysis.

Chemical Stability: Navigating Hydrolysis, Oxidation, and Photolysis

Chemical stability encompasses a molecule's resistance to degradation from environmental factors such as pH, oxidizing agents, and light. Here, the electronic effects of the cyano and bromo substituents play a more complex role.

Hydrolytic Stability

Hydrolysis can be a significant degradation pathway, particularly for the carboxylic acid group (e.g., esterification/amidation followed by hydrolysis) or potentially the cyano group under harsh conditions.

  • Cyano Group: The cyano group itself is generally stable to hydrolysis under neutral and mild acidic conditions but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, typically requiring heat.

  • Bromo Group: The bromo substituent is highly stable and does not undergo hydrolysis under typical pharmaceutical stress testing conditions.

  • Influence on the Carboxylic Acid: The strong electron-withdrawing nature of the cyano group increases the electrophilicity of the carboxyl carbon, potentially making it more susceptible to nucleophilic attack. However, this effect is modulated by the position on the ring. In ortho-substituted benzoic acids, a "ortho effect" can come into play, where steric hindrance forces the carboxyl group out of the plane of the benzene ring, which can alter its reactivity.[9][10]

Inference: For the substituents themselves, the bromo group is more resistant to hydrolysis . However, the overall hydrolytic stability of the molecule will likely be dictated by the reactivity of the carboxylic acid and hydroxyl groups, which is influenced by the electronic effects of the substituents.

Oxidative Stability

The benzene ring and the hydroxyl group are susceptible to oxidation. The electron density of the aromatic ring influences its susceptibility to oxidative attack.

  • Cyano Group: As a strong electron-withdrawing group, the cyano substituent deactivates the aromatic ring, making it less electron-rich and therefore more resistant to oxidation .[11]

  • Bromo Group: While the bromo group is inductively withdrawing, its ability to donate electrons via resonance can slightly activate the ortho and para positions, potentially making the ring more susceptible to oxidation compared to the cyano-substituted analogue.

Studies on the oxidative stability of hydroxybenzoic acids have shown that the position of the hydroxyl group is a critical factor.[12][13][14] However, when comparing substituents, the deactivating effect of the cyano group is expected to confer superior oxidative stability.

Inference: Cyano-substituted hydroxybenzoic acids are predicted to have greater oxidative stability due to the deactivating nature of the cyano group.

Photostability

Photodegradation is initiated by the absorption of light, which can lead to bond cleavage or reactions with other molecules. The C-Br bond is known to be photolabile and can undergo homolytic cleavage upon exposure to UV light to form a highly reactive aryl radical. In contrast, the C-CN bond is significantly more stable and less prone to photolysis. Studies on the photodegradation of bromophenols demonstrate their susceptibility to decomposition under UV irradiation.[15][16][17]

Inference: Cyano-substituted hydroxybenzoic acids are expected to be significantly more photostable than their bromo-substituted counterparts due to the greater strength and lower photolability of the C-CN bond.

Experimental Workflow: Forced Degradation Studies

To assess chemical stability, forced degradation (or stress testing) studies are performed according to ICH guidelines Q1A(R2).[18][19][20] The goal is to achieve 5-20% degradation to identify degradation products and establish degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Photo Photolysis (ICH Q1B light exposure) Start->Photo Thermal Thermal (in solution) (e.g., 60°C) Start->Thermal HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC ID Identify & Quantify Degradants HPLC->ID Pathway Establish Degradation Pathway ID->Pathway Method Validate Stability-Indicating Method Pathway->Method

Fig. 2: Workflow for a forced degradation study.

Summary of Stability Comparison

The following table summarizes the predicted stability comparison based on fundamental chemical principles and available data.

Stability TypeCyano-SubstitutedBromo-SubstitutedRationale
Thermal More Stable Less StableHigher C-CN bond dissociation energy.[4][5][6]
Hydrolytic Less Stable (potentially)More Stable Cyano group can be hydrolyzed under harsh conditions; bromo group is inert.
Oxidative More Stable Less StableStrong electron-withdrawing nature of -CN deactivates the aromatic ring.[11]
Photolytic More Stable Less StableC-Br bond is significantly more photolabile than the C-CN bond.[15]

Conclusion and Implications for Development

The choice between a cyano and a bromo substituent on a hydroxybenzoic acid scaffold has profound implications for the stability profile of the resulting molecule.

  • Cyano-substituted hydroxybenzoic acids are predicted to offer superior thermal, oxidative, and photostability. This makes them excellent candidates for applications where the molecule will be exposed to high temperatures, oxidative stress, or light. However, their potential for hydrolysis under extreme pH conditions should be considered during formulation development.

  • Bromo-substituted hydroxybenzoic acids , while likely less stable thermally and photolytically, offer excellent resistance to hydrolysis. Their synthesis can also be more straightforward in some cases. The lower thermal and photostability may necessitate more stringent control over manufacturing and storage conditions, including protection from light.

For the drug development professional, this guide serves as a foundational tool for candidate selection and risk assessment. A cyano-substituted analogue may promise greater intrinsic stability, potentially leading to a longer shelf-life and less stringent storage requirements. Conversely, a bromo-substituted candidate might be synthetically more accessible but could require more sophisticated formulation strategies to mitigate its inherent instabilities. Ultimately, the principles outlined here, combined with the provided experimental workflows, empower researchers to make data-driven decisions in the pursuit of stable, safe, and effective molecules.

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  • Atlantic Technological University (ATU). (2019, June 1). Photodegradation of bromophenol blue in aqueous medium using graphene nanoplates-supported TiO2. Retrieved from [Link]

  • Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. Retrieved from [Link]

  • DESWATER. (n.d.). Photolysis of bromophenol blue in aqueous solution under UV-irradiation: optimization of the parameters influencing the kinetics. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

Sources

Comparative UV-Vis Spectroscopy Guide: 3-Cyano-5-Fluoro-4-Hydroxybenzoic Acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized aromatic building blocks—particularly in the synthesis of lipoxygenase inhibitors and glucagon receptor antagonists—accurate spectroscopic characterization becomes paramount. 3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS: 1804875-95-3) is a complex, multi-substituted intermediate.

This guide objectively compares the UV-Vis absorption profile of 3-cyano-5-fluoro-4-hydroxybenzoic acid against its simpler structural analogues. By understanding the electronic contributions of each substituent, researchers can accurately monitor reaction kinetics, assess compound purity, and avoid common spectroscopic pitfalls.

Mechanistic Insights: Substituent Effects on the Chromophore

To understand the UV-Vis spectrum of 3-cyano-5-fluoro-4-hydroxybenzoic acid, we must deconstruct the electronic effects of its substituents relative to the base scaffold, 4-hydroxybenzoic acid (4-HBA). The primary absorption band in these molecules arises from the


 transition of the conjugated phenolic-carboxylic acid system.
  • The Base Scaffold (4-HBA): In a neutral, protic solvent, 4-HBA exhibits a maximum absorption (

    
    ) at approximately 256–257 nm[1]. This serves as our baseline.
    
  • The Fluorine Effect (3-Fluoro-4-HBA): The addition of a fluorine atom at the 3-position introduces a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+M) from its lone pairs. This slightly narrows the HOMO-LUMO gap, resulting in a minor bathochromic (red) shift[2].

  • The Cyano Effect (3-Cyano-4-HBA): A cyano group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. The

    
     triple bond extends the 
    
    
    
    -conjugation of the aromatic ring, significantly stabilizing the excited state (LUMO). This causes a pronounced bathochromic shift and a hyperchromic effect (increased molar absorptivity,
    
    
    )[3].
  • Synergistic "Push-Pull" Dynamics (3-Cyano-5-Fluoro-4-HBA): In the target molecule, the combined electron-withdrawing nature of the 3-cyano and 5-fluoro groups drastically lowers the pKa of the C4-hydroxyl group. Consequently, even at weakly acidic to neutral pH, a significant population of the molecules exists as the phenoxide anion. The phenoxide oxygen acts as a powerful resonance donor, pushing electron density across the ring toward the electron-withdrawing cyano and carboxylate groups. This intense "push-pull" dipole dramatically red-shifts the

    
     into the 285–295 nm range.
    
Comparative Quantitative Data

The following table summarizes the theoretical and empirical spectral shifts caused by these functional groups.

CompoundCAS NumberElectronic Substituent EffectsApprox.

(nm, neutral pH)
Molar Absorptivity (

) Trend
4-Hydroxybenzoic Acid 99-96-7None (Base Chromophore)256 - 257Baseline
3-Fluoro-4-HBA 350-29-8-I, +M (Weak Red Shift)~ 262Slight Increase
3-Cyano-4-HBA 70829-28-6-I, -M (Strong Red Shift)~ 275Moderate Increase
3-Cyano-5-Fluoro-4-HBA 1804875-95-3Synergistic Push-Pull~ 285 - 295Highest

Experimental Protocol: Self-Validating UV-Vis Acquisition

A common error in analyzing highly substituted phenols is measuring the spectrum at a single, uncontrolled pH. Because the pKa of 3-cyano-5-fluoro-4-HBA is unusually low, a sample dissolved in unbuffered water or methanol will yield a mixed spectrum of both the protonated (phenol) and deprotonated (phenoxide) species.

To ensure scientific integrity, I recommend a pH-titration UV-Vis method . This protocol is a self-validating system: by overlaying spectra taken at different pH levels, you must observe an isosbestic point (a specific wavelength where all spectra intersect). The presence of a sharp isosbestic point mathematically proves that the sample is pure and undergoing a clean two-state thermodynamic transition (Phenol


 Phenoxide + H

), ruling out compound degradation or impurities.
Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 1.0 mg of 3-cyano-5-fluoro-4-hydroxybenzoic acid in 1.0 mL of HPLC-grade methanol. Causality: Methanol ensures complete solvation of the highly polarizable fluorinated/cyanated ring before introduction into aqueous buffers.

  • Buffer Matrix Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to pH 8.0.

  • Sample Dilution: Dilute the stock solution 1:100 into each buffer to achieve a final working concentration of ~50

    
    M.
    
  • Matrix-Matched Baseline Correction: Run a dual-beam baseline correction using the exact matched buffer/methanol matrix in the reference cuvette. Causality: Failing to match the matrix will result in artifactual absorbance below 240 nm due to the solvent's UV cutoff, obscuring the higher-energy

    
     bands.
    
  • Spectral Scanning: Scan the samples from 200 nm to 400 nm at a resolution of 1 nm using a high-fidelity spectrophotometer.

  • Isosbestic Validation: Overlay the acquired spectra. Verify the presence of a singular intersection point to validate sample integrity.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating UV-Vis protocol.

ProtocolWorkflow Step1 1. Sample Solvation (0.1 mM in MeOH) Step2 2. Matrix Dilution (pH 2.0 - 8.0 Buffers) Step1->Step2 Aliquot Step3 3. Dual-Beam Blanking (Matrix-Matched) Step2->Step3 Reference Step4 4. UV-Vis Scanning (200 - 400 nm) Step3->Step4 Measure Step5 5. Isosbestic Validation (Purity Confirmation) Step4->Step5 Overlay

Workflow for pH-dependent UV-Vis spectral acquisition and isosbestic point validation.

References

  • 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase Source: NIH PubMed Central (PMC) URL:[Link]

  • Development & Application of UV-Visible Microspectrometry to Solid Phase Organic Chemistry Source: University of Southampton (ePrints Soton) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-cyano-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, influencing everything from target binding affinity to pharmacokinetic properties. For novel small molecules like 3-cyano-5-fluoro-4-hydroxybenzoic acid, a substituted benzoic acid derivative with potential pharmacophoric features, establishing this structural ground truth is a critical first step.[1]

This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-cyano-5-fluoro-4-hydroxybenzoic acid, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SC-XRD). As a self-validating system, no single technique should be used in isolation. Therefore, we will explore how SC-XRD provides definitive proof of structure while orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer essential, complementary data for a comprehensive and trustworthy characterization.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For determining the precise, three-dimensional arrangement of atoms in a solid state, SC-XRD is an unparalleled and powerful technique.[2][3][4] It provides direct, atomic-level information, including bond lengths, bond angles, and the absolute stereochemical assignment of chiral centers, which is often a bottleneck to determine with other methods.[2][3]

The core principle of SC-XRD involves irradiating a high-quality single crystal with X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays in a specific pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional model of the electron density, and thus the atomic structure of the molecule.[5]

Experimental Workflow for SC-XRD

The journey from a powdered sample to a fully refined crystal structure is a multi-step process where the quality of the outcome is highly dependent on the success of the initial step: crystallization.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Crystallization 1. Crystal Growth (Crucial Bottleneck) Mounting 2. Crystal Selection & Mounting Crystallization->Mounting Select best crystal Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Mount on goniometer Processing 4. Data Processing & Reduction Data_Collection->Processing Raw diffraction images Solution 5. Structure Solution (Phase Problem) Processing->Solution Integrated intensities Refinement 6. Structure Refinement Solution->Refinement Initial atomic model Validation 7. Validation & CIF Generation (checkCIF) Refinement->Validation Final structural model Integrated_Validation cluster_techniques Analytical Techniques cluster_info Provided Information Molecule 3-cyano-5-fluoro-4-hydroxybenzoic acid (C₈H₄FNO₃) MS Mass Spectrometry (MS) Molecule->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Molecule->NMR XRD SC-X-ray Diffraction Molecule->XRD MS_info Molecular Weight (e.g., M+H⁺ = 182.03) MS->MS_info NMR_info Connectivity & Chemical Environment (Aromatic protons, C-F coupling) NMR->NMR_info XRD_info 3D Atomic Structure (Bond lengths, angles, packing) XRD->XRD_info Conclusion Unambiguous Structure Validation MS_info->Conclusion NMR_info->Conclusion XRD_info->Conclusion

Sources

Safety Operating Guide

3-Cyano-5-fluoro-4-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-functional halogenated aromatics requires moving beyond basic safety data sheets and understanding the mechanistic chemistry that dictates safe operations. 3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS: 1804875-95-3) [1] is a complex molecule containing a carboxylic acid, a phenolic hydroxyl, a nitrile (cyano) group, and a fluorine atom.

This guide provides a comprehensive, self-validating operational and disposal framework designed to prevent hazardous gas generation, ensure regulatory compliance, and protect laboratory personnel.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design a fail-safe disposal protocol, we must first deconstruct the molecule's functional groups and their reactive causality:

  • The Cyano (-CN) Group: The most acute hazard. Under strongly acidic conditions (pH < 2), the cyano group can undergo hydrolysis or protonation, risking the release of highly toxic hydrogen cyanide (HCN) gas . Therefore, this compound must never be mixed with strong mineral acids.

  • The Fluoro (-F) Group: Halogenated compounds resist standard biological degradation and pose severe environmental risks. Upon thermal decomposition (incineration), the fluorine atom will generate hydrogen fluoride (HF) gas , a highly corrosive and toxic substance.

  • The Phenolic & Carboxylic Acid (-OH, -COOH) Groups: These groups render the molecule weakly acidic and capable of reacting exothermically with strong bases. They also increase the compound's solubility in polar solvents, which dictates our choice of liquid waste segregation.

Quantitative Safety & Compatibility Data

Before initiating any workflow, laboratory personnel must verify environmental and chemical compatibilities. The following table summarizes the critical operational parameters for this compound.

ParameterSpecification / RequirementMechanistic Rationale
CAS Registry Number 1804875-95-3[1]Unique identifier for inventory and waste manifesting.
Waste Classification Halogenated / Toxic OrganicContains fluorine; requires specialized thermal destruction.
Incompatible Materials Strong acids, strong oxidizersPrevents HCN generation and uncontrolled exothermic oxidation.
Required PPE Nitrile gloves (double-gloved), chemical splash goggles, lab coatPrevents systemic absorption via dermal or ocular routes.
Ventilation Class II Biological Safety Cabinet or Chemical Fume HoodMitigates inhalation risks of aerosolized powders.
Storage Limits < 15 gallons in Satellite Accumulation Area (SAA)Complies with[2].

Self-Validating Standard Operating Procedures (SOPs)

A robust safety protocol must be self-validating—meaning each step includes a verification check to prevent cascading failures.

Workflow A: Safe Handling and Solution Preparation
  • Pre-Operation Verification: Inspect the chemical fume hood's magnehelic gauge to ensure an inward face velocity of at least 100 feet per minute (fpm). Validation: Do not proceed if the alarm sounds or gauge reads < 100 fpm.

  • Material Transfer: Using a static-free anti-static spatula, transfer the required mass of 3-Cyano-5-fluoro-4-hydroxybenzoic acid into a pre-tared, sealable glass vial.

  • Solvent Addition: Dissolve the compound in a compatible organic solvent (e.g., DMSO or Methanol) rather than water, as the compound's dual aromatic/hydrogen-bonding nature makes aqueous dissolution slow without pH adjustment.

  • Post-Operation Decontamination: Wipe down the balance and hood surface with a 70% ethanol solution. Dispose of the wipes in a solid hazardous waste container.

Workflow B: Waste Segregation and pH Validation

Because of the cyano group, we must guarantee the waste stream is not highly acidic before adding this compound.

  • pH Verification: Before adding liquid waste containing 3-Cyano-5-fluoro-4-hydroxybenzoic acid to a bulk waste carboy, test the current contents of the carboy using a pH strip. Validation: The pH must be between 5 and 9. If pH < 4, DO NOT add the waste. Isolate the carboy.

  • Segregation: Pour the solution into a carboy strictly labeled "Halogenated Organic Waste - Contains Cyanides/Fluorides."

  • Container Integrity: Ensure the container is in good condition, compatible with the waste, and kept closed at all times except when actively adding waste, per [2].

  • Documentation: Immediately log the chemical name (no abbreviations) and the estimated concentration on the hazardous waste tag.

Disposal Logistics & Environmental Compliance

Disposal of fluorinated aromatics requires stringent oversight. While this compound is not a traditional long-chain perfluoroalkyl substance (PFAS), its disposal logistics are heavily informed by the[3].

Authorized Disposal Route: High-Temperature Incineration

  • Mechanism: The waste must be manifested to a permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Thermal Destruction: The facility must utilize high-temperature rotary kiln incineration (typically >1,000°C) to ensure the complete cleavage of the tenacious carbon-fluorine and carbon-nitrogen bonds.

  • Scrubber Requirement: The incinerator must be equipped with basic wet scrubbers (e.g., calcium hydroxide) to neutralize the Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated during combustion, preventing corrosive environmental emissions[3][5].

Mandatory Visualization: Disposal Decision Logic

The following diagram illustrates the critical decision pathways for segregating and disposing of this compound.

G Start Waste Generation: 3-Cyano-5-fluoro-4-hydroxybenzoic acid CheckAcid Mixed with Strong Acids? (pH < 4) Start->CheckAcid Danger DANGER: HCN Gas Risk Isolate & contact EHS CheckAcid->Danger Yes State Physical State? CheckAcid->State No Solid Halogenated Solid Waste Container State->Solid Solid Liquid Halogenated Liquid Waste Container State->Liquid Liquid/Solution Incinerate High-Temp Incineration (with HF/NOx scrubbers) Solid->Incinerate Liquid->Incinerate

Figure 1: Decision logic for the safe segregation and disposal of 3-Cyano-5-fluoro-4-hydroxybenzoic acid.

References

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). URL:[Link](Note: URL derived from EPA SAM guidelines for hazardous sample disposal)

  • 3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS 1804875-95-3) Chemical Properties. ChemSrc. URL:[Link]

Sources

Personal protective equipment for handling 3-Cyano-5-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment & Hazard Architecture

As researchers, we often treat intermediates like 3-Cyano-5-fluoro-4-hydroxybenzoic acid as generic "white powders." This is a critical error. This molecule possesses a "trifecta" of functional groups—a corrosive carboxylic acid, a potentially toxic nitrile (cyano), and a lipophilic fluorine atom—that dictates a specific safety protocol beyond standard lab hygiene.

The Hazard Triad:

  • The Acid Moiety (-COOH): Proton donor. Causes immediate tissue irritation and potential corneal damage (H318/H319).

  • The Nitrile Group (-CN): While aromatic nitriles are more stable than their aliphatic cousins, they possess a metabolic toxicity potential. If ingested or absorbed, enzymatic hydrolysis can theoretically release cyanide ions. We treat this as Acute Toxic (Oral/Dermal) until proven otherwise.

  • The Fluorine Substituent (-F): Increases the compound's lipophilicity, enhancing its ability to penetrate the stratum corneum (outer skin layer), carrying the toxic nitrile payload into the systemic circulation.

Core Directive: Handle as a Category 2 Skin/Eye Irritant and Category 3 Acute Toxicant .

The PPE Matrix: A Self-Validating System

Do not simply "wear gear." Select equipment that creates a validated barrier against this specific chemical profile.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solid State) Nitrile (0.11 mm / 4 mil minimum) Nitrile rubber provides excellent resistance to organic acids. The 4-mil thickness is sufficient for incidental contact with the solid powder during weighing.
Hand Protection (Solution Phase) Double Gloving (Laminate + Nitrile) Once dissolved (e.g., in DMF, DMSO, or Methanol), the solvent dictates permeation. Standard nitrile degrades rapidly in DMF/DCM. Use a Silver Shield® (laminate) inner glove with a nitrile outer glove for grip.
Ocular Protection Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient. The fine crystalline nature of benzoic acid derivatives creates static-charged dust that can bypass side shields. Goggles seal the orbital area against corrosive dust entry.
Respiratory Protection Fume Hood (Primary) or N95/P100 (Secondary) Engineering controls (Hood) are non-negotiable. If weighing outside a hood (discouraged), a fit-tested N95 is required to prevent inhalation of the irritant dust.
Body Defense Tyvek® Lab Coat (Closed Front) Cotton coats absorb acids. Tyvek repels particulates and prevents the "wicking" of corrosive solutions onto the skin.

Operational Protocol: From Storage to Synthesis

This workflow is designed to minimize static discharge (which disperses the powder) and prevent dermal absorption.

Phase A: Preparation & Weighing
  • Static Control: Fluorinated benzoic acids are prone to static buildup. Use an anti-static gun or wipe on the spatula and weighing boat before touching the compound.

  • The "Transfer Zone": Place a disposable absorbent mat (pig mat) inside the fume hood. All weighing must happen on this mat.

    • Why? If you spill, you dispose of the mat. You do not try to wipe up toxic dust, which generates aerosols.

Phase B: Solubilization (The Critical Risk Point)

The moment this solid enters a solvent, the risk profile shifts from "Inhalation" to "Rapid Dermal Absorption."

  • Solvent Selection: Common solvents for this compound include DMSO or Methanol.

  • The "Acid-to-Solvent" Rule: Always add the solid powder into the solvent.

    • Mechanism:[1][2][3] Adding solvent onto a pile of fluorinated acid powder can cause "clumping" and sudden gas release (heat of solution), potentially puffing toxic dust back into the hood face.

  • Double Glove Protocol:

    • Don Inner Glove (PE/EVOH Laminate).

    • Don Outer Glove (Disposable Nitrile).

    • Check: If the outer glove ripples or swells, change it immediately.[4] It has been compromised by the solvent.

Phase C: Reaction Setup
  • Venting: When heating this compound (e.g., esterification or coupling), ensure the vessel is vented through a scrubber or into the hood exhaust.

  • Hydrolysis Risk: Avoid mixing with strong acids (HCl/H2SO4) at high temperatures unless the reaction vessel is closed. Acidic hydrolysis of the nitrile group can release ammonium salts or, under oxidative conditions, trace hazardous byproducts.

Emergency & Disposal Logic

Spill Management (Solid)
  • Do NOT use a brush. Brushing creates dust.

  • Cover the spill with a wet paper towel (water dampens the dust).

  • Scoop the wet mass into a waste container.

  • Neutralize the surface with a weak base (1% Sodium Bicarbonate solution) to neutralize the acid residue.

Disposal Architecture
  • Segregation: This compound must go into Organic Waste (Toxic/Irritant) .

  • Do NOT Mix With: Strong oxidizers (Nitric acid) or Strong Bases (Sodium Hydroxide waste).

    • Reason: Mixing nitriles with strong oxidizers can cause violent reactions. Mixing with strong bases can hydrolyze the nitrile to the carboxylate and ammonia gas.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 3-Cyano-5-fluoro-4-hydroxybenzoic acid.

SafetyProtocol Start START: Handling 3-Cyano-5-fluoro-4-hydroxybenzoic acid RiskAssess Risk Assessment: 1. Corrosive (Acid) 2. Toxic (Nitrile) 3. Absorption (Fluoro) Start->RiskAssess Engineering Engineering Control: Fume Hood Required (Use Anti-Static Gun) RiskAssess->Engineering PPE_Solid PPE (Solid Handling): Nitrile Gloves + Goggles + Lab Coat Action_Weigh Action: Weighing Use Absorbent Mat Avoid Dust Generation PPE_Solid->Action_Weigh PPE_Soln PPE (Solution Handling): Double Glove (Laminate + Nitrile) + Goggles Action_Dissolve Action: Solubilization Add Solid TO Solvent Monitor Exotherm PPE_Soln->Action_Dissolve Engineering->PPE_Solid Handling Powder Engineering->PPE_Soln Handling Solution Action_Weigh->Action_Dissolve Waste Disposal: Segregate from Oxidizers Label: 'Toxic Organic Acid' Action_Dissolve->Waste Post-Experiment

Figure 1: Operational safety workflow for handling fluorinated cyanobenzoic acid derivatives. Note the bifurcation in PPE requirements based on physical state (Solid vs. Solution).

References

  • Thermo Fisher Scientific. (2021).[5] Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid. (Analogous Structure Safety Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile vs. Organic Acids. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Cyano-4-hydroxybenzoic acid (Structural Analog). National Library of Medicine. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.